molecular formula C10H17NO5 B162362 N-Boc-cis-4-hydroxy-D-proline CAS No. 135042-12-5

N-Boc-cis-4-hydroxy-D-proline

Numéro de catalogue: B162362
Numéro CAS: 135042-12-5
Poids moléculaire: 231.25 g/mol
Clé InChI: BENKAPCDIOILGV-RNFRBKRXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-Boc-cis-4-hydroxy-D-proline is a useful research compound. Its molecular formula is C10H17NO5 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
The exact mass of the compound (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2R,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-6(12)4-7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENKAPCDIOILGV-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350921
Record name (4R)-1-(tert-Butoxycarbonyl)-4-hydroxy-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135042-12-5
Record name N-Boc-4-hydroxy-D-proline, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135042125
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4R)-1-(tert-Butoxycarbonyl)-4-hydroxy-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boc-D-c-4-Hydroxyproline  
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-BOC-4-HYDROXY-D-PROLINE, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I467853HPL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

N-Boc-cis-4-hydroxy-D-proline chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-Boc-cis-4-hydroxy-D-proline: Core Chemical Properties and Applications

Introduction

This compound, a derivative of the non-essential amino acid D-proline, is a crucial building block in modern organic and medicinal chemistry.[1][2] The presence of the tert-butoxycarbonyl (Boc) protecting group on the secondary amine enhances its stability and solubility, making it a versatile reagent for a variety of synthetic applications.[1][2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a white to off-white solid.[3][4] Its core physical and chemical properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C₁₀H₁₇NO₅[3][5][6][7]
Molecular Weight 231.25 g/mol [3][5][6][7]
CAS Number 135042-12-5[3][5]
Appearance White to off-white/light brown solid or crystalline powder[3][4]
Melting Point 146-151 °C
Optical Activity [α]22/D +50.0°, c = 1 in methanol (B129727)
Storage Temperature 2-8°C
Purity ≥97%[5]
Water Content (Karl Fischer) 0.39%[3]

Structural and Spectroscopic Data

The structural identifiers and expected spectral characteristics for this compound are detailed below.

Data TypeIdentifier/CharacteristicReferences
SMILES CC(C)(C)OC(=O)N1C--INVALID-LINK--C[C@@H]1C(O)=O
InChI 1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-6(12)4-7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7-/m1/s1
InChI Key BENKAPCDIOILGV-RNFRBKRXSA-N
¹H NMR Spectrum consistent with structure[3]
¹³C NMR Expected signals: tert-butyl carbons (~28 ppm and ~80 ppm), proline ring carbons (~23-60 ppm), and two carbonyl carbons (~154 ppm for Boc and ~175 ppm for carboxylic acid).[2]
Mass Spectrometry (MS) Expected [M+H]⁺ peak at m/z 216.12 and [M+Na]⁺ at m/z 238.10.[2]
Infrared (IR) Broad O-H stretch (~2500-3300 cm⁻¹), strong C=O stretches (~1650-1750 cm⁻¹), and C-H stretches (~2850-3000 cm⁻¹).[2]

Chemical Reactivity and Stability

The chemical behavior of this compound is largely governed by the N-Boc protecting group.[2] This group offers significant stability under a range of non-acidic conditions, including exposure to bases and nucleophiles, which permits chemical modifications at the carboxylic acid terminus without unintended deprotection of the amine.[2]

Key chemical reactions include:

  • Deprotection: The Boc group can be efficiently removed under acidic conditions to yield cis-4-hydroxy-D-proline.[8]

  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are valuable intermediates in various synthetic pathways.[8]

The compound should be stored in a dry, dark place at room temperature or refrigerated at 2-8°C for long-term stability.[4]

Applications in Research and Development

This compound is a versatile building block with broad applications in pharmaceutical and biotechnological research.

G main This compound peptide_synthesis Peptide Synthesis main->peptide_synthesis drug_development Drug Development main->drug_development bioconjugation Bioconjugation main->bioconjugation protein_engineering Protein Engineering main->protein_engineering collagen_mimics Collagen Mimics Research main->collagen_mimics cyclic_peptides Cyclic Peptides peptide_synthesis->cyclic_peptides adc_linker ADC Linker drug_development->adc_linker protac_linker PROTAC Linker drug_development->protac_linker h3_antagonists Histamine (B1213489) H3 Antagonists drug_development->h3_antagonists

Figure 1: Key application areas of this compound.

  • Peptide Synthesis : It serves as a valuable building block in the synthesis of peptides, particularly for creating cyclic peptides which often exhibit enhanced stability and bioactivity.[1] Its incorporation can induce specific turns or loops in peptide-based drugs to achieve a desired three-dimensional structure for biological activity.[2]

  • Drug Development : The compound is used in the design of various pharmaceutical compounds.[1]

    • It functions as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs).[9]

    • It is also employed as an alkyl chain-based linker for Proteolysis Targeting Chimeras (PROTACs).[9]

    • It serves as an intermediate in the synthesis of histamine H₃ receptor antagonists.

  • Bioconjugation : It is used in bioconjugation processes to attach biomolecules to surfaces or other molecules, which is critical for developing targeted drug delivery systems.[1]

  • Protein Engineering : In this field, it aids in modifying protein structures to improve their function, stability, or solubility for therapeutic applications.[1]

  • Collagen Research : This chemical is explored for its potential in creating collagen-like structures, which can be beneficial in tissue engineering and regenerative medicine.[1]

Experimental Protocols: Synthesis

A common synthetic route for N-Boc protected hydroxyproline (B1673980) derivatives involves a two-step process starting from 4-hydroxyproline (B1632879). The following protocol is a representative example for the synthesis of the related N-BOC-cis-4-hydroxyproline methyl ester, which illustrates the general principles.[10]

Step 1: N-Boc Protection of 4-Hydroxyproline

  • Reaction Setup : In a suitable reaction vessel, dissolve 4-hydroxyproline and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in dichloromethane.[10]

  • Reagent Addition : Cool the stirred solution and slowly add Di-tert-butyl dicarbonate (B1257347) (Boc anhydride) dropwise.[10]

  • Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed.[10]

  • Workup : Upon completion, quench the reaction by adding water. Stir the mixture and then separate the organic phase.[10]

  • Purification : Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the this compound product, typically as a solid.[10]

Step 2: Esterification (Example for Methyl Ester Synthesis)

  • Reaction Setup : Dissolve the product from Step 1 in tetrahydrofuran (B95107) (THF). Add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) and stir the mixture at room temperature.[10]

  • Reagent Addition : Slowly add methanol to the reaction mixture.[10]

  • Monitoring : Continue to monitor the reaction by TLC until completion.[10]

  • Purification : Filter the reaction mixture to remove precipitated dicyclohexylurea. Collect the filtrate and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.[10]

G start 4-Hydroxy-D-proline step1_process N-Boc Protection start->step1_process step1_reagents Boc Anhydride, DMAP Dichloromethane step1_reagents->step1_process step1_workup Aqueous Workup & Phase Separation step1_process->step1_workup step1_purification Drying & Concentration step1_workup->step1_purification intermediate This compound step1_purification->intermediate step2_process Esterification intermediate->step2_process step2_reagents Methanol, DCC THF step2_reagents->step2_process step2_workup Filtration step2_process->step2_workup step2_purification Concentration & Recrystallization step2_workup->step2_purification final_product This compound Methyl Ester step2_purification->final_product

Figure 2: General workflow for the synthesis of N-Boc-hydroxyproline esters.

Safety and Handling

Appropriate safety precautions must be observed when handling this compound.

Hazard CategoryDetailsReferences
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H319: Causes serious eye irritation. H410: Very toxic to aquatic life with long lasting effects.[11]
Precautionary Statements P264: Wash skin thoroughly after handling. P273: Avoid release to the environment. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]
Personal Protective Equipment Dust mask (type N95), safety glasses/eyeshields, and chemical-resistant gloves.[12]
Storage Class 11 - Combustible Solids[12]
Disposal Dispose of contents/container to an approved waste disposal plant.[11]

References

An In-depth Technical Guide to N-Boc-cis-4-hydroxy-D-proline

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 135042-12-5

This technical guide provides a comprehensive overview of N-Boc-cis-4-hydroxy-D-proline, a valuable synthetic building block for researchers, scientists, and drug development professionals. This document details its chemical and physical properties, provides insights into its synthesis, and explores its applications in peptide synthesis, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs).

Core Properties and Specifications

This compound, systematically named (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid, is a derivative of the non-essential amino acid D-proline. The introduction of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom and a hydroxyl group at the cis-4 position makes it a versatile intermediate in organic synthesis.

Table 1: Chemical and Physical Properties

PropertyValueReferences
CAS Number 135042-12-5[1][2][3]
Molecular Formula C₁₀H₁₇NO₅[1][3]
Molecular Weight 231.25 g/mol [1][2][3]
Appearance White to off-white solid[2]
Purity ≥97%[1][2]
Melting Point 146-151 °C[2]
Optical Rotation [α]22/D +50.0°, c = 1 in methanol[2]
Storage Temperature 2-8°C[2]
Solubility Soluble in methanol, DMF, and DCM

Synthesis Protocol

Experimental Protocol: Boc Protection of cis-4-hydroxy-D-proline

This protocol is adapted from a patented synthesis of a related compound and general chemical principles.

Materials:

Procedure:

  • Suspend cis-4-hydroxy-D-proline in dichloromethane (DCM) in a reaction flask.

  • Add a suitable base, such as triethylamine or an aqueous solution of sodium bicarbonate, to the suspension and stir until the amino acid dissolves.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in DCM to the reaction mixture while stirring.

  • Allow the reaction to warm to room temperature and continue stirring for several hours to overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude this compound can be further purified by recrystallization or column chromatography if necessary.

Diagram 1: General Synthesis Workflow

G start Start: cis-4-hydroxy-D-proline step1 Dissolve in DCM with Base start->step1 step2 Add (Boc)2O step1->step2 step3 Reaction at Room Temperature step2->step3 step4 Work-up (Wash and Dry) step3->step4 step5 Concentrate step4->step5 end_node End: this compound step5->end_node

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a versatile building block with significant applications in medicinal chemistry and drug discovery.

Peptide Synthesis

The incorporation of proline and its derivatives into peptides can induce specific secondary structures, such as β-turns, and enhance proteolytic stability. The Boc protecting group allows for its use in Boc-based solid-phase peptide synthesis (SPPS).

Experimental Protocol: Incorporation into a Peptide using Boc-SPPS

  • Resin Preparation: Start with a suitable resin (e.g., Merrifield resin) pre-loaded with the C-terminal amino acid.

  • Deprotection: Swell the resin in DCM and treat with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%) to remove the Boc protecting group from the N-terminal amino acid.

  • Neutralization: Wash the resin with DCM and then neutralize the resulting ammonium (B1175870) salt with a solution of a hindered base, such as N,N-diisopropylethylamine (DIEA), in DCM or DMF.

  • Coupling: a. In a separate vessel, dissolve this compound and a coupling agent (e.g., HBTU, HATU) in DMF. b. Add DIEA to activate the carboxylic acid. c. Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

  • Repeat: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., HF or a TFA-based cocktail).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Diagram 2: Boc-SPPS Cycle for Peptide Synthesis

G start Peptide-Resin deprotection Boc Deprotection (TFA/DCM) start->deprotection neutralization Neutralization (DIEA) deprotection->neutralization coupling Coupling of this compound neutralization->coupling wash Wash coupling->wash wash->start Next Cycle

Caption: Boc-SPPS cycle for incorporating this compound.

Antibody-Drug Conjugates (ADCs)

This compound can be used as a component of the linker in ADCs. The hydroxyl group offers a point for further modification or attachment of the cytotoxic payload, while the proline scaffold can influence the linker's conformation and stability.

Diagram 3: Conceptual Workflow for ADC Synthesis

G cluster_linker Linker Synthesis cluster_conjugation Conjugation proline This compound modify Functionalization proline->modify linker Activated Linker modify->linker antibody Antibody adc Antibody-Drug Conjugate antibody->adc linker->adc payload Cytotoxic Payload payload->linker

Caption: Conceptual workflow for ADC synthesis using the proline derivative.

PROTACs

In the development of PROTACs, this molecule can serve as a rigid building block within the linker connecting the target protein ligand and the E3 ligase ligand. The defined stereochemistry and conformation of the proline ring can help to optimize the ternary complex formation, which is crucial for efficient protein degradation.

Diagram 4: Role in PROTAC Assembly

G poi_ligand Protein of Interest Ligand linker_synthesis Linker Synthesis with This compound poi_ligand->linker_synthesis protac Final PROTAC Molecule linker_synthesis->protac e3_ligand E3 Ligase Ligand e3_ligand->linker_synthesis

Caption: Role of this compound in PROTAC assembly.

Biological Context: The Role of Hydroxyproline (B1673980)

While this compound is a synthetic molecule, its core structure, hydroxyproline, is a naturally occurring amino acid derivative. In biological systems, the post-translational hydroxylation of proline residues is critical for the stability of collagen, the most abundant protein in mammals. The hydroxyl groups of hydroxyproline form hydrogen bonds that stabilize the collagen triple helix. The metabolism of hydroxyproline is also linked to various cellular processes and signaling pathways, including the hypoxia-inducible factor (HIF) pathway.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Table 2: Hazard Information

PictogramSignal WordHazard StatementsPrecautionary Statements
GHS07WarningH319 - Causes serious eye irritationP305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound (CAS 135042-12-5) is a key building block in modern medicinal chemistry. Its unique structural features, including the Boc-protecting group and the cis-hydroxyl functionality on a D-proline scaffold, provide chemists with a versatile tool for the synthesis of complex peptides, ADCs, and PROTACs. The ability to introduce conformational constraints and enhance metabolic stability makes this compound highly valuable for the development of novel therapeutics. This guide has provided a comprehensive overview of its properties, synthesis, applications, and safety considerations to support its effective use in research and development.

References

(2R,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (2R,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

Introduction

(2R,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid, also commonly known as N-Boc-cis-4-hydroxy-D-proline, is a synthetic derivative of the amino acid hydroxyproline.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom makes it a crucial building block in peptide synthesis and the development of various pharmaceuticals.[2] Its rigid pyrrolidine (B122466) ring and specific stereochemistry are utilized by researchers to introduce conformational constraints in target molecules. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications for professionals in drug development and chemical research.

Chemical Structure and Identification

The molecule consists of a pyrrolidine ring with a carboxylic acid at position 2 and a hydroxyl group at position 4. The stereochemistry is defined as (2R, 4R). The amine at position 1 is protected by a tert-butoxycarbonyl (Boc) group.

chemical_structure Figure 1: Chemical Structure of (2R,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid C1 C C2 C C1->C2 inv1 C1->inv1 inv2 C1->inv2 inv_cooh1 C1->inv_cooh1 C3 C C2->C3 C4 C C3->C4 OH_C3 O C3->OH_C3 inv3 C3->inv3 inv4 C3->inv4 N N C4->N N->C1 Boc_N Boc N->Boc_N O1_C1 O OH_C1 O H1 H inv2->H1 H2 H inv4->H2 inv5 inv_oh inv_cooh1->O1_C1 = inv_cooh1->OH_C1 inv_cooh2

Caption: Chemical structure of the title compound.

Table 1: Chemical Identifiers

IdentifierValueReference
CAS Number 135042-12-5[1]
Molecular Formula C10H17NO5[1]
Molecular Weight 231.25 g/mol [1]
IUPAC Name (2R,4R)-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid
Synonyms BOC-D-CISHYP-OH, Boc-cis-D-Hyp-OH, this compound[1]

Physicochemical Properties

The quantitative physical and chemical properties of the compound are summarized below. These properties are critical for handling, storage, and application in various chemical reactions.

Table 2: Physicochemical Data

PropertyValueReference
Physical Form White to light yellow powder/crystal[1]
Melting Point 146-151 °C[1]
Boiling Point 390.9 ± 42.0 °C (Predicted)[1]
Density 1.312 g/cm³ (Predicted)[1]
Optical Activity [α]D +48 to +52° (c=0.67, MeOH, 24℃)[1]
pKa 3.80 ± 0.40 (Predicted)[1]
Storage Temperature 2-8°C[1]

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation and purity assessment of the compound.

Table 3: Spectroscopic Analysis

TechniqueData PointsReference
IR (thin film) νmax 3462, 2976, 2934, 1740, 1639 cm⁻¹[1]
¹H NMR (400 MHz, CDCl₃) δ 7.22 (br s, 1H), 5.11-5.09 (m, 2H), 4.94-4.93 (m, 1H), 4.40 (s, 1H), 3.64-3.62 (m, 1H), 3.49-3.44 (m, 2H), 2.27-1.90 (s, 9H)[1]
¹³C NMR (100 MHz, CDCl₃) δ 172.47, 151.74, 75.81, 67.15, 55.24, 52.27, 35.97, 25.63 ppm[1]
HRMS (ESI) m/z [M + H]⁺ calcd for C₁₀H₁₈NO₅ 232.1185; found 232.1171[1]

Experimental Protocols

Synthesis of (2R,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

A common and efficient method for the synthesis involves the Boc-protection of the corresponding unprotected amino acid.[1]

Materials:

  • (2R,4R)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride (1 equivalent)

  • Di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.47 equivalents)

  • 10% Sodium Hydroxide (NaOH) aqueous solution

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • 10% Potassium bisulfate (KHSO₄) aqueous solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Saturated saline solution

Procedure:

  • Dissolution & Neutralization: (2R,4R)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride (e.g., 0.50 g, 3.0 mmol) is dissolved in a 2:1 mixture of THF and H₂O (e.g., 6 mL). The solution is neutralized by the addition of 10% aqueous NaOH (e.g., 1.25 mL).[1]

  • Boc-Protection: Di-tert-butyl dicarbonate (e.g., 0.95 g, 4.42 mmol) is added to the reaction mixture.[1]

  • Reaction: The mixture is stirred at room temperature overnight.[1]

  • Solvent Removal: THF is removed from the mixture using a rotary evaporator.[1]

  • Acidification: The pH of the remaining aqueous residue is adjusted to 2 using a 10% aqueous KHSO₄ solution.[1]

  • Extraction: The product is extracted several times with ethyl acetate.[1]

  • Washing & Drying: The combined organic phases are washed sequentially with water and saturated saline, then dried over anhydrous Na₂SO₄.[1]

  • Isolation: The solvent is concentrated under reduced pressure to yield the final product, (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid, typically as a slurry or solid. The reported yield for this protocol is approximately 78%.[1]

synthesis_workflow Figure 2: Synthesis Workflow start Start: (2R,4R)-4-Hydroxypyrrolidine-2-carboxylic acid HCl step1 Dissolve in THF/H₂O Neutralize with 10% NaOH start->step1 step2 Add Di-tert-butyl dicarbonate (Boc₂O) step1->step2 step3 Stir overnight at room temperature step2->step3 step4 Remove THF via rotary evaporation step3->step4 step5 Acidify to pH 2 with 10% KHSO₄ step4->step5 step6 Extract with Ethyl Acetate step5->step6 step7 Wash with H₂O and brine Dry over Na₂SO₄ step6->step7 step8 Concentrate under reduced pressure step7->step8 end_product Product: (2R,4R)-Boc-4-hydroxypyrrolidine-2-carboxylic acid step8->end_product

Caption: A flowchart of the synthesis protocol.

Applications in Research and Drug Development

(2R,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid is a versatile building block in medicinal chemistry and organic synthesis. Its defined stereochemistry and functional groups make it a valuable precursor for complex molecules.

  • Peptide Synthesis: As a protected amino acid derivative, it is used in the solid-phase or solution-phase synthesis of peptides. The pyrrolidine ring introduces conformational rigidity, which can be beneficial for designing peptides with specific secondary structures.[2]

  • Chiral Ligands and Catalysts: The chiral scaffold can be elaborated into ligands for asymmetric catalysis.

  • Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of various biologically active compounds. Notable applications include its use as a starting material for:

    • DNA-mimicking pyrrolidine peptide nucleic acid (PNA) analogs.[1]

    • Biologically important macrocyclic dilactones.[1]

    • Histamine H₃ receptor antagonists.[1]

  • Drug Discovery: The pyrrolidine moiety is a common structural motif found in many FDA-approved drugs, making its derivatives, such as this compound, valuable for constructing new chemical entities in drug discovery programs.[3]

References

Technical Guide: N-Boc-cis-4-hydroxy-D-proline in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of N-Boc-cis-4-hydroxy-D-proline, a key building block in modern pharmaceutical research. The document details its physicochemical properties, provides an exemplary experimental protocol for its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and illustrates the fundamental mechanism of action facilitated by such molecules.

Core Physicochemical Properties

This compound is a derivative of the amino acid D-proline, featuring a tert-butoxycarbonyl (Boc) protecting group on the amine. This protecting group is crucial for its application in controlled, stepwise chemical synthesis. Its properties are summarized below.

PropertyValueCitations
Molecular Weight 231.25 g/mol [1][2][3][4][5]
Chemical Formula C₁₀H₁₇NO₅[1][3][4][5]
CAS Number 135042-12-5[1][4][5]
Appearance Solid[1]
Applications Peptide synthesis, ADC linker, PROTAC linker[1][2][6]
Storage Temperature 2-8°C[1]

Role in PROTAC and ADC Synthesis

This compound serves as a versatile linker in the construction of complex bioconjugates like Antibody-Drug Conjugates (ADCs) and PROTACs.[2] In these roles, it covalently connects two distinct molecular entities, and the length and rigidity of the linker are critical for the efficacy of the final conjugate.[7]

  • In ADCs , it can be part of the linker that attaches a potent cytotoxic drug to a monoclonal antibody, enabling targeted delivery to cancer cells.

  • In PROTACs , it connects a ligand that binds to a target protein of interest with a ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.

Experimental Protocol: Synthesis of a PROTAC using an N-Boc-protected Linker

The following is a representative two-stage protocol for the synthesis of a PROTAC, illustrating the use of an N-Boc-protected linker like this compound. This process involves the deprotection of the Boc group followed by an amide coupling reaction.

Stage 1: Boc Deprotection

This initial step removes the Boc protecting group to expose the amine, making it available for coupling to the next component.

  • Reagents and Materials:

    • N-Boc-linker intermediate (e.g., this compound coupled to one ligand)

    • Anhydrous Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

    • Nitrogen or Argon gas

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • Under an inert atmosphere (nitrogen or argon), dissolve the N-Boc-linker intermediate in anhydrous DCM.

    • To the stirred solution, add the deprotecting agent (e.g., an equal volume of TFA, or ~10 equivalents of 4M HCl in dioxane) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 1-3 hours.

    • Monitor the reaction's progress using Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the complete consumption of the starting material.

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess acid. The resulting crude amine salt is often used directly in the next stage without further purification.

Stage 2: Amide Coupling to a Protein of Interest (POI) Ligand

This stage forms the final PROTAC molecule by creating an amide bond between the deprotected linker-amine and a carboxylic acid on the POI ligand.

  • Reagents and Materials:

    • Deprotected linker-amine (from Stage 1)

    • POI ligand with a terminal carboxylic acid

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Coupling agent, e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • Base, e.g., N,N-Diisopropylethylamine (DIPEA)

    • Ethyl acetate (B1210297) (EtOAc), water, and brine for workup

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

    • Silica (B1680970) gel for column chromatography

  • Procedure:

    • In a separate flask, dissolve the POI ligand (1.0 equivalent) in anhydrous DMF.

    • Add the coupling agent HATU (1.2 equivalents) and the base DIPEA (3.0 equivalents) to the POI ligand solution.

    • Stir this mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Add the deprotected linker-amine (1.1 equivalents) to the activated POI ligand mixture.

    • Stir the final reaction mixture at room temperature for 2-16 hours. Monitor the progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine to remove DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the final PROTAC.

Visualized Mechanisms and Workflows

The following diagrams illustrate the key processes and workflows associated with the application of this compound in research.

PROTAC_Mechanism cluster_binding 1. Binding & Complex Formation cluster_ubiquitination 2. Ubiquitination cluster_degradation 3. Degradation POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC Molecule PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degrades

Mechanism of PROTAC-induced protein degradation.

Synthesis_Workflow start Start: N-Boc-Linker Intermediate deprotection Step 1: Boc Deprotection (TFA or HCl in DCM) start->deprotection deprotected_amine Deprotected Linker-Amine (Crude Salt) deprotection->deprotected_amine coupling Step 2: Amide Coupling (Stir at RT) deprotected_amine->coupling activation Activate POI-COOH (HATU, DIPEA in DMF) activation->coupling poi_ligand POI Ligand with Carboxylic Acid poi_ligand->activation workup Aqueous Workup (EtOAc, Water, Brine) coupling->workup purification Purification (Flash Chromatography) workup->purification final_protac Final PROTAC Product purification->final_protac

General workflow for two-stage PROTAC synthesis.

References

N-Boc-cis-4-hydroxy-D-proline: A Technical Guide to its Solubility and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Boc-cis-4-hydroxy-D-proline, a key building block in contemporary peptide synthesis and drug development. The document focuses on the solubility characteristics of this compound and provides detailed experimental protocols for its use.

Core Concepts

This compound is a derivative of the non-essential amino acid proline. The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for its controlled incorporation into peptide chains during solid-phase peptide synthesis (SPPS). The cis-hydroxyl group at the 4-position offers a site for further chemical modification, making it a valuable component in the synthesis of complex peptides, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs).

Solubility Data

Precise quantitative solubility data for this compound across a wide range of solvents is not extensively reported in the literature. However, available information and data from closely related compounds provide valuable insights.

Quantitative Data

SolventConcentrationTemperatureNotes
Methanol1 g/100 mL22 °CBased on conditions for measuring optical activity.[1]

Qualitative Solubility and Inferences

  • Polar Protic Solvents: Based on its structure, which includes a carboxylic acid, a hydroxyl group, and a carbamate, this compound is expected to be soluble in polar protic solvents like methanol, ethanol, and water, particularly with pH adjustment or heating.

  • Polar Aprotic Solvents: It is likely to exhibit good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), which are common solvents used in peptide synthesis.

  • Chlorinated Solvents: The related compound, N-Boc-trans-4-Hydroxy-L-proline methyl ester, is soluble in dichloromethane (B109758) and chloroform.[2][3] This suggests that this compound may also have some solubility in these solvents.

  • Non-Polar Solvents: Solubility in non-polar solvents like hexanes and diethyl ether is expected to be low.

Experimental Protocols

Determination of Solubility via Gravimetric Method

This protocol describes a reliable method for determining the solubility of this compound in a specific solvent at a given temperature.[4][5]

Materials:

  • This compound

  • Solvent of interest

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Syringe with a chemically compatible filter (e.g., PTFE)

  • Pre-weighed evaporation dish

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial and place it in a constant temperature shaker.

    • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • Once equilibrium is achieved, cease agitation and allow the excess solid to sediment.

    • Carefully draw a sample of the supernatant using a syringe.

    • Attach the syringe filter and dispense a precise volume (e.g., 1 mL) of the clear filtrate into a pre-weighed evaporation dish.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporation dish in a ventilated oven or a desiccator under vacuum to completely evaporate the solvent.

    • Once the solvent is fully evaporated, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the dish containing the dried solute on an analytical balance.

  • Calculation:

    • Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish from the final weight.

    • The solubility can then be expressed in various units, such as g/mL, mg/mL, or g/100 g of solvent (if the density of the solvent is known).

Incorporation into a Peptide via Boc-SPPS

This protocol outlines the general steps for incorporating this compound into a peptide sequence using Boc-based solid-phase peptide synthesis.[6]

Materials:

  • Merrifield or other suitable resin

  • This compound

  • Other N-Boc protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HBTU, DIC/HOBt)

  • Scavengers (e.g., anisole, p-cresol) for cleavage

  • Anhydrous hydrofluoric acid (HF) or other cleavage cocktail

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF or DCM for at least 30 minutes.

  • First Amino Acid Coupling: If starting with an unloaded resin, couple the first N-Boc protected amino acid to the resin.

  • Nα-Boc Deprotection:

    • Wash the resin with DCM.

    • Treat the resin with a solution of 50% TFA in DCM for approximately 20-30 minutes to remove the Boc protecting group.

    • Wash the resin thoroughly with DCM and then DMF to remove residual acid.

  • Neutralization:

    • Wash the resin with DMF.

    • Treat the resin with a solution of 10% DIEA in DMF to neutralize the protonated N-terminus.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (Incorporation of this compound):

    • In a separate vessel, dissolve this compound and a coupling reagent (e.g., HBTU) in DMF.

    • Add DIEA to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the reaction for completion using a suitable test (e.g., Kaiser test, though proline derivatives may require an alternative like the isatin (B1672199) test).

  • Repeat Synthesis Cycle: Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled, perform a final deprotection (step 3).

    • Treat the resin with a cleavage cocktail, such as anhydrous HF, in the presence of scavengers to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Collect the peptide by filtration and purify it using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Experimental Workflow for Solubility Determination

G prep Preparation Add excess solute to a known volume of solvent. equil Equilibration Agitate at constant temperature until equilibrium is reached. prep->equil sep Separation Allow undissolved solid to settle and filter the supernatant. equil->sep meas Measurement Transfer a precise volume of the filtrate to a pre-weighed dish. sep->meas evap Evaporation Completely evaporate the solvent. meas->evap weigh Final Weighing Cool and weigh the dish with the dry solute. evap->weigh calc Calculation Determine solubility in desired units. weigh->calc

Caption: Gravimetric method workflow for solubility determination.

Boc-SPPS Cycle for Peptide Synthesis

G start Start with Peptide-Resin deprotection Nα-Boc Deprotection (e.g., 50% TFA in DCM) start->deprotection wash_dcm_dmf Wash (DCM and DMF) deprotection->wash_dcm_dmf neutralization Neutralization (e.g., 10% DIEA in DMF) wash_dcm_dmf->neutralization wash_dmf Wash (DMF) neutralization->wash_dmf coupling Amino Acid Coupling (N-Boc-AA, Coupling Reagent, DIEA in DMF) wash_dmf->coupling next_cycle Repeat for next amino acid coupling->next_cycle If sequence not complete final_cleavage Final Cleavage and Deprotection (e.g., HF and scavengers) coupling->final_cleavage If sequence complete next_cycle->deprotection

Caption: Workflow for Boc-based solid-phase peptide synthesis.

References

In-Depth Technical Guide: Physicochemical Characterization of N-Boc-cis-4-hydroxy-D-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a key physicochemical property of N-Boc-cis-4-hydroxy-D-proline: its melting point. Accurate determination of the melting point is crucial for the identification, purity assessment, and quality control of this important building block in peptide synthesis and drug development.

Quantitative Data: Melting Point of this compound

The melting point of this compound has been reported by various suppliers. A summary of these findings is presented below to provide a comparative overview. The variations in the reported ranges can be attributed to differences in analytical methods, instrument calibration, and the purity of the substance.

Supplier/SourceReported Melting Point (°C)
iChemical146-151
Sigma-Aldrich146-151
BOC Sciences145
Aribo Chem145
abcr Gute Chemie146.00 - 151.00
Safety Data Sheet (Generic)145 (dec)
LookChem146 (D) (lit.)[1]
Thermo Scientific Chemicals137.0 to 143.0[2]

Note: "(dec)" or "(D)" indicates that the substance decomposes at its melting point.

Experimental Protocol: Melting Point Determination

The following is a detailed methodology for the accurate determination of the melting point of this compound using a standard capillary melting point apparatus. This protocol is based on established methods for organic compounds, including guidelines from the United States Pharmacopeia (USP).

Apparatus:

  • Capillary Melting Point Apparatus (e.g., Mel-Temp, DigiMelt)

  • Sealed-end capillary tubes (0.8-1.2 mm internal diameter)

  • Mortar and pestle

  • Spatula

  • Calibrated thermometer or digital temperature probe

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is dry and free of solvent. If necessary, dry the sample in a desiccator over a suitable drying agent.

    • Place a small amount of the sample on a clean, dry watch glass.

    • Using a mortar and pestle, carefully grind the crystalline sample into a fine powder. This ensures uniform packing and heat transfer within the capillary tube.

  • Capillary Tube Packing:

    • Press the open end of a capillary tube into the powdered sample until a small amount of the solid is collected.

    • Invert the tube and gently tap the sealed end on a hard surface to pack the sample tightly into the bottom of the tube.

    • Repeat this process until the packed sample height is approximately 2-3 mm. Consistent sample height is crucial for reproducible results.

  • Melting Point Measurement:

    • Turn on the melting point apparatus and allow it to stabilize.

    • Set a rapid heating rate (e.g., 10-20 °C/minute) to quickly approach the expected melting range. The plateau should be set to approximately 20°C below the expected melt temperature.

    • Once the temperature is about 15-20 °C below the anticipated melting point (based on the data in the table above), reduce the heating rate to 1-2 °C per minute. A slow heating rate is critical for an accurate determination of the melting range.

    • Insert the packed capillary tube into the sample holder of the apparatus.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first droplet of liquid appears. This is the initial melting point.

    • Continue to observe and record the temperature at which the last solid crystal melts. This is the final melting point. The range between these two temperatures is the melting range.

  • Post-Analysis:

    • Allow the apparatus to cool down before performing any subsequent measurements.

    • For confirmatory purposes, a mixed melting point determination can be performed. Mix the sample with an authentic standard in a 1:1 ratio. If there is no depression or broadening of the melting range compared to the individual components, it provides strong evidence of the compound's identity.

Logical Workflow for Melting Point Analysis

The following diagram illustrates the logical workflow for the determination and analysis of the melting point of this compound.

MeltingPointWorkflow Workflow for Melting Point Determination cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_analysis Data Analysis and Verification A Obtain this compound Sample B Dry Sample (if necessary) A->B C Grind to a Fine Powder B->C D Pack Capillary Tube (2-3 mm) C->D E Place in Melting Point Apparatus D->E F Rapid Heat to ~15-20°C below Expected M.P. E->F G Slow Heat (1-2°C/min) F->G H Observe and Record Melting Range G->H I Compare with Literature/Specification Values H->I J Assess Purity (Narrow Range indicates High Purity) I->J K Perform Mixed Melting Point (Optional Confirmation) I->K

Caption: Logical workflow for the determination and analysis of the melting point.

References

N-Boc-cis-4-hydroxy-D-proline: A Technical Guide to its Optical Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the optical activity of N-Boc-cis-4-hydroxy-D-proline, a crucial chiral building block in synthetic organic chemistry and drug development. Its defined stereochemistry is paramount for the synthesis of stereochemically pure peptides and other complex molecules.[1] This document outlines the quantitative data regarding its optical rotation, detailed experimental protocols for its measurement, and a workflow for ensuring stereochemical integrity.

Core Concepts in Optical Activity

Optical activity is the ability of a chiral molecule to rotate the plane of polarized light. This rotation is measured using a polarimeter, and the specific rotation [α] is a characteristic physical property of a chiral compound. It is calculated using the formula:

[α]λT = α / (l * c)

Where:

  • T is the temperature in degrees Celsius.

  • λ is the wavelength of the light source (commonly the D-line of a sodium lamp, 589 nm).

  • α is the observed rotation in degrees.

  • l is the path length of the polarimeter cell in decimeters.

  • c is the concentration of the sample in g/mL.

The sign of the specific rotation (+ or -) indicates the direction of rotation: dextrorotatory (+) for clockwise rotation and levorotatory (-) for counter-clockwise rotation. For this compound, the "D" configuration denotes its relationship to D-glyceraldehyde, and it is expected to be dextrorotatory.

Quantitative Data on Optical Rotation

The specific rotation of this compound and its enantiomer, N-Boc-cis-4-hydroxy-L-proline, are presented below. These values are critical for confirming the enantiomeric purity of the compound.

CompoundSpecific Rotation [α]Temperature (°C)Wavelength (nm)Concentration (c)SolventReference
This compound+50.0°22D-line (589)1 g/100 mLMethanol (B129727)[2]
N-Boc-cis-4-hydroxy-L-proline-50.0° ± 3°20D-line (589)0.67 g/100 mLMethanol[3][4]
N-Boc-cis-4-hydroxy-L-proline-53° to -47°Not SpecifiedD-line (589)0.67 g/100 mLMethanol[5]

Experimental Protocol: Measurement of Optical Rotation

The following is a detailed protocol for the determination of the specific rotation of this compound.

1. Materials and Equipment:

  • This compound sample

  • Methanol (analytical grade)

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Polarimeter with a sodium lamp (D-line, 589 nm)

  • Polarimeter cell (e.g., 1 dm)

  • Spatula and weighing paper

  • Pipettes

2. Sample Preparation:

  • Accurately weigh approximately 100 mg of this compound using an analytical balance.

  • Transfer the weighed sample to a 10 mL volumetric flask.

  • Add a small amount of methanol to dissolve the sample completely.

  • Once dissolved, fill the volumetric flask with methanol to the calibration mark.

  • Stopper the flask and invert it several times to ensure a homogenous solution. This creates a solution with a concentration (c) of approximately 0.01 g/mL.

3. Instrument Calibration and Measurement:

  • Turn on the polarimeter and allow the sodium lamp to warm up and stabilize.

  • Calibrate the instrument by filling the polarimeter cell with the solvent (methanol) and setting the reading to zero.

  • Rinse the polarimeter cell with a small amount of the prepared sample solution and then fill the cell, ensuring no air bubbles are present in the light path.

  • Place the filled cell in the polarimeter.

  • Record the observed rotation (α). Multiple readings should be taken and averaged to ensure accuracy.

4. Calculation of Specific Rotation:

  • Calculate the exact concentration (c) of the solution in g/mL.

  • Measure the path length (l) of the polarimeter cell in decimeters (dm).

  • Use the formula [α] = α / (l * c) to calculate the specific rotation.

  • Compare the calculated specific rotation with the literature values to confirm the enantiomeric identity and purity of the sample.

Experimental Workflow

The following diagram illustrates the workflow for determining the optical activity of this compound.

G cluster_prep Sample Preparation cluster_measurement Polarimetry Measurement cluster_analysis Data Analysis weigh Weigh this compound dissolve Dissolve in Methanol weigh->dissolve dilute Dilute to Final Volume dissolve->dilute calibrate Calibrate Polarimeter with Solvent dilute->calibrate fill_cell Fill Cell with Sample Solution calibrate->fill_cell measure Measure Observed Rotation (α) fill_cell->measure calculate Calculate Specific Rotation [α] measure->calculate compare Compare with Literature Values calculate->compare result Confirm Stereochemical Integrity compare->result

Caption: Workflow for Determining Optical Activity.

Applications in Drug Development

This compound is a valuable building block in the synthesis of various pharmaceutical compounds.[1] Its rigid, cyclic structure and defined stereochemistry allow for the creation of conformationally constrained peptides and peptidomimetics.[1] These molecules can exhibit enhanced biological activity, selectivity, and metabolic stability compared to their more flexible acyclic counterparts. The correct stereoisomer is often crucial for pharmacological activity, making the verification of optical purity, as detailed in this guide, an essential step in the drug development process. For instance, it can be used as a starting material in the synthesis of DNA mimicking pyrrolidine (B122466) peptide nucleic acid (PNA) analogs and as an intermediate in the synthesis of histamine (B1213489) H3 receptor antagonists.[2]

References

A Technical Guide to N-Boc-cis-4-hydroxy-D-proline: A Versatile Building Block for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Boc-cis-4-hydroxy-D-proline is a highly valuable synthetic amino acid derivative that has garnered significant attention in the fields of medicinal chemistry and drug development. Its unique structural features, including the presence of a Boc-protecting group and a hydroxyl functionality on the proline ring, make it a versatile building block for the synthesis of complex peptides, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs). This technical guide provides an in-depth overview of its suppliers, pricing, and key applications, complete with experimental protocols and visual workflows to support researchers in their endeavors.

Supplier and Pricing Overview

A variety of chemical suppliers offer this compound, with pricing and availability subject to purity, quantity, and the vendor. The table below summarizes the offerings from several prominent suppliers. Please note that prices are subject to change and may not include shipping and handling fees. It is recommended to visit the suppliers' websites for the most current information.

SupplierCatalog NumberPurityQuantityPrice (USD)
Sigma-Aldrich 65401997%1 g$102.00
5 g$249.75
Thermo Fisher Scientific (Alfa Aesar) AAH278500397%1 g$68.70
AAH278500697%5 g$184.65 (sale price)
MedChemExpress HY-W002887>98%100 mgRequest Quote
250 mgRequest Quote
500 mgRequest Quote
ChemScene CS-W002887≥97%100 mgRequest Quote
250 mgRequest Quote
500 mgRequest Quote
AK Scientific, Inc. J9595295%5 g$12.00
25 g$39.00
100 g$139.00
Cenmed C005B-08357397%5 gRequest Quote

Key Applications and Experimental Protocols

This compound's utility spans several cutting-edge areas of drug development. Its incorporation into molecules can enhance metabolic stability, modulate conformational properties, and provide a handle for further chemical modifications.

Solid-Phase Peptide Synthesis (SPPS)

The Boc-protected amine and the carboxylic acid group of this compound make it an ideal building block for Boc-chemistry based solid-phase peptide synthesis. The hydroxyl group can be left unprotected or protected with a suitable protecting group, depending on the synthetic strategy.

Experimental Protocol: Incorporation of this compound into a Peptide Sequence via Boc-SPPS

This protocol outlines the manual synthesis of a peptide on a 0.1 mmol scale using a Merrifield resin.

Materials:

  • Merrifield resin (1% DVB, 100-200 mesh)

  • This compound

  • Other required N-Boc protected amino acids

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Kaiser test kit

Procedure:

  • Resin Swelling and Preparation: Swell the Merrifield resin in DCM for 1 hour in a reaction vessel. Wash the resin three times with DCM.

  • First Amino Acid Coupling:

    • Dissolve the first N-Boc-amino acid (0.4 mmol) and cesium iodide (0.4 mmol) in DMF.

    • Add the solution to the resin and shake at 50°C for 12-24 hours.

    • Wash the resin with DMF (3x), DMF/water (1:1) (3x), DMF (3x), and DCM (3x).

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 30 minutes.

    • Wash the resin with DCM (3x), 10% DIPEA in DCM (3x), and DCM (3x).

  • Coupling of this compound:

    • In a separate vial, pre-activate this compound (0.4 mmol) with DCC (0.4 mmol) and HOBt (0.4 mmol) in DMF for 15 minutes at 0°C.

    • Filter the precipitated dicyclohexylurea (DCU).

    • Add the activated amino acid solution to the resin and shake for 2-4 hours at room temperature.

    • Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling step.

  • Peptide Elongation: Repeat steps 3 and 4 for each subsequent amino acid in the desired sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling, wash the resin with DMF (3x) and DCM (3x).

    • Treat the resin with a cleavage cocktail (e.g., HF/anisole) to remove the peptide from the resin and cleave the side-chain protecting groups.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Resin Merrifield Resin Swell Swell Resin in DCM Resin->Swell Wash1 Wash with DCM Swell->Wash1 Couple_AA1 Couple First N-Boc-Amino Acid Wash1->Couple_AA1 Wash2 Wash Couple_AA1->Wash2 Deprotect1 Boc Deprotection (50% TFA/DCM) Wash2->Deprotect1 Wash3 Wash & Neutralize Deprotect1->Wash3 Couple_Pro Couple This compound Wash3->Couple_Pro Wash4 Wash Couple_Pro->Wash4 Repeat Repeat Deprotection & Coupling Cycles Wash4->Repeat Cleave Cleave from Resin & Deprotect Repeat->Cleave Purify Purify Peptide (RP-HPLC) Cleave->Purify

Solid-Phase Peptide Synthesis (SPPS) Workflow.
Antibody-Drug Conjugates (ADCs)

This compound can be utilized as a component of a non-cleavable linker in the synthesis of ADCs. After deprotection of the Boc group, the secondary amine can be used for conjugation to a payload, while the carboxylic acid can be activated to react with surface-exposed lysines on an antibody. The hydroxyl group can also be a point of attachment. Non-cleavable linkers are designed to be stable in circulation and release the payload only after the ADC is internalized by the target cell and the antibody is degraded in the lysosome.[1][2][3]

Experimental Protocol: General Workflow for ADC Synthesis using a Proline-based Linker

This protocol provides a conceptual workflow for the synthesis of an ADC. The specific reaction conditions will need to be optimized for the particular antibody, linker, and payload.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • This compound derivative (pre-functionalized with a payload and a reactive group for antibody conjugation)

  • Activation reagents (e.g., EDC, sulfo-NHS)

  • Purification system (e.g., size exclusion chromatography, protein A chromatography)

Procedure:

  • Linker-Payload Synthesis: Synthesize the linker-payload construct. This typically involves deprotecting the Boc group of this compound, coupling the payload to the resulting amine, and activating the carboxylic acid for reaction with the antibody.

  • Antibody Preparation: Prepare the antibody by buffer exchange into a conjugation-compatible buffer.

  • Conjugation Reaction:

    • Activate the carboxylic acid of the linker-payload construct using EDC and sulfo-NHS.

    • Add the activated linker-payload to the antibody solution at a specific molar ratio.

    • Incubate the reaction at room temperature or 4°C for a defined period.

  • Purification of the ADC:

    • Remove the unreacted linker-payload and other reagents by size exclusion chromatography or dialysis.

    • Further purify the ADC using protein A chromatography if necessary.

  • Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and biological activity.

ADC_Synthesis_Workflow cluster_linker_payload Linker-Payload Synthesis cluster_antibody_prep Antibody Preparation Proline_Derivative This compound Deprotection Boc Deprotection Proline_Derivative->Deprotection Payload_Coupling Couple Payload Deprotection->Payload_Coupling Activation Activate Carboxylic Acid Payload_Coupling->Activation Conjugation Conjugation Reaction (Antibody + Activated Linker-Payload) Activation->Conjugation Antibody Monoclonal Antibody Buffer_Exchange Buffer Exchange Antibody->Buffer_Exchange Buffer_Exchange->Conjugation Purification Purification of ADC (e.g., SEC) Conjugation->Purification Characterization Characterization (DAR, Purity, Activity) Purification->Characterization

General Workflow for ADC Synthesis.
Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[4][5] this compound can be incorporated into the linker that connects the target-binding ligand and the E3 ligase-binding ligand. The stereochemistry and rigidity of the proline ring can influence the spatial orientation of the two ligands, which is critical for the formation of a productive ternary complex.[4]

Experimental Protocol: General Workflow for PROTAC Synthesis

This protocol outlines a general strategy for synthesizing a PROTAC where this compound is part of the linker.

Materials:

  • Target protein ligand with a suitable functional group for conjugation

  • E3 ligase ligand with a suitable functional group for conjugation

  • This compound

  • Coupling reagents (e.g., HATU, HOBt, DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Purification system (e.g., flash chromatography, preparative HPLC)

Procedure:

  • Functionalization of this compound: Modify the hydroxyl group or the carboxylic acid of this compound to introduce a reactive handle for coupling to one of the ligands.

  • First Ligand Coupling:

    • Deprotect the Boc group of the functionalized proline derivative.

    • Couple the first ligand (either the target-binding or E3 ligase-binding ligand) to the deprotected amine.

  • Second Ligand Coupling:

    • Activate the remaining functional group on the proline-ligand conjugate.

    • Couple the second ligand to the activated conjugate.

  • Purification: Purify the final PROTAC molecule using flash chromatography or preparative HPLC.

  • Characterization: Confirm the structure and purity of the PROTAC by NMR, mass spectrometry, and HPLC.

PROTAC_Synthesis_Workflow start This compound functionalize Functionalize Proline (e.g., at OH or COOH) start->functionalize deprotect Boc Deprotection functionalize->deprotect couple1 Couple First Ligand (Target or E3 Ligase Ligand) deprotect->couple1 activate Activate Remaining Functional Group couple1->activate couple2 Couple Second Ligand activate->couple2 purify Purify PROTAC couple2->purify characterize Characterize PROTAC purify->characterize

General Workflow for PROTAC Synthesis.

Signaling Pathway Modulation

The incorporation of conformationally constrained amino acids like cis-4-hydroxy-D-proline into peptides can significantly impact their biological activity by influencing their binding to target receptors and their subsequent effect on intracellular signaling pathways. For instance, a synthetic peptide containing this modified proline residue could be designed to target a G-protein coupled receptor (GPCR) and modulate downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.[6]

The following diagram illustrates a hypothetical scenario where a peptide containing this compound acts as an antagonist to a GPCR, thereby inhibiting the activation of the MAPK pathway.

MAPK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Peptide Peptide with cis-4-hydroxy-D-proline GPCR GPCR Peptide->GPCR Antagonistic Binding G_Protein G-Protein GPCR->G_Protein Activation Ras Ras G_Protein->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Activation & Translocation Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression Regulation

Hypothetical Inhibition of MAPK Pathway.

References

N-Boc-cis-4-hydroxy-D-proline: An In-depth Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for N-Boc-cis-4-hydroxy-D-proline (CAS No: 135042-12-5), a key building block in peptide synthesis and pharmaceutical research. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound is a white to off-white solid. Its key physical and chemical properties are summarized below.

PropertyValueReference
CAS Number 135042-12-5[1]
Molecular Formula C₁₀H₁₇NO₅[1]
Molecular Weight 231.25 g/mol [1]
Appearance Solid[2]
Melting Point 146-151 °C
Storage Temperature 2-8°C
Purity ≥97%

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are acute oral toxicity, eye irritation, and significant aquatic toxicity.

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Eye Irritation Category 2H319: Causes serious eye irritation
Acute Aquatic Toxicity Category 1H400: Very toxic to aquatic life
Chronic Aquatic Toxicity Category 1H410: Very toxic to aquatic life with long lasting effects

GHS Pictograms:

  • GHS07 (Exclamation Mark): Indicates skin and eye irritation, and acute toxicity (harmful).

  • GHS09 (Environment): Indicates hazards to the aquatic environment.

Signal Word: Warning

Toxicology and Exposure Limits

While a specific median lethal dose (LD50) is not publicly available, the GHS classification of "Acute toxicity, Oral (Category 4)" indicates a potential hazard if ingested.[1]

Exposure Limits: There are no established occupational exposure limit values (e.g., PEL, TLV) for this compound.[1] Therefore, exposure should be minimized through the use of engineering controls and personal protective equipment.

Safe Handling and Storage

Proper handling and storage are essential to minimize risk.

Handling:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid the formation of dust and aerosols.[3]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]

  • Avoid contact with skin, eyes, and clothing.[3]

Storage:

  • Store in a tightly closed container.[3]

  • Keep in a dry, cool, and well-ventilated place.[3]

  • Recommended storage temperature is between 2-8°C.

  • Store away from incompatible materials.[3]

cluster_storage Storage Protocol cluster_handling Handling Protocol Store Store in tightly sealed container Temp Maintain temperature at 2-8°C Store->Temp Use Use in Experiment Store->Use Vent Ensure cool, dry, well-ventilated area Temp->Vent Ventilation Use in well-ventilated area (Fume Hood Recommended) PPE Wear appropriate PPE (See PPE Workflow) Ventilation->PPE Dust Avoid creating dust PPE->Dust Hygiene Practice good personal hygiene (Wash hands, no food/drink) Dust->Hygiene Receive Receive Compound cluster_storage cluster_storage Receive->cluster_storage Dispose Dispose of Waste Use->Dispose cluster_handling cluster_handling cluster_handling->Use PPE_Selection cluster_logic Start Handling This compound Eyes Eye Protection: Safety glasses with side-shields or goggles Start->Eyes Hands Hand Protection: Chemical-resistant gloves (e.g., Nitrile) Start->Hands Body Body Protection: Laboratory coat Start->Body Dust_Check Is dust generation possible? Respirator Respiratory Protection: Use N95 dust mask or higher Dust_Check->Respirator Yes Proceed Proceed with work Dust_Check->Proceed No Respirator->Proceed Spill_Response Spill Spill of this compound Occurs Evacuate Evacuate immediate area Spill->Evacuate PPE Don appropriate PPE (Gloves, Goggles, Respirator) Evacuate->PPE Contain Prevent entry into drains and waterways PPE->Contain Cleanup Sweep up material carefully (Avoid creating dust) Contain->Cleanup Container Place in a sealed, labeled container for disposal Cleanup->Container Decontaminate Decontaminate spill area Container->Decontaminate Dispose Dispose of waste via approved channels Decontaminate->Dispose

References

An In-depth Technical Guide to the Storage of N-Boc-cis-4-hydroxy-D-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Boc-cis-4-hydroxy-D-proline is a critical building block in medicinal chemistry and peptide synthesis, notably utilized as a non-cleavable ADC linker in the development of antibody-drug conjugates.[1][2] Its structural integrity is paramount for the success of subsequent synthetic steps and the biological activity of the final product. This guide provides a comprehensive overview of the recommended storage conditions, handling protocols, and potential degradation pathways to ensure the long-term stability and purity of this valuable reagent.

Recommended Storage Conditions

The stability of this compound is influenced by temperature, moisture, and light. While it may be shipped at room temperature, adherence to specific storage protocols is essential for preserving its quality over time.[1][3]

Summary of Storage Recommendations
ParameterConditionDurationSource(s)
Temperature -20°CLong-term[1][4][5]
2-8°CShort to Medium-term[6][7][8]
4°CGeneral Storage[3]
5°CLong-term[6]
Room TemperatureTemporary[6]
Atmosphere Tightly sealed containerAlways[6]
Inert gas (e.g., Argon, Nitrogen)Recommended for sensitive compounds[9]
Moisture Dry/DesiccatedAlways[4]
Light Protected from light (e.g., amber vial)Always[4][9]

Experimental Protocols: Best Practices for Handling and Storage

To mitigate degradation, a strict handling protocol should be followed. The hygroscopic nature of many amino acid derivatives necessitates careful procedures to prevent moisture absorption.[4][10]

Protocol for Handling Lyophilized this compound
  • Equilibration: Before opening, allow the container of this compound to warm to room temperature in a desiccator. This prevents condensation from forming on the cold solid.[9][10]

  • Weighing: Perform weighing in a controlled environment with low humidity if possible. Handle the powder quickly to minimize exposure to the atmosphere.

  • Aliquoting: For long-term projects, it is advisable to aliquot the compound into smaller, single-use vials. This practice minimizes the number of times the main stock is exposed to ambient conditions and reduces the risk of contamination and degradation from repeated freeze-thaw cycles.[4]

  • Sealing and Storage: After dispensing the desired amount, tightly reseal the main container. For enhanced protection, especially for long-term storage, consider flushing the vial with an inert gas like argon or nitrogen before sealing.[9]

  • Refrigeration/Freezing: Immediately return the sealed container and any aliquots to the appropriate storage temperature (-20°C for long-term or 2-8°C for short-term).

Visualizing Workflows and Degradation

Decision Workflow for Optimal Storage

The following diagram outlines a logical workflow for determining the appropriate storage conditions for this compound based on the intended duration of storage.

start Start: this compound Received storage_duration Intended Storage Duration? start->storage_duration short_term Short-Term (< 3 months) storage_duration->short_term < 3 months long_term Long-Term (> 3 months) storage_duration->long_term > 3 months refrigerate Store at 2-8°C in a tightly sealed container. Protect from light. short_term->refrigerate freeze Aliquot if necessary. Store at -20°C in a tightly sealed container. Consider inert atmosphere. Protect from light. long_term->freeze end End refrigerate->end freeze->end

A decision-making workflow for the storage of this compound.
Hypothetical Degradation Pathway

parent This compound deprotection Acidic Conditions (e.g., trace acid, moisture) parent->deprotection Degradation Stimulus product cis-4-hydroxy-D-proline deprotection->product Results in byproducts Isobutylene + CO2 deprotection->byproducts Releases

A potential degradation pathway via deprotection of the Boc group.

By adhering to the storage and handling guidelines outlined in this document, researchers, scientists, and drug development professionals can ensure the integrity and reliability of this compound for their research and development endeavors.

References

An In-depth Technical Guide on the Role of N-Boc-cis-4-hydroxy-D-proline in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-cis-4-hydroxy-D-proline is a synthetic amino acid derivative that serves as a crucial building block in medicinal chemistry and drug development. While it does not possess an intrinsic mechanism of action in biological systems, its incorporation into peptides and small molecules imparts significant conformational and functional properties. This technical guide elucidates the core principles of how the cis-4-hydroxy-D-proline moiety influences the biological activity of the resulting compounds. The primary mechanisms conferred by this structural unit include the modulation of peptide conformation, leading to enhanced stability and altered receptor interactions, and the inhibition of prolyl hydroxylases, a key enzyme class in cellular signaling pathways. This document provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction: A Versatile Synthetic Tool

This compound is a derivative of the non-proteinogenic amino acid cis-4-hydroxy-D-proline, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection strategy makes it an ideal building block for solid-phase peptide synthesis and other organic chemistry methodologies.[1] Its utility in drug discovery stems from the unique structural features of the cis-4-hydroxyproline core, which can be exploited to design molecules with specific biological functions.[2] The primary applications of this compound include its use in the synthesis of peptidomimetics, collagen mimetics, and inhibitors of key enzymes.[2][3]

Conferring Mechanism of Action: The Role of the cis-4-hydroxy-D-proline Moiety

The "mechanism of action" associated with this compound is realized through the biological activity of the final molecule into which it is incorporated. The key contributions of the cis-4-hydroxy-D-proline scaffold are detailed below.

Conformational Control of Peptides

The incorporation of cis-4-hydroxy-D-proline into a peptide chain introduces significant conformational constraints.[4] The stereochemistry of the hydroxyl group at the C4 position influences the puckering of the pyrrolidine (B122466) ring, which in turn dictates the peptide backbone's local geometry.[5] This can lead to the stabilization of specific secondary structures, such as β-turns, and can affect the cis/trans isomerization of the peptidyl-prolyl bond.[5]

The conformational rigidity imparted by cis-4-hydroxy-D-proline can result in:

  • Enhanced Enzymatic Stability: By locking the peptide into a conformation that is not recognized by proteases, its half-life in biological systems can be significantly extended.[4]

  • Improved Receptor Binding: A pre-organized conformation can lead to a higher affinity and selectivity for the target receptor, as the entropic penalty of binding is reduced.

  • Increased Bioavailability: Enhanced stability can contribute to improved pharmacokinetic properties.

Inhibition of Prolyl Hydroxylases

A significant application of molecules derived from this compound is the inhibition of prolyl hydroxylases (PHDs). PHDs are a family of enzymes that play a crucial role in the degradation of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in the cellular response to hypoxia.[6]

Under normoxic conditions, PHDs hydroxylate proline residues on HIF-1α, targeting it for ubiquitination and proteasomal degradation.[6] By inhibiting PHDs, the degradation of HIF-1α is prevented, leading to its accumulation and the subsequent transcription of genes involved in erythropoiesis, angiogenesis, and cell survival.[6] Small molecule inhibitors of PHDs, some of which incorporate hydroxyproline-like scaffolds, are in development for the treatment of anemia associated with chronic kidney disease.[6]

Quantitative Data

While this compound itself is a synthetic intermediate, the following table summarizes quantitative data for representative prolyl hydroxylase inhibitors to illustrate the potency that can be achieved with molecules targeting this enzyme class.

InhibitorTarget(s)IC50 (nM)Reference(s)
RoxadustatPHD2591[7]
DaprodustatPHD13.5[7]
PHD222.2[7]
PHD35.5[7]
VadadustatPHD115.36[7]
PHD211.83[7]
PHD37.63[7]
MolidustatPHD1480[7]
PHD2280[7]
PHD3450[7]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the biological evaluation of compounds synthesized using this compound.

Prolyl Hydroxylase (PHD) Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of a compound against PHD enzymes.

Objective: To determine the IC50 value of a test compound against a specific PHD isoform.

Materials:

  • Recombinant human PHD enzyme (e.g., PHD2)

  • HIF-1α peptide substrate (containing the proline residue to be hydroxylated)

  • α-ketoglutarate

  • Ascorbate

  • Fe(II)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Detection reagent (e.g., a specific antibody for hydroxyproline (B1673980) or a coupled enzyme system)

  • 96-well microplate

  • Plate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the assay buffer, recombinant PHD enzyme, HIF-1α peptide substrate, ascorbate, and Fe(II).

  • Compound Addition: Add the test compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Reaction Initiation: Initiate the reaction by adding α-ketoglutarate to all wells.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., EDTA or a strong acid).

  • Detection: Quantify the amount of hydroxylated peptide product using a suitable detection method. This can be an ELISA-based method with a specific antibody or a luminescence-based assay.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the test compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

Peptide Stability Assay in Human Plasma

This protocol outlines a method to assess the stability of a peptide containing a cis-4-hydroxy-D-proline residue in human plasma.[8]

Objective: To determine the half-life (t1/2) of a test peptide in human plasma.

Materials:

  • Test peptide

  • Pooled human plasma

  • Internal standard (a stable, structurally similar peptide)

  • Acetonitrile (B52724) (ACN) with 0.1% formic acid

  • LC-MS grade water

  • Microcentrifuge tubes

  • Incubator

  • LC-MS system

Procedure:

  • Peptide Stock Solution: Prepare a stock solution of the test peptide in LC-MS grade water.[8]

  • Plasma Incubation: Pre-warm the human plasma to 37°C.[8] Add the peptide stock solution to the plasma to a final concentration of, for example, 50 µg/mL.[8]

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.[8]

  • Quenching and Protein Precipitation: Immediately add the aliquot to a tube containing ice-cold acetonitrile with 0.1% formic acid and the internal standard.[8] This stops the enzymatic reaction and precipitates plasma proteins.[8]

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.[8]

  • LC-MS Analysis: Analyze the supernatant by LC-MS to quantify the amount of remaining intact peptide relative to the internal standard.

  • Data Analysis: Plot the percentage of remaining peptide against time. Fit the data to a one-phase decay model to calculate the half-life of the peptide.

Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

HIF_Prolyl_Hydroxylase_Pathway cluster_normoxia Normoxia (Sufficient O2) cluster_hypoxia Hypoxia (Low O2) or PHD Inhibition HIF1a HIF-1α PHD Prolyl Hydroxylase (PHD) HIF1a->PHD Hydroxylation VHL VHL PHD->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF1a_stable HIF-1α (Stable) HIF1_complex HIF-1 Complex HIF1a_stable->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus HRE Hypoxia Response Element (HRE) Nucleus->HRE Binding Gene_Transcription Gene Transcription (Erythropoiesis, Angiogenesis) HRE->Gene_Transcription PHD_Inhibitor PHD Inhibitor (e.g., derived from cis-4-hydroxy-D-proline) PHD_Inhibitor->PHD Inhibition

Caption: HIF-1α Prolyl Hydroxylase Signaling Pathway.

Peptide_Stability_Workflow start Start prepare_peptide Prepare Peptide Stock Solution start->prepare_peptide incubate_plasma Incubate Peptide with Human Plasma at 37°C prepare_peptide->incubate_plasma sample_timepoint Sample at Time Points (0, 15, 30, 60, 120, 240 min) incubate_plasma->sample_timepoint quench_precipitate Quench Reaction & Precipitate Proteins (Acetonitrile + Internal Standard) sample_timepoint->quench_precipitate centrifuge Centrifuge to Pellet Proteins quench_precipitate->centrifuge analyze_lcms Analyze Supernatant by LC-MS centrifuge->analyze_lcms calculate_half_life Calculate Peptide Half-Life (t1/2) analyze_lcms->calculate_half_life end End calculate_half_life->end

Caption: Experimental Workflow for Peptide Stability Assay.

Conclusion

This compound is a valuable synthetic precursor that enables the development of novel therapeutics with tailored biological activities. Its primary contribution to the mechanism of action of the final drug candidate is through the conformational control of peptides and the design of potent enzyme inhibitors, particularly targeting prolyl hydroxylases. A thorough understanding of the structural implications of incorporating the cis-4-hydroxy-D-proline moiety is essential for its effective application in drug discovery and development. The experimental protocols and signaling pathway information provided in this guide offer a framework for the evaluation of such compounds.

References

role of N-Boc-cis-4-hydroxy-D-proline in peptide secondary structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of N-Boc-cis-4-hydroxy-D-proline in Peptide Secondary Structure

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Proline and its derivatives are unique among amino acids for their ability to impose significant conformational constraints on the peptide backbone, making them powerful tools in peptide design and drug development. This guide focuses on this compound, a synthetic amino acid derivative that plays a crucial role in stabilizing specific secondary structures. Its rigid pyrrolidine (B122466) ring, combined with the stereospecific placement of a hydroxyl group and the D-configuration of the alpha-carbon, provides a robust mechanism for controlling peptide conformation, enhancing proteolytic stability, and modulating biological activity. This document details the fundamental principles of proline conformation, the specific influence of this compound, quantitative conformational data, detailed experimental protocols for its use, and visual guides to the underlying chemical principles and workflows.

The Conformational Landscape of Proline

The structure of a peptide is defined by its backbone dihedral angles (φ, ψ, ω). Proline's cyclic side chain, which links its α-carbon back to the backbone nitrogen, uniquely restricts the φ angle to approximately -65° ± 25°.[1] This inherent rigidity is further governed by two key conformational equilibria:

  • Pyrrolidine Ring Pucker: The five-membered ring is not planar and exists in two primary puckered conformations: Cγ-endo (puckered on the same side as the carboxyl group) and Cγ-exo (puckered on the opposite side).[1][2]

  • Amide Bond Isomerization: The Xaa-Pro peptide bond can adopt both trans (ω ≈ 180°) and cis (ω ≈ 0°) conformations. The energy barrier for interconversion is high, making this a rate-limiting step in protein folding.[3]

These two equilibria are interconnected. The endo ring pucker is strongly preferred in conjunction with a cis amide bond, while the exo pucker favors the trans conformation.[1] Therefore, controlling the ring pucker is a powerful strategy for dictating the local and global peptide structure.

cluster_proline Proline Conformational Equilibria cluster_pucker Ring Pucker cluster_amide Amide Bond (ω) Proline Proline Residue Endo Cγ-endo Proline->Endo Exo Cγ-exo Proline->Exo Cis cis (ω ≈ 0°) Proline->Cis Trans trans (ω ≈ 180°) Proline->Trans Endo->Cis Strongly Favors Exo->Trans Favors Cis->Endo Requires

Caption: Logical relationship between proline ring pucker and amide bond conformation.

The Role of this compound

This compound is a derivative with three key features that influence peptide structure: the N-Boc protecting group, the D-chiral center, and the cis-4-hydroxyl group. The IUPAC name for this compound is (2R,4R)-1-(t-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid.[]

Stereoelectronic Control of Ring Pucker

The hydroxyl group at the C4 position is an electron-withdrawing substituent. Its stereochemistry dictates the conformational preference of the pyrrolidine ring through a stereoelectronic interaction known as the gauche effect.[1]

For (2R,4R)-hydroxy-D-proline , the hydroxyl group at the 4R position forces the ring into a Cγ-exo pucker . This occurs because the gauche conformation between the electronegative hydroxyl group and the carbon-amide bond is stabilized by favorable hyperconjugative interactions (σC-H → σ*C-X).[1] This enforced exo pucker, in turn, stabilizes the trans conformation of the preceding peptide bond and promotes compact secondary structures like the polyproline II (PPII) helix.[1][2]

Stereoelectronic Influence on Ring Pucker Start (2R,4R)-4-Hydroxy- D-proline Effect Gauche Effect (Stereoelectronic) Start->Effect exhibits Pucker Favors Cγ-exo Ring Pucker Effect->Pucker leads to Amide Stabilizes trans Amide Bond Pucker->Amide which Structure Promotes Compact Secondary Structures (e.g., PPII Helix) Amide->Structure and

Caption: Influence of the 4R-hydroxyl group on peptide conformation.

Impact of D-Configuration

The incorporation of D-amino acids, such as D-proline, into a peptide chain dramatically increases its resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids.[5] This significantly enhances the peptide's in-vivo half-life, a critical attribute for therapeutic applications.[5]

Quantitative Conformational Data

The incorporation of hydroxylated proline derivatives leads to measurable changes in peptide conformational parameters. These are often determined using NMR spectroscopy and X-ray crystallography.

Table 1: Influence of 4-Hydroxyproline on Peptide Bond Conformation

Residue Preceding Residue trans/cis Ratio Favored Ring Pucker Primary Secondary Structure Reference(s)
L-Proline Acetyl-Phenylalanine ~2.0 (67% trans) Cγ-endo (in cis) Varies [6]
(2S,4R)-Hyp Acetyl-Phenylalanine ~4.9 (83% trans) Cγ-exo Polyproline II (PPII) [1][6]
(2S,4S)-hyp Acetyl-Phenylalanine High trans ratio Cγ-endo Distorted PPII [7]
D-Proline Varies Induces turns Varies β-turns [1]

| (2R,4R)-Hyp (D-cis-Hyp) | Varies | High trans ratio expected | Cγ-exo | Stabilized turns/helices |[1][8] |

Table 2: Representative NMR Data for Conformational Analysis of Proline Derivatives

Parameter Conformation Indicated Typical Value / Observation Reference(s)
¹³C Chemical Shift (Δδ Cβ-Cγ) Ring Pucker > 9 ppm suggests trans bond (exo pucker) [9]
¹H-¹H Vicinal Coupling (Jα-β) Side Chain Rotamers Used to determine relative populations of staggered rotamers [9]
¹H NOESY/ROESY Proximity of Protons Strong Hα(i) - Hδ(i+1) cross-peak indicates cis bond [10]

| K trans/cis Ratio | Amide Isomerism | Ratio of integrated peak volumes for trans and cis isomers |[8] |

Table 3: Circular Dichroism (CD) Signatures of Proline-Containing Secondary Structures

Secondary Structure Positive Peak (nm) Negative Peak (nm) Description Reference(s)
Polyproline II (PPII) ~228 ~204-206 Characteristic of extended, left-handed helices; favored by (4R)-Hyp [11][12]
Unordered / Random Coil None ~198 Lacks the positive peak characteristic of PPII [12]

| β-turn | Varies | ~205 (weak) | Often induced by D-Pro-L-Pro sequences |[1] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) with this compound

This protocol outlines a standard manual Boc-SPPS workflow.

Materials:

  • Resin: Phenylacetamidomethyl (Pam) resin pre-loaded with the C-terminal amino acid.

  • Protected Amino Acids: this compound, other N-Boc protected amino acids.

  • Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

  • Neutralization Reagent: 5% Diisopropylethylamine (DIEA) in DCM.

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIEA in N,N-Dimethylformamide (DMF).

  • Washing Solvents: DCM, DMF, Methanol.

  • Cleavage Cocktail: HF/anisole (9:1 v/v). (Caution: HF is extremely hazardous) .

Protocol:

  • Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.

  • Deprotection: Remove the N-terminal Boc group by treating the resin with 50% TFA/DCM for 20-30 minutes.

  • Washing: Wash the resin thoroughly with DCM (3x), followed by DMF (3x).

  • Neutralization: Neutralize the resin with 5% DIEA/DCM for 2 minutes (repeat twice). Wash again with DCM and DMF.

  • Coupling: a. Pre-activate this compound (3 eq.) with HBTU (3 eq.) and DIEA (6 eq.) in DMF for 5-10 minutes. b. Add the activated amino acid solution to the resin. c. Agitate the reaction vessel for 1-2 hours. d. Monitor coupling completion with a Kaiser test.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and Methanol (3x).

  • Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the sequence.

  • Final Cleavage: After the final amino acid is coupled, wash and dry the resin. Cleave the peptide from the resin and remove side-chain protecting groups using the HF/anisole cocktail at 0°C for 1 hour.

  • Purification: Precipitate the crude peptide in cold diethyl ether, dissolve in a water/acetonitrile mixture, and purify by reverse-phase HPLC.

cluster_spps Boc-SPPS Workflow node_start Start: Resin-Bound Peptide (Boc-AA-Resin) node_deprotect 1. Deprotection (50% TFA/DCM) node_start->node_deprotect node_wash1 2. Wash (DCM, DMF) node_deprotect->node_wash1 node_neutralize 3. Neutralization (5% DIEA/DCM) node_wash1->node_neutralize node_wash2 4. Wash (DCM, DMF) node_neutralize->node_wash2 node_couple 5. Coupling (Boc-AA, HBTU, DIEA) node_wash2->node_couple node_wash3 6. Wash (DMF, DCM) node_couple->node_wash3 node_end End of Cycle: Resin-Bound Peptide (Boc-AA(n+1)-AA(n)...Resin) node_wash3->node_end node_repeat Repeat for next AA? node_end->node_repeat node_repeat->node_deprotect Yes node_cleave Final Cleavage & Purification node_repeat->node_cleave No

Caption: A typical workflow for one cycle of Boc-based Solid-Phase Peptide Synthesis.

Conformational Analysis by NMR Spectroscopy

Sample Preparation:

  • Dissolve the purified peptide to a final concentration of 1-5 mM.

  • Use a deuterated solvent appropriate for the peptide's solubility (e.g., D₂O, DMSO-d₆, or a mixture). For aqueous solutions, use 90% H₂O / 10% D₂O to observe exchangeable amide protons.

  • Adjust pH to a desired value (e.g., 7.0) using dilute NaOD or DCl.

Key Experiments:

  • 1D ¹H NMR: Provides an initial overview of the sample's purity and complexity. The presence of multiple sets of peaks for a single residue often indicates the presence of both cis and trans Xaa-Pro isomers.

  • 2D TOCSY (Total Correlation Spectroscopy): Identifies coupled proton spin systems, allowing for the assignment of resonances to specific amino acid residues.

  • 2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (< 5 Å). This is critical for determining secondary structure and identifying the cis or trans nature of the proline bond (e.g., a strong Hα(i) to Hδ(i+1) NOE is indicative of a cis bond).

  • ¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in the assignment of ¹³C resonances. The chemical shifts of Cβ and Cγ are sensitive to the ring pucker conformation.

Secondary Structure Analysis by Circular Dichroism (CD)

Methodology:

  • Sample Preparation: Prepare peptide solutions at a concentration of 20-100 µM in a suitable buffer (e.g., 10 mM potassium phosphate, pH 7.0).[11] The buffer should have low absorbance in the far-UV region.

  • Instrument Setup: Use a quartz cuvette with a short path length (e.g., 0.1 cm). Purge the instrument with nitrogen gas.

  • Data Acquisition: Scan the peptide sample in the far-UV range (e.g., 190-260 nm). Record a baseline spectrum of the buffer alone and subtract it from the sample spectrum.

  • Data Conversion: Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([θ]) using the formula: [θ] = (mdeg) / (10 * c * n * l), where c is the molar concentration, n is the number of residues, and l is the path length in cm.

  • Interpretation: Analyze the resulting spectrum for characteristic signatures as outlined in Table 3. A strong negative band around 204 nm and a positive band around 228 nm is a clear indicator of a PPII helix.[11]

Applications in Drug Development

The ability of this compound to induce specific, stable conformations and enhance proteolytic resistance makes it a valuable building block in medicinal chemistry.[13][14]

  • Peptidomimetics: It is used to constrain flexible peptides into their bioactive conformation, improving receptor binding affinity and specificity.[1]

  • Therapeutic Peptides: Enhanced stability leads to improved pharmacokinetic profiles for peptide-based drugs.[5]

  • Linker Technology: The rigid structure can be used to create well-defined linkers in complex molecules like Antibody-Drug Conjugates (ADCs) or PROTACs, controlling the distance and orientation between different functional moieties.[15]

Conclusion

This compound is more than just a protected amino acid; it is a powerful conformational director. Through stereoelectronic control, it reliably induces a Cγ-exo ring pucker, which in turn stabilizes the trans amide bond and promotes the formation of well-defined secondary structures such as PPII helices and β-turns. Combined with the enhanced enzymatic stability conferred by its D-configuration, this building block provides researchers and drug developers with a precise tool to engineer peptides with superior structural integrity and therapeutic potential. A thorough understanding of its conformational effects, guided by analytical techniques like NMR and CD, is essential for its rational application in the design of next-generation peptide-based therapeutics.

References

An In-depth Technical Guide to Proline Analogues in Peptide Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proline, unique among the proteinogenic amino acids for its secondary amine integrated into a pyrrolidine (B122466) ring, imparts significant conformational constraints on the peptide backbone.[1] This inherent rigidity makes proline a critical residue in determining the secondary structure of peptides and proteins, often inducing β-turns and promoting the formation of polyproline helices (PPI and PPII).[2] The tertiary amide bond formed by proline is also susceptible to cis-trans isomerization, a process that can be a rate-limiting step in protein folding and can modulate biological activity.[3]

In the realm of peptide design and drug discovery, the strategic incorporation of proline analogues has emerged as a powerful tool to fine-tune the conformational, biological, and pharmacokinetic properties of peptides.[4] These analogues, featuring modifications to the pyrrolidine ring, offer a means to control the cis-trans isomer ratio, pre-organize specific secondary structures, enhance proteolytic stability, and ultimately improve receptor binding affinity and selectivity.[5][6] This guide provides a comprehensive overview of the core principles of utilizing proline analogues in peptide design, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Conformational Control through Proline Analogues

The conformational landscape of a proline-containing peptide is primarily dictated by two key equilibria: the cis-trans isomerization of the Xaa-Pro amide bond and the endo/exo pucker of the pyrrolidine ring.[1] Proline analogues are designed to influence these equilibria through steric and stereoelectronic effects.

Cis-Trans Isomerization

The energy barrier for cis-trans isomerization of the Xaa-Pro bond is significantly lower than for other peptide bonds, leading to the presence of both isomers in solution.[3] The trans conformation is generally favored, but the cis population can be significant and biologically relevant. Proline analogues can be used to stabilize either the cis or trans conformation. For instance, bulky substituents at the C5 position of the proline ring can sterically favor the cis-amide bond.[7] Conversely, α-methylproline strongly favors the trans conformation due to steric clashes in the cis form.[8]

Figure 1: Equilibrium between the trans and cis conformations of the Xaa-Pro peptide bond.

Ring Pucker

The five-membered pyrrolidine ring of proline is not planar and exists in two major puckered conformations: Cγ-endo (down) and Cγ-exo (up).[1] The ring pucker influences the φ and ψ dihedral angles of the peptide backbone. Electron-withdrawing substituents, such as fluorine, at the C4 position can enforce a specific ring pucker through stereoelectronic effects (the gauche effect), thereby pre-organizing the peptide backbone into a desired conformation.[9] For example, (2S,4R)-4-fluoroproline (4R-Flp) favors the Cγ-exo pucker, which stabilizes the polyproline II (PPII) helix.[1]

Figure 2: Interconversion between the Cγ-exo and Cγ-endo pucker conformations of the proline ring.

Quantitative Effects of Proline Analogues

The introduction of proline analogues can have a measurable impact on the conformational preferences, thermodynamic stability, biological activity, and enzymatic stability of peptides.

Conformational Preferences

The ratio of trans to cis conformers (Ktrans/cis) is a key parameter influenced by proline analogues. This can be quantified using Nuclear Magnetic Resonance (NMR) spectroscopy.

Proline AnalogueModel PeptideSolventKtrans/cisReference
Proline (Pro)Ac-Pro-OMeD₂O4.6[10]
(2S,4R)-4-Hydroxyproline (Hyp)Ac-Hyp-OMeD₂O4.9[10]
(2S,4R)-4-Fluoroproline (4R-Flp)Ac-TYP(4R-Flp)N-NH₂Aqueous Buffer3.6[11]
(2S,4S)-4-Fluoroproline (4S-Flp)Ac-TYP(4S-Flp)N-NH₂Aqueous Buffer1.2[11]
α-Methylproline (α-MePro)Boc-α-MePro-OHCDCl₃>95:5 (trans:cis)[8]
Azetidine-2-carboxylic acid (Aze)Ac-Aze-NMe₂D₂O3.3[12]
Pipecolic acid (Pip)Ac-Pip-NMe₂D₂O4.8[12]
Thermodynamic Stability

Proline analogues can enhance the thermal stability of peptides, particularly those with defined secondary structures like the collagen triple helix. This is often measured by the melting temperature (Tm), the temperature at which 50% of the peptide is unfolded.

PeptideProline AnalogueTm (°C)ΔTm (°C) vs. ProReference
(Pro-Pro-Gly)₁₀Proline24-[12]
(Pro-Hyp-Gly)₁₀(2S,4R)-4-Hydroxyproline58+34[12]
(Pro-4R-Flp-Gly)₁₀(2S,4R)-4-Fluoroproline91+67[12]
Peptide 1(2S,3S)-3-Hydroxyproline36.3-1.7 vs. Proline peptide[13]
Peptide 2(2S,3S)-3-Hydroxyproline29.8-8.2 vs. Proline peptide[13]
Biological Activity

The conformational constraints imposed by proline analogues can lead to significant changes in the binding affinity of peptides to their biological targets. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

Peptide/InhibitorProline AnalogueTargetIC50 / KiReference
Endomorphin-1 analogue(S)-β-Prolineµ-opioid receptorKi = 3.8 nM[5]
Endomorphin-1 analogue(R)-β-Prolineµ-opioid receptorKi = 10.4 nM[5]
CA₁A₂X peptidomimeticHydroxyproline-derivedFarnesyltransferaseHigh nM to low µM IC50 range[14]
Proline Dehydrogenase InhibitorTetrahydro-2-furoic acidProline DehydrogenaseKi ≈ 0.2–1.0 mM[14]
Proline Dehydrogenase InhibitorCyclobutane-1,1-dicarboxylic acidProline DehydrogenaseKi = 1.4 - 6 mM[14]
Enzymatic Stability

A major challenge in peptide drug development is their susceptibility to proteolytic degradation. Proline analogues can enhance stability by sterically hindering protease access to the cleavage site.

PeptideProline AnalogueEnzyme/MediumHalf-life (t1/2)Reference
A3-APOProline-richMouse Serum (in vitro)~100 min[15]
Peptide 1D-ValineHuman Serum> 240 min[16]
Peptide 2L-ValineHuman Serum~ 15 min[16]
GIP analogueN-terminal AcetylationIn vivo> 24 h[6]
TriptorelinD-amino acidsIn vivo2.8 h[6]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing a Proline Analogue

This protocol outlines the general steps for incorporating a proline analogue into a peptide using Fmoc/tBu-based solid-phase peptide synthesis.

  • Resin Preparation:

    • Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 30 minutes.

    • Remove the Fmoc protecting group from the resin by treating with 20% piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 15 minutes.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, activate the Fmoc-protected amino acid (or proline analogue) (3-5 equivalents relative to resin loading) with a coupling reagent such as HCTU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive (blue), repeat the coupling step.

  • Fmoc Deprotection:

    • Wash the resin with DMF.

    • Remove the Fmoc group from the newly coupled amino acid with 20% piperidine in DMF as described in step 1.

    • Wash the resin with DMF.

  • Chain Elongation:

    • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with dichloromethane (B109758) (DCM) and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Filter the resin and precipitate the peptide from the cleavage cocktail by adding cold diethyl ether.

    • Centrifuge to pellet the crude peptide, wash with cold ether, and dry.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Figure 3: A generalized workflow for solid-phase peptide synthesis (SPPS).

NMR Spectroscopy for Conformational Analysis

NMR spectroscopy is a powerful technique to determine the cis/trans isomer ratio and to gain insights into the three-dimensional structure of peptides in solution.

  • Sample Preparation: Dissolve the purified peptide in an appropriate deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 1-5 mM. Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

  • Data Acquisition:

    • Acquire a one-dimensional (1D) ¹H NMR spectrum to observe the overall spectral features. The amide and α-proton regions are particularly informative.

    • Acquire two-dimensional (2D) NMR spectra, such as TOCSY and NOESY, to assign the proton resonances to specific amino acid residues.

    • The cis and trans isomers will give rise to distinct sets of NMR signals due to their different chemical environments.

  • Data Analysis:

    • Integrate the well-resolved signals corresponding to the cis and trans isomers in the 1D ¹H NMR spectrum.

    • The ratio of the integrals gives the Ktrans/cis value.

    • Analyze the NOESY spectrum for through-space correlations between protons. The pattern of NOEs can provide information about the peptide's secondary structure and the relative orientation of amino acid side chains.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is used to assess the secondary structure content of peptides in solution.

  • Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., phosphate (B84403) buffer) at a concentration of 50-100 µM. The buffer should not have a high absorbance in the far-UV region.

  • Data Acquisition:

    • Record the CD spectrum in the far-UV region (typically 190-260 nm) using a quartz cuvette with a short path length (e.g., 1 mm).

    • Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

  • Data Analysis:

    • The shape and magnitude of the CD spectrum are characteristic of different secondary structures:

      • α-helix: Negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm.

      • β-sheet: A negative band at ~218 nm and a positive band at ~195 nm.

      • Polyproline II (PPII) helix: A strong negative band around 206 nm and a weak positive band around 228 nm.

      • Random coil: A strong negative band below 200 nm.

    • Deconvolution algorithms can be used to estimate the percentage of each secondary structure element.

Proteolytic Stability Assay

This protocol describes a method to evaluate the stability of a peptide in the presence of a specific protease or in a biological fluid like serum.

  • Incubation:

    • Prepare a stock solution of the peptide in a suitable buffer.

    • Incubate the peptide at a final concentration of 10-100 µM with the protease (e.g., trypsin, chymotrypsin) or in serum/plasma at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take aliquots of the reaction mixture.

  • Quenching the Reaction:

    • Stop the enzymatic degradation by adding a quenching solution, such as 10% TFA in acetonitrile, to the aliquots. This will also precipitate the proteins from the serum/plasma.

  • Sample Preparation for Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Collect the supernatant containing the peptide and its degradation fragments.

  • Analysis by RP-HPLC:

    • Analyze the supernatant by RP-HPLC using a C18 column and a suitable gradient of water/acetonitrile containing 0.1% TFA.

    • Monitor the elution profile at 214 nm or 280 nm.

  • Data Analysis:

    • Identify the peak corresponding to the intact peptide based on its retention time (compared to a standard).

    • Integrate the peak area of the intact peptide at each time point.

    • Plot the percentage of intact peptide remaining versus time and calculate the half-life (t1/2) of the peptide.

Proline Analogues in Drug Discovery and Signaling Pathways

The ability of proline analogues to modulate peptide conformation and stability has made them invaluable in the development of peptide-based therapeutics. Many peptide drugs target G-protein coupled receptors (GPCRs), a large family of transmembrane proteins involved in a vast array of physiological processes.

Figure 4: A simplified representation of a G-protein coupled receptor (GPCR) signaling pathway that can be modulated by a peptide ligand.

By incorporating proline analogues, the peptide ligand can be conformationally constrained into its bioactive structure, leading to enhanced receptor affinity and potency. Furthermore, increased proteolytic stability prolongs the half-life of the peptide in vivo, improving its therapeutic efficacy.

Figure 5: The logical relationship between the selection of a proline analogue and the resulting properties of the designed peptide.

Conclusion

Proline analogues are indispensable tools in modern peptide design, offering a rational approach to manipulate the structure, stability, and function of peptides. By understanding the fundamental principles of how these analogues influence peptide conformation, researchers can rationally design peptides with enhanced therapeutic properties. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for scientists and drug developers working to unlock the full potential of peptide-based therapeutics. The continued development of novel proline analogues will undoubtedly further expand the toolkit for creating next-generation peptide drugs with improved efficacy and pharmacokinetic profiles.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum Interpretation of N-Boc-cis-4-hydroxy-D-proline

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals, providing a detailed analysis of the ¹H NMR spectrum of N-Boc-cis-4-hydroxy-D-proline. This document outlines the expected spectral data, a comprehensive experimental protocol for data acquisition, and a logical workflow for spectral interpretation.

Data Presentation

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the protons of the pyrrolidine (B122466) ring, the tert-butoxycarbonyl (Boc) protecting group, and the hydroxyl and carboxylic acid groups. Due to restricted rotation around the N-Boc bond, some protons may show broadened signals or appear as two distinct sets of rotamers. The following table summarizes the expected quantitative data from a ¹H NMR spectrum, typically recorded in a solvent like CDCl₃ or D₂O. The exact chemical shifts (δ) can vary slightly depending on the solvent and concentration.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Hα (C2-H)~4.3Doublet of doublets (dd)J ≈ 8.0, 4.01H
Hβ (C3-H)~2.0 - 2.2Multiplet (m)-2H
Hγ (C4-H)~4.4Multiplet (m)-1H
Hδ (C5-H)~3.5 - 3.7Multiplet (m)-2H
Boc (-C(CH₃)₃)~1.4Singlet (s)-9H
OH (C4-OH)VariableBroad singlet (br s)-1H
COOHVariableBroad singlet (br s)-1H

Experimental Protocols

Acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation. The following is a detailed methodology for the key experiment.

¹H NMR Spectroscopy of this compound

Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation and analysis.

Materials:

  • This compound

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃; Deuterium (B1214612) oxide, D₂O)

  • NMR tube (5 mm, clean and dry)

  • Pipettes

  • Vortex mixer

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃).

    • Gently vortex the vial to ensure the sample is completely dissolved.

    • Using a clean pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure there are no solid particles in the solution. If necessary, filter the solution through a small plug of glass wool in the pipette.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions.

    • Place the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp spectral lines.

  • Data Acquisition:

    • Set the appropriate acquisition parameters for a standard ¹H NMR experiment. Typical parameters include:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16 (can be increased for dilute samples)

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known chemical shift (e.g., 7.26 ppm for CDCl₃).

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the multiplicities and coupling constants to determine the connectivity of the protons.

Mandatory Visualization

The following diagrams illustrate the logical workflow for interpreting the ¹H NMR spectrum of this compound.

NMR_Interpretation_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis cluster_conclusion Conclusion prep_sample Dissolve Sample in Deuterated Solvent transfer_sample Transfer to NMR Tube prep_sample->transfer_sample insert_sample Insert Sample into Magnet lock_shim Lock and Shim insert_sample->lock_shim acquire_fid Acquire FID lock_shim->acquire_fid fourier_transform Fourier Transform acquire_fid->fourier_transform phase_correct Phase Correction fourier_transform->phase_correct calibrate Chemical Shift Calibration phase_correct->calibrate integrate Integration calibrate->integrate analyze_shifts Analyze Chemical Shifts assign_protons Assign Protons to Structure analyze_shifts->assign_protons analyze_multiplicity Analyze Multiplicity & Coupling analyze_multiplicity->assign_protons confirm_structure Structure Confirmation assign_protons->confirm_structure

Caption: Workflow for ¹H NMR Spectrum Interpretation.

Signal_Analysis_Logic cluster_input Input Data cluster_analysis_steps Analysis Steps cluster_output Structural Information cluster_final Final Output spectrum Processed ¹H NMR Spectrum chem_shift Chemical Shift (δ) - Electronic Environment spectrum->chem_shift integration Integration - Proton Ratio spectrum->integration multiplicity Multiplicity (Splitting) - Neighboring Protons spectrum->multiplicity coupling Coupling Constant (J) - Dihedral Angles spectrum->coupling proton_assignment Proton Assignments chem_shift->proton_assignment integration->proton_assignment connectivity Proton Connectivity multiplicity->connectivity stereochemistry Stereochemical Information coupling->stereochemistry final_structure Verified Molecular Structure proton_assignment->final_structure connectivity->final_structure stereochemistry->final_structure

Caption: Logic for Analyzing ¹H NMR Signals.

In-Depth Technical Guide: 13C NMR Data for N-Boc-cis-4-hydroxy-D-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) data for N-Boc-cis-4-hydroxy-D-proline. This document details the experimentally determined chemical shifts, provides an in-depth experimental protocol for data acquisition, and presents a structural visualization to aid in the interpretation of the spectral data.

Data Presentation: 13C NMR Chemical Shifts

The 13C NMR spectral data for this compound was acquired in Chloroform-d (CDCl3). The observed chemical shifts are summarized in the table below. The assignment of each resonance to a specific carbon atom is based on established chemical shift ranges for analogous functional groups and substitution patterns in similar molecules.

Carbon Atom Assigned Chemical Shift (ppm) Justification for Assignment
C=O (Carboxylic Acid)172.47Carbonyl carbons of carboxylic acids typically resonate in the 170-185 ppm range.
C=O (Boc)151.74The carbamate (B1207046) carbonyl of the Boc protecting group is expected in the 150-160 ppm range.
C (Quaternary, Boc)75.81The quaternary carbon of the tert-butyl group is characteristically found around 75-85 ppm.
C4 (CH-OH)67.15Carbons bearing a hydroxyl group in a pyrrolidine (B122466) ring typically appear in the 60-75 ppm range.
C2 (CH-COOH)55.24The alpha-carbon to the carboxylic acid in a proline ring is expected in this region.
C5 (CH2-N)52.27The carbon adjacent to the nitrogen in the pyrrolidine ring.
C3 (CH2)35.97The methylene (B1212753) carbon of the pyrrolidine ring.
CH3 (Boc)25.63The three equivalent methyl carbons of the tert-butyl group typically resonate around 25-30 ppm.

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered in accordance with the assignments in the data table.

N_Boc_cis_4_hydroxy_D_proline cluster_mol cluster_legend Atom Numbering C1 C1 O1 O C1->O1 O2 O C1->O2 C2 C2 C2->C1 N N C2->N C5 C5 N->C5 Boc_Cq Cq N->Boc_Cq C3 C3 C3->C2 C4 C4 C4->C3 OH OH C4->OH C5->C4 Boc_O1 O Boc_Cq->Boc_O1 Boc_O2 O Boc_Cq->Boc_O2 Boc_C_Me1 C(CH3)3 Boc_O2->Boc_C_Me1 l_C1 C=O (Carboxylic Acid) l_C2 C2 l_C3 C3 l_C4 C4 l_C5 C5 l_Boc_CO C=O (Boc) l_Boc_Cq Cq (Boc) l_Boc_CH3 CH3 (Boc)

Caption: Structure of this compound with carbon numbering.

Experimental Protocols

The following outlines a standard methodology for the acquisition of 13C NMR data for this compound and similar amino acid derivatives.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl3). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte signals.

  • Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm). If not present in the solvent, a small amount can be added.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition

The following are typical parameters for a standard 1D 13C NMR experiment on a 400 MHz spectrometer. These parameters may require optimization based on the specific instrument and sample concentration.

  • Pulse Program: A standard 1D 13C pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

  • Temperature: 298 K (25 °C).

  • Spectral Width: A spectral width of 0-220 ppm is generally sufficient to cover the expected chemical shifts.

  • Transmitter Frequency Offset (O1P): Centered in the spectral region of interest, for instance, around 100 ppm.

  • Pulse Width (P1): A 30° or 45° flip angle is often employed to allow for a shorter relaxation delay and faster acquisition time.

  • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is a common starting point.

  • Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.

  • Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally appropriate.

Data Processing
  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

  • Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: A baseline correction is applied to obtain a flat baseline across the spectrum.

  • Chemical Shift Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm or the residual solvent signal (CDCl3 at 77.16 ppm).

  • Peak Picking: The chemical shift of each peak is determined.

Logical Workflow for Data Interpretation

The following diagram illustrates the logical workflow for the assignment of the 13C NMR chemical shifts of this compound.

workflow A Acquire 13C NMR Spectrum B Obtain List of Chemical Shifts A->B E Assign Chemical Shifts to Specific Carbon Atoms B->E C Identify Molecular Structure D Predict Chemical Shift Ranges for Functional Groups C->D D->E F Tabulate and Report Data E->F

Caption: Workflow for 13C NMR spectral assignment.

Methodological & Application

Application Notes and Protocols for N-Boc-cis-4-hydroxy-D-proline in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-cis-4-hydroxy-D-proline is a valuable non-canonical amino acid utilized in the synthesis of peptides with modified structural and functional properties. The incorporation of this derivative, featuring a hydroxyl group in the cis configuration on the D-enantiomer of proline, can induce specific conformational constraints and provide a site for further chemical modification.[1] This can lead to peptides with enhanced metabolic stability, altered receptor binding affinities, and novel therapeutic potential.[1][2] The following application notes provide a comprehensive protocol for the successful incorporation of this compound into peptide sequences using the well-established Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.[2]

Data Presentation

Table 1: Materials and Reagents
Material/Reagent Specification Supplier Example
N-Boc-cis-4-hydroxy(O-Bzl)-D-prolinePeptide synthesis gradeCommercially available
Merrifield Resin1% DVB, 100-200 mesh, 0.3-0.8 mmol/g substitutionMajor chemical suppliers
Dichloromethane (DCM)Peptide synthesis gradeMajor chemical suppliers
N,N-Dimethylformamide (DMF)Peptide synthesis gradeMajor chemical suppliers
Trifluoroacetic acid (TFA)Reagent gradeMajor chemical suppliers
N,N-Diisopropylethylamine (DIEA)Peptide synthesis gradeMajor chemical suppliers
N,N'-Dicyclohexylcarbodiimide (DCC)Reagent gradeMajor chemical suppliers
1-Hydroxybenzotriazole (HOBt)Reagent gradeMajor chemical suppliers
N,N'-Diisopropylcarbodiimide (DIC)Reagent gradeMajor chemical suppliers
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)Reagent gradeMajor chemical suppliers
Anhydrous Hydrogen Fluoride (B91410) (HF)For cleavageSpecialized suppliers
AnisoleScavengerMajor chemical suppliers
Diethyl etherAnhydrousMajor chemical suppliers
Table 2: Equipment
Equipment Purpose
Solid-Phase Peptide Synthesis VesselReaction vessel for SPPS
Mechanical ShakerAgitation of the resin during reactions
Sintered Glass FunnelWashing and filtering the resin
High-Vacuum PumpDrying the peptide-resin
HF Cleavage ApparatusCleavage of the peptide from the resin (requires specialized setup and training)
High-Performance Liquid Chromatography (HPLC) SystemPurification and analysis of the crude peptide
LyophilizerRemoval of solvent from the purified peptide
Table 3: Typical Synthesis Parameters for this compound Incorporation
Parameter Value Notes
Resin Substitution0.3 - 0.8 mmol/gMerrifield resin is suitable for C-terminal acids.
Boc-Amino Acid Excess3 - 5 equivalentsRelative to the resin substitution.
Coupling Reagent Excess3 - 5 equivalentsRelative to the resin substitution.
Coupling Time1 - 4 hoursThe secondary amine of proline can lead to slower coupling kinetics; monitoring is recommended.[2]
Deprotection Time20 - 30 minutesUsing 50% TFA in DCM.[2]
Neutralization Time5 - 10 minutesUsing 10% DIEA in DCM.[2]
Table 4: Expected Coupling Efficiency and Yields
Parameter Expected Value Factors Influencing Outcome
Coupling Efficiency (per step)>99%For standard amino acids, monitored by a colorimetric test (e.g., Kaiser test for primary amines, Isatin or Chloranil test for secondary amines).[2]
Coupling Efficiency (this compound)~98-99.5%May require a second coupling (recoupling) or optimized coupling reagents due to the secondary amine.[2]
Overall Crude Peptide Yield50 - 80%Highly dependent on the length and sequence of the peptide.[2]
Crude Peptide Purity (by HPLC)40 - 70%Purification is typically required.[2]
Final Purified Peptide Yield10 - 30%Dependent on the efficiency of the purification steps.[2]

Experimental Protocols

Side-Chain Protection of the Hydroxyl Group:

It is highly recommended to protect the hydroxyl group of this compound to prevent side reactions, such as O-acylation, during peptide synthesis. A common protecting group is the Benzyl (Bzl) ether, which is stable to the acidic conditions of Boc deprotection and can be removed simultaneously with the final peptide cleavage from the resin when using strong acids like HF.

General SPPS Cycle:

The following protocol outlines the manual steps for incorporating N-Boc-cis-4-hydroxy(O-Bzl)-D-proline into a peptide chain on a solid support.

1. Resin Preparation and Swelling:

  • Place the desired amount of Merrifield resin in a solid-phase synthesis vessel.

  • Add DCM to the resin and allow it to swell for 20-30 minutes with gentle agitation.[2]

  • Drain the DCM.

2. First Amino Acid Coupling (Loading):

  • This step attaches the C-terminal amino acid to the resin. The specific protocol will vary depending on the resin and the first amino acid.

3. Boc Deprotection:

  • Wash the peptide-resin with a deprotection solution (50% TFA in DCM) for 1-2 minutes and drain.[2]

  • Add fresh deprotection solution and agitate for 20-30 minutes at room temperature.[2]

  • Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.[2]

4. Neutralization:

  • Wash the resin with a solution of 10% DIEA in DCM for 2 minutes. Repeat this step once.[3]

  • Wash the resin thoroughly with DCM (3-5 times) to remove excess base.[2] The resin is now ready for the coupling step.

5. Amino Acid Coupling (Incorporation of N-Boc-cis-4-hydroxy(O-Bzl)-D-proline):

  • Activation: In a separate vessel, dissolve N-Boc-cis-4-hydroxy(O-Bzl)-D-proline (3-5 equivalents) and an activating agent such as HOBt (3-5 equivalents) in a minimal amount of DMF. Add a coupling reagent like DCC or DIC (3-5 equivalents) and allow the activation to proceed for 10-15 minutes.[4]

  • Coupling: Add the activated amino acid solution to the neutralized peptide-resin.[2]

  • Agitate the mixture at room temperature for 1-4 hours.[2]

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative test suitable for secondary amines, such as the Isatin or Chloranil test. A negative test indicates complete coupling.[2] If the test is positive, a second coupling (recoupling) with a freshly prepared activated amino acid solution is recommended.[2]

  • After complete coupling, drain the reaction solution and wash the peptide-resin thoroughly with DMF and DCM.

6. Repetition of the Cycle:

  • Repeat steps 3-5 for each subsequent amino acid to be added to the peptide chain.

7. Final Cleavage and Deprotection:

Caution: Anhydrous hydrogen fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized HF-resistant apparatus within a certified fume hood by trained personnel.[2]

  • Preparation: Dry the peptide-resin thoroughly under high vacuum.[2]

  • Place the dried resin in the HF reaction vessel.

  • Scavengers: Add a scavenger cocktail (e.g., anisole) to the reaction vessel to prevent side reactions.[2]

  • HF Cleavage: Cool the reaction vessel to -78°C (dry ice/acetone bath) and distill anhydrous HF into the vessel.[2]

  • Stir the mixture at 0°C for 1-2 hours.

  • Remove the HF by evaporation under a stream of nitrogen.

  • Peptide Precipitation: Wash the resin with cold diethyl ether to precipitate the crude peptide.

  • Isolation: Filter to collect the crude peptide, wash with cold ether, and dry under vacuum.[2]

8. Purification and Analysis:

  • Purify the crude peptide using preparative reverse-phase HPLC.

  • Analyze the purified peptide by analytical HPLC and mass spectrometry to confirm its identity and purity.

Visualization

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle SPPS Cycle (Repeat for each Amino Acid) cluster_final_steps Final Steps Resin Start with Resin Swell Swell Resin (DCM) Resin->Swell Deprotection Boc Deprotection (50% TFA in DCM) Swell->Deprotection Wash1 Wash (DCM) Deprotection->Wash1 Neutralization Neutralization (10% DIEA in DCM) Wash2 Wash (DCM) Neutralization->Wash2 Coupling Amino Acid Coupling (N-Boc-cis-4-hydroxy(O-Bzl)-D-proline + DCC/HOBt in DMF) Wash3 Wash (DMF/DCM) Coupling->Wash3 Wash1->Neutralization Wash2->Coupling Wash3->Deprotection Next Cycle Cleavage Cleavage & Deprotection (Anhydrous HF) Wash3->Cleavage Final Cycle Purification Purification (HPLC) Cleavage->Purification Analysis Analysis (HPLC, Mass Spec) Purification->Analysis FinalPeptide Final Peptide Analysis->FinalPeptide

Caption: Workflow for Solid-Phase Peptide Synthesis of Peptides Containing this compound.

References

Application Notes and Protocols for Incorporating N-Boc-cis-4-hydroxy-D-proline into Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development to enhance biological activity, stability, and conformational properties. N-Boc-cis-4-hydroxy-D-proline is a valuable building block that introduces a unique structural constraint due to its D-configuration and the presence of a cis-hydroxyl group on the pyrrolidine (B122466) ring. This modification can significantly influence peptide backbone conformation, leading to improved resistance to enzymatic degradation and altered receptor binding profiles.[1][2] Peptides containing this residue have potential applications in the development of novel therapeutics, including collagen mimetics and integrin-binding molecules.[1][3]

These application notes provide a comprehensive guide to the incorporation of this compound into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS). Detailed protocols, quantitative data based on the closely related N-Boc-D-proline, and visualizations of the synthesis workflow and a relevant biological pathway are presented to assist researchers in the design and synthesis of novel peptide-based therapeutics and research tools.

Data Presentation

The following tables summarize key quantitative parameters associated with the incorporation of N-Boc-protected proline derivatives in a typical Boc-SPPS workflow. While specific data for this compound is limited, the data for the closely related N-Boc-D-proline provides a reliable estimate for synthesis planning.[4][5]

Table 1: Typical Synthesis Parameters for N-Boc-Proline Derivative Incorporation [4][5]

ParameterValueNotes
Resin Substitution0.3 - 0.8 mmol/gMerrifield or PAM resin for C-terminal acids; MBHA or BHA resin for C-terminal amides.
Boc-Amino Acid Excess3 - 5 equivalentsRelative to resin substitution.
Coupling Reagent Excess3 - 5 equivalentsRelative to resin substitution.
Coupling Time1 - 4 hoursProline's secondary amine can lead to slower coupling kinetics. Monitoring is recommended.
Deprotection Time20 - 30 minutesUsing 50% TFA in DCM.
Neutralization Time5 - 10 minutesUsing 10% DIEA in DCM (for standard protocol).

Table 2: Expected Yields and Purity for Peptides Containing N-Boc-Proline Derivatives [4]

ParameterValueNotes
Coupling Efficiency (per step)>99%For standard amino acids. Monitored by Kaiser test.
Coupling Efficiency (N-Boc-proline derivative)~98-99.5%May require double coupling or optimized reagents due to the secondary amine. Monitored by a specific test for secondary amines (e.g., Isatin or Chloranil test).
Overall Crude Peptide Yield50 - 80%Highly dependent on peptide length and sequence.
Crude Peptide Purity (by HPLC)40 - 70%Purification is typically required.
Final Purified Peptide Yield10 - 30%Dependent on the efficiency of purification steps.

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of this compound into a peptide sequence using manual Boc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Resin Preparation and Swelling

  • Resin Selection: Choose a suitable resin for Boc-SPPS. For peptides with a C-terminal amide, MBHA or BHA resin is recommended. For peptides with a C-terminal carboxylic acid, Merrifield or PAM resin is appropriate.

  • Resin Swelling:

    • Place the desired amount of resin (e.g., 0.5-1.0 mmol/g substitution) in a reaction vessel.

    • Wash the resin with Dichloromethane (DCM) (3 x 10 mL/g of resin).

    • Swell the resin in DCM for 20-30 minutes.[4]

    • Drain the DCM.

Protocol 2: Boc Deprotection

This procedure removes the temporary N-terminal Boc protecting group.

  • Pre-wash: Wash the resin with the deprotection solution (50% trifluoroacetic acid (TFA) in DCM) for 1-2 minutes.[4]

  • Deprotection: Drain the pre-wash solution and add fresh deprotection solution. Agitate the mixture for 20-30 minutes at room temperature.[4]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.

Protocol 3: Neutralization

This procedure neutralizes the N-terminal trifluoroacetate (B77799) salt to the free amine.

  • Neutralization: Add a solution of 10% N,N-Diisopropylethylamine (DIEA) in DCM to the deprotected peptide-resin. Agitate for 2 minutes.[5]

  • Repeat: Drain the neutralization solution and repeat the neutralization step.

  • Washing: Wash the resin thoroughly with DCM (3-5 times) to remove excess base.[5]

Protocol 4: Amino Acid Coupling (Incorporation of this compound)

This procedure forms the peptide bond. The hydroxyl group of this compound is generally left unprotected during coupling as its reactivity is significantly lower than the alpha-amino group. However, for long coupling times or with highly activated species, side reactions like O-acylation are possible. If side reactions are observed, protection of the hydroxyl group (e.g., as a benzyl (B1604629) ether) may be considered.

  • Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU (0.95 equivalents to the amino acid) in a minimal amount of N,N-Dimethylformamide (DMF). Add DIEA (2-3 equivalents relative to resin substitution) to the solution to pre-activate the amino acid for 2-5 minutes.[4]

  • Coupling: Add the activated this compound solution to the neutralized peptide-resin. Agitate the mixture for 1-4 hours at room temperature.[4]

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative test suitable for secondary amines, such as the Isatin or Chloranil test. A negative test indicates complete coupling. If the test is positive, a second coupling (recoupling) with freshly prepared activated amino acid is recommended.[4]

  • Washing: Once the coupling is complete, drain the reaction solution. Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove soluble byproducts and unreacted reagents.

Protocol 5: Cleavage and Deprotection

This final step cleaves the completed peptide from the resin and removes any side-chain protecting groups.

Caution: Anhydrous hydrogen fluoride (B91410) (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized HF-resistant apparatus within a certified fume hood by trained personnel. An alternative is to use Trifluoromethanesulfonic acid (TFMSA).[4]

  • Resin Preparation: Dry the peptide-resin thoroughly under high vacuum.

  • Scavengers: Add a scavenger cocktail to the reaction vessel to prevent side reactions. A common mixture is anisole/p-cresol (1:1, v/v).[5]

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFMSA/TFA/thioanisole.

  • Cleavage Reaction: Suspend the dried peptide-resin in the cleavage cocktail and stir the mixture at room temperature for 1-2 hours.[4]

  • Peptide Precipitation: Filter the resin and precipitate the peptide from the filtrate by adding cold diethyl ether.

  • Isolation: Centrifuge or filter to collect the crude peptide, wash with cold ether, and dry under vacuum.

Protocol 6: Peptide Purification and Characterization

  • Purification: Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using analytical RP-HPLC, mass spectrometry (e.g., ESI-MS), and, if necessary, amino acid analysis or NMR spectroscopy.

Mandatory Visualizations

Boc_SPPS_Workflow start Start: Resin swell 1. Resin Swelling (DCM) start->swell deprotect 2. Boc Deprotection (50% TFA in DCM) swell->deprotect wash1 Wash (DCM) deprotect->wash1 neutralize 3. Neutralization (10% DIEA in DCM) wash1->neutralize wash2 Wash (DCM) neutralize->wash2 couple 4. Coupling (this compound, HBTU, DIEA in DMF) wash2->couple wash3 Wash (DMF, DCM) couple->wash3 repeat Repeat Steps 2-4 for each amino acid wash3->repeat cleave 5. Cleavage & Deprotection (TFMSA/TFA/thioanisole) repeat->cleave precipitate 6. Precipitation (Cold Diethyl Ether) cleave->precipitate purify 7. Purification (RP-HPLC) precipitate->purify characterize 8. Characterization (MS, HPLC) purify->characterize end Final Peptide characterize->end

Boc-SPPS Workflow for Incorporating this compound.

Integrin_Signaling cluster_ecm Extracellular Matrix cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm collagen Collagen Mimetic Peptide (with cis-4-hydroxy-D-proline) integrin Integrin Receptor (e.g., α1β1, α2β1) collagen->integrin Binding fak Focal Adhesion Kinase (FAK) integrin->fak Activation src Src Kinase fak->src Recruitment & Activation erk ERK Pathway src->erk pi3k PI3K/Akt Pathway src->pi3k cellular_response Cellular Responses (Adhesion, Proliferation, Migration) erk->cellular_response pi3k->cellular_response

Integrin-Mediated Signaling Pathway Activated by Collagen Mimetic Peptides.

Discussion

Potential Side Reactions

  • Diketopiperazine Formation: This can occur at the dipeptide stage, especially when proline is one of the first two residues. In Boc-SPPS, the protonated N-terminal amine after deprotection is less nucleophilic, which suppresses this side reaction compared to Fmoc-SPPS.[6]

  • Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are prone to aspartimide formation.

  • O-Acylation of the Hydroxyl Group: While the hydroxyl group of hydroxyproline (B1673980) is less reactive than the alpha-amino group, O-acylation can occur with prolonged coupling times or highly reactive coupling agents. Monitoring the reaction and using optimized conditions can minimize this. If problematic, protection of the hydroxyl group may be necessary.

  • Racemization: Proline residues are less susceptible to racemization at the alpha-carbon. However, the choice of coupling reagents can influence the stereochemical integrity of the amino acid being coupled to the N-terminus of the proline.

Impact on Peptide Structure and Function

The incorporation of cis-4-hydroxy-D-proline significantly impacts the conformational properties of the peptide. The D-configuration and the cyclic nature of the proline ring introduce a rigid kink in the peptide backbone. The cis-hydroxyl group further influences the puckering of the pyrrolidine ring, which in turn affects the cis/trans isomerization of the preceding peptide bond and the overall secondary structure.[2] These conformational constraints can lead to:

  • Enhanced Proteolytic Stability: The unnatural D-amino acid and the fixed conformation make the peptide more resistant to degradation by proteases.

  • Improved Receptor Binding: The defined three-dimensional structure can lead to higher affinity and selectivity for biological targets such as integrins.[7] In collagen mimetic peptides, the hydroxylation of proline is crucial for triple helix stability and integrin binding.[1][7] The interaction of the hydroxyl group with specific residues in the integrin receptor can be a key determinant of binding affinity.[7]

The incorporation of this compound into peptide sequences offers a valuable tool for the development of novel peptide therapeutics with enhanced stability and biological activity. The protocols and data provided herein serve as a comprehensive guide for researchers to successfully synthesize and characterize these modified peptides. Careful consideration of the synthetic strategy, including monitoring of coupling reactions and awareness of potential side reactions, will enable the efficient production of high-purity peptides for a wide range of applications in drug discovery and chemical biology.

References

Application Notes and Protocols for Coupling N-Boc-cis-4-hydroxy-D-proline in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-cis-4-hydroxy-D-proline is a valuable building block in solid-phase peptide synthesis (SPPS), often incorporated to introduce conformational constraints, enhance metabolic stability, or serve as a point for further chemical modification. The D-configuration provides resistance to enzymatic degradation, while the cis-4-hydroxy group offers a site for glycosylation or attachment of other moieties. However, as a secondary amino acid with a cyclic structure, its incorporation can be challenging due to steric hindrance, potentially leading to incomplete coupling reactions. The selection of an appropriate coupling reagent is therefore critical to ensure high coupling efficiency and minimize the formation of deletion sequences.[1] This document provides a detailed overview of various coupling reagents, their relative performance, and optimized protocols for the efficient incorporation of this compound in Boc-SPPS.

Comparison of Coupling Reagents

The choice of coupling reagent significantly impacts the success of incorporating sterically hindered amino acids like this compound. Modern coupling reagents, particularly uronium/aminium and phosphonium (B103445) salts, are generally more effective than traditional carbodiimides for such challenging couplings.[1]

Qualitative Comparison of Common Coupling Reagents

The following table provides a qualitative assessment of commonly used coupling reagents for difficult couplings, including those involving proline derivatives.

Coupling ReagentReagent TypeRelative Efficiency for Hindered CouplingsRisk of RacemizationKey Considerations
HATU Uronium SaltExcellentVery LowHighly efficient and fast, especially for difficult couplings. Recommended for sterically hindered residues.[1]
HBTU Uronium SaltVery GoodLowA widely used and reliable reagent for most standard couplings.[1]
HCTU Uronium SaltVery GoodLowOften more cost-effective than HATU and has shown high efficiency in rapid synthesis protocols.[2][3][4]
COMU Uronium SaltExcellentVery LowA newer generation reagent with efficiency comparable to HATU. It is based on OxymaPure, making it a safer alternative to HOBt-based reagents.[5]
PyBOP Phosphonium SaltExcellentLowEffective for hindered couplings and avoids the potential for guanidinylation side reactions associated with uronium salts.[1][6]
DIC/HOBt CarbodiimideGoodLow (with HOBt)A cost-effective option, but can be less efficient for hindered couplings. The byproduct, diisopropylurea (DIU), is soluble and easily washed away.[1][5]
DCC/HOBt CarbodiimideGoodLow (with HOBt)Similar to DIC/HOBt but forms an insoluble dicyclohexylurea (DCU) byproduct that can complicate washing steps.[1]
Quantitative Performance of High-Efficiency Coupling Reagents

While specific data for this compound is limited, the following table presents the performance of various activators in the synthesis of a difficult peptide sequence (acyl carrier peptide fragment 65-74), which can serve as a valuable reference for selecting a coupling reagent for challenging residues.

Coupling ReagentCoupling TimeCrude Purity (%)
HATU 2 x 1 min83.63
HCTU 2 x 20 min81.25
COMU 2 x 1 min79.00
PyBOP 2 x 20 min72.82

Data adapted from a comparative study of fast conventional Fmoc solid-phase peptide synthesis.[3][4]

Experimental Workflow and Protocols

The successful incorporation of this compound into a peptide sequence using Boc-SPPS involves a cyclical process of deprotection, neutralization, and coupling.

SPPS_Workflow cluster_resin Solid Support cluster_cycle SPPS Cycle for this compound Resin Peptide-Resin (Free N-terminus) Coupling Coupling: This compound + Coupling Reagent + Base Resin->Coupling Start Wash1 Wash (DMF, DCM) Coupling->Wash1 Deprotection Boc Deprotection: ~50% TFA in DCM Wash1->Deprotection Next Cycle Wash2 Wash (DCM) Deprotection->Wash2 Neutralization Neutralization: ~10% DIEA in DCM/DMF Wash2->Neutralization Wash3 Wash (DCM/DMF) Neutralization->Wash3 Wash3->Coupling Repeat for next amino acid

Diagram 1: General workflow for Boc-SPPS.
Monitoring the Coupling Reaction

Due to the secondary amine of proline, the standard Kaiser test cannot be used to monitor the coupling reaction. Alternative tests such as the Isatin or Chloranil test are required to check for the presence of unreacted secondary amines.[7] A positive test indicates incomplete coupling, and a second coupling (recoupling) is recommended.[7]

Detailed Experimental Protocols

The following are detailed protocols for the key steps in the coupling of this compound. These protocols assume a starting resin substitution of 0.3-0.8 mmol/g.

Protocol 1: Standard Boc Deprotection

This procedure removes the temporary N-terminal Boc protecting group.

  • Resin Swelling: Swell the peptide-resin in dichloromethane (B109758) (DCM) for 20-30 minutes.[7]

  • Pre-wash: Drain the DCM and wash the resin with the deprotection solution (e.g., 50% trifluoroacetic acid (TFA) in DCM) for 1-2 minutes.[7]

  • Deprotection: Drain the pre-wash solution and add fresh deprotection solution. Agitate the mixture for 20-30 minutes at room temperature.[7]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.[7]

Protocol 2: Neutralization

This step is critical to deprotonate the N-terminal ammonium (B1175870) salt to the free amine, enabling the subsequent coupling reaction.

  • Base Wash: Following deprotection and DCM washes, wash the resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM (2 x 1 minute).[7]

  • Final Washes: Wash the resin with DCM (3-5 times) to remove excess base. The resin is now ready for the coupling step.[7]

Protocol 3: Coupling using HATU

HATU is a highly recommended reagent for coupling this compound due to its high efficiency.

  • Activation: In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and HATU (3-4 equivalents) in a minimal amount of N,N-dimethylformamide (DMF).[1] Add DIEA (6-8 equivalents) to the solution and allow the pre-activation to proceed for 2-5 minutes.[1]

  • Coupling: Add the activated amino acid solution to the neutralized peptide-resin.

  • Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Monitor the completion of the coupling reaction using the Isatin or Chloranil test. If the coupling is incomplete, a second coupling can be performed by repeating steps 1-3.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times).

Protocol 4: Coupling using HBTU

HBTU is a reliable and widely used coupling reagent.

  • Activation: In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and HBTU (3-4 equivalents) in a minimal amount of DMF.[1] Add DIEA (6-8 equivalents) to the solution to pre-activate the amino acid for 2-5 minutes.[1]

  • Coupling: Add the activated this compound solution to the neutralized peptide-resin.[1]

  • Reaction: Shake the reaction mixture for 1-2 hours at room temperature.[1]

  • Monitoring and Washing: Follow steps 4 and 5 from Protocol 3.

Protocol 5: Coupling using PyBOP

PyBOP is an excellent phosphonium-based alternative.

  • Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), PyBOP (3 equivalents), and HOBt (3 equivalents, optional, to suppress racemization) in DMF. Add DIEA (6 equivalents) and allow the mixture to pre-activate for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the neutralized peptide-resin.

  • Reaction: Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring and Washing: Follow steps 4 and 5 from Protocol 3.

Protocol 6: Coupling using DIC/HOBt

This is a more traditional and cost-effective carbodiimide-based method.

  • Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HOBt (3-5 equivalents) in a minimal amount of DMF.

  • Coupling: Add the amino acid/HOBt solution to the neutralized peptide-resin, followed by the addition of DIC (3-5 equivalents).

  • Reaction: Agitate the mixture at room temperature for 1-4 hours.[7]

  • Monitoring and Washing: Follow steps 4 and 5 from Protocol 3.

Troubleshooting Difficult Couplings

Should you encounter incomplete coupling with this compound, consider the following strategies:

  • Double Coupling: After the initial coupling reaction, drain the reagents, wash the resin, and repeat the coupling step with a fresh solution of activated amino acid.[7]

  • Increased Equivalents: Increasing the equivalents of the amino acid and coupling reagent can help drive the reaction to completion.

  • Extended Reaction Time: Prolonging the coupling time may improve efficiency, but should be done with caution to avoid potential side reactions.

Signaling Pathway and Logical Relationships

The choice of coupling reagent directly influences the efficiency of the amide bond formation, which is a critical step in the overall success of the peptide synthesis.

Logical_Relationship cluster_input Inputs cluster_process Process cluster_output Outputs AA This compound Activation Carboxyl Group Activation AA->Activation Reagent Coupling Reagent (e.g., HATU, PyBOP) Reagent->Activation Resin Peptide-Resin (Free N-terminus) Coupling Nucleophilic Attack by N-terminal Amine Resin->Coupling Activation->Coupling Success Successful Coupling: Peptide Elongation Coupling->Success High Efficiency Failure Incomplete Coupling: Deletion Sequence Coupling->Failure Low Efficiency

Diagram 2: Logical flow of the coupling reaction.

By carefully selecting a high-efficiency coupling reagent and optimizing the reaction conditions as described in these protocols, researchers can successfully incorporate this compound into their target peptides, paving the way for further research and development.

References

Application Notes and Protocols: N-Boc-cis-4-hydroxy-D-proline Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide and medicinal chemistry, due to its stability in various reaction conditions and its facile removal under acidic conditions.[1][2] N-Boc-cis-4-hydroxy-D-proline is a key chiral building block in the synthesis of numerous pharmaceuticals and complex molecules.[1] The efficient and selective removal of the Boc group is a critical step, demanding optimized protocols to ensure high product yield and purity.[1]

This document provides detailed application notes and protocols for the deprotection of the Boc group from this compound, focusing on common acidic methods. It includes quantitative data for comparison, detailed experimental procedures, and troubleshooting guidance to address potential side reactions.

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection of the N-Boc group proceeds via an acid-catalyzed elimination mechanism. The process begins with the protonation of the carbonyl oxygen of the carbamate (B1207046) by an acid. This is followed by the cleavage of the tert-butyl group, forming a stable tert-butyl cation, which is subsequently quenched to form isobutylene (B52900) and carbon dioxide, releasing the free amine.[1][3]

Boc_Deprotection_Mechanism NBoc This compound Protonated Protonated Intermediate NBoc->Protonated + H⁺ (Acid) CarbamicAcid Unstable Carbamic Acid Derivative Protonated->CarbamicAcid Cleavage tBu_cation tert-Butyl Cation Protonated->tBu_cation Product cis-4-hydroxy-D-proline CarbamicAcid->Product Decarboxylation Isobutylene Isobutylene + CO₂ tBu_cation->Isobutylene Quenching

Caption: Acid-catalyzed N-Boc deprotection mechanism.

Quantitative Data Summary

The selection of the deprotection agent and conditions significantly influences the reaction outcome. The following table summarizes various methods for the deprotection of this compound, providing a comparative overview of reaction parameters and yields.[1]

Reagent/SystemSolventTemperatureTimeTypical YieldNotes
20-50% Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 °C to Room Temp.1 - 3 hours>90%Standard, rapid method. TFA is corrosive and can lead to side reactions.[2]
4M Hydrochloric Acid (HCl)1,4-Dioxane (B91453)Room Temp.30 min - 2 hoursHighEfficient and clean; the product is isolated as the HCl salt.[1]
Concentrated HClMethanol (B129727) / DCM50 - 55 °C5 hours82-83%A reliable alternative to TFA, avoiding N-formylation.[1][4]
Oxalyl Chloride (3 eq)MethanolRoom Temp.1 - 4 hoursup to 90%A mild method suitable for substrates with other acid-labile groups.[1][5]
p-TsOH / Choline ChlorideDeep Eutectic SolventRoom Temp.10 - 30 min63-98%A green chemistry approach with short reaction times.[1][6]
Thermal (Microwave)Dioxane / Water150 °C30 minHighFast, thermal deprotection for resistant substrates.[1][7]

Experimental Protocols

The two most prevalent methods for Boc deprotection utilize Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl).[1]

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used and generally rapid method.[1] However, TFA is highly corrosive, and precautions must be taken to prevent side reactions.[1]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

Procedure:

  • Reaction Setup: Dissolve the this compound substrate in anhydrous DCM (a common starting concentration is 0.1-0.5 M) in a round-bottom flask.[1]

  • Addition of Acid: Cool the solution to 0 °C using an ice bath. Slowly add TFA to the stirred solution. A typical concentration is 20-50% TFA in DCM (v/v).[1]

  • Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-3 hours).[1]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA. Co-evaporation with toluene (B28343) can aid in removing residual TFA.[1]

    • Carefully neutralize the residue by adding a saturated NaHCO₃ solution until gas evolution ceases (pH ~8-9).[1]

    • Extract the aqueous layer with an organic solvent like DCM or ethyl acetate (B1210297) (3x).[1]

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under vacuum to yield the deprotected cis-4-hydroxy-D-proline.[1]

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is another effective and common choice for Boc removal, often favored for its clean reaction profile. The product is typically isolated as the hydrochloride salt.[1]

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Methanol or other suitable co-solvent (if needed for solubility)

  • Diethyl ether (for precipitation)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve the this compound substrate in a minimal amount of a suitable solvent like 1,4-dioxane or methanol in a round-bottom flask.[1]

  • Addition of Acid: To the stirred solution at room temperature, add the 4M HCl solution in 1,4-dioxane (typically 5-10 equivalents).[1]

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction is often complete within 30 minutes to 2 hours. Monitor completion by TLC or LC-MS.[1]

  • Work-up:

    • Upon completion, remove the solvent and excess HCl under reduced pressure.[1]

    • The resulting cis-4-hydroxy-D-proline hydrochloride salt can often be precipitated by adding a non-polar solvent, such as cold diethyl ether.[1]

    • Collect the solid product by filtration and wash with cold diethyl ether to yield the hydrochloride salt.[1]

    • If the free amine is required, the residue can be neutralized following the work-up steps described in Protocol 1.[1]

Experimental Workflow

The general workflow for the deprotection of this compound is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Start Dissolve this compound in appropriate solvent Add_Acid Add acidic reagent (e.g., TFA or HCl/Dioxane) Start->Add_Acid Monitor Monitor reaction progress (TLC, LC-MS) Add_Acid->Monitor Quench Quench reaction and/or remove excess acid Monitor->Quench Reaction Complete Extract Extraction and Washing Quench->Extract Dry Drying and Concentration Extract->Dry Isolate Isolate Product (Free amine or HCl salt) Dry->Isolate

References

Application Notes and Protocols for the Utilization of N-Boc-cis-4-hydroxy-D-proline in PROTAC Linker Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] The efficacy of these heterobifunctional molecules is critically dependent on the linker that connects the target protein ligand to the E3 ligase ligand. The linker's composition, length, and rigidity are pivotal in ensuring the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.[2]

N-Boc-cis-4-hydroxy-D-proline is a key building block in the synthesis of PROTACs, particularly those that recruit the von Hippel-Lindau (VHL) E3 ligase. The hydroxyproline (B1673980) motif is essential for recognition by the VHL E3 ligase, making its incorporation a critical step in the design of VHL-recruiting PROTACs.[3] This document provides detailed application notes and protocols for the use of this compound in the synthesis of PROTAC linkers, including reaction schemes, experimental procedures, and data presentation.

The Role of this compound in VHL Ligand Synthesis

The synthesis of a VHL-recruiting PROTAC typically begins with the construction of the VHL ligand itself. This compound serves as a foundational chiral building block for this purpose. The cis-hydroxy group and the proline ring structure are crucial for establishing the necessary hydrogen bonds and conformational constraints for high-affinity binding to the VHL protein.[3]

The general workflow for incorporating this compound into a VHL ligand and subsequently into a PROTAC is depicted below.

G cluster_0 VHL Ligand Synthesis cluster_1 PROTAC Assembly A This compound C Amide Coupling A->C Carboxylic Acid B Coupling Partner (e.g., substituted aniline) B->C Amine D Boc-Protected VHL Ligand Intermediate C->D E Boc Deprotection D->E F Free Amine on VHL Ligand E->F H Coupling Reaction F->H G Linker Moiety with Reactive Group G->H I VHL Ligand-Linker Conjugate H->I K Final Coupling I->K J Target Protein Ligand with Compatible Reactive Group J->K L Final PROTAC Molecule K->L

Caption: General workflow for PROTAC synthesis using this compound.

Experimental Protocols

The following protocols provide a generalized approach for the synthesis of a VHL ligand and its subsequent incorporation into a PROTAC. Researchers should adapt these protocols based on the specific reactivity of their coupling partners and target protein ligands.

Protocol 1: Synthesis of a Boc-Protected VHL Ligand Intermediate

This protocol describes the amide coupling of this compound with an exemplary amine-containing coupling partner.

Materials:

  • This compound

  • Amine-containing coupling partner (e.g., a substituted aniline)

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) with HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous solvent: DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Standard laboratory glassware and purification equipment (flash chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the amine-containing coupling partner (1.0-1.2 eq) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add HATU (1.2 eq) and DIPEA (3.0 eq). If using EDC/HOBt, add EDC (1.5 eq) and HOBt (1.2 eq).

  • Reaction: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the Boc-protected VHL ligand intermediate.

Protocol 2: Boc Deprotection of the VHL Ligand Intermediate

This protocol outlines the removal of the Boc protecting group to expose the secondary amine for subsequent linker attachment.

Materials:

  • Boc-protected VHL ligand intermediate

  • Deprotection reagent: Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Anhydrous DCM

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve the Boc-protected VHL ligand intermediate (1.0 eq) in anhydrous DCM.

  • Addition of Reagent: To the stirred solution, add TFA (10-20 eq) or an excess of 4M HCl in 1,4-dioxane.

  • Reaction: Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting amine salt is often used in the next step without further purification. If necessary, the free amine can be obtained by neutralization with a suitable base.

Protocol 3: Coupling of the VHL Ligand to a Linker Moiety

This protocol describes the attachment of the deprotected VHL ligand to a bifunctional linker.

Materials:

  • Deprotected VHL ligand (amine or amine salt)

  • Bifunctional linker with a carboxylic acid and a protected reactive group on the other end (e.g., Boc-NH-PEGn-COOH)

  • Coupling agents (HATU or EDC/HOBt)

  • Base (DIPEA)

  • Anhydrous DMF

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the bifunctional linker (1.0 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF and stir for 15 minutes to pre-activate the carboxylic acid.

  • Addition of VHL Ligand: Add a solution of the deprotected VHL ligand (1.1 eq) in anhydrous DMF to the activated linker solution. If using the amine salt, additional DIPEA may be required for neutralization.

  • Reaction and Purification: Stir the reaction at room temperature for 4-16 hours. Monitor the progress by LC-MS. Upon completion, perform an aqueous work-up as described in Protocol 1, step 4, followed by purification via flash chromatography or preparative HPLC to isolate the VHL ligand-linker conjugate.

Data Presentation

The following tables provide representative quantitative data for the synthesis of a VHL ligand and its subsequent incorporation into a PROTAC. Actual yields and purity will vary depending on the specific substrates and reaction conditions used.

Table 1: Representative Yield and Purity Data for VHL Ligand Synthesis

StepProductStarting MaterialReagentsYield (%)Purity (HPLC)
1Boc-Protected VHL LigandThis compoundHATU, DIPEA75-90%>95%
2Deprotected VHL LigandBoc-Protected VHL LigandTFA or HCl in dioxane>95% (crude)Used directly

Table 2: Representative Yield and Purity Data for PROTAC Assembly

StepProductStarting MaterialsReagentsYield (%)Purity (HPLC)
3VHL Ligand-Linker ConjugateDeprotected VHL Ligand, Bifunctional LinkerHATU, DIPEA60-80%>98%
4Final PROTACVHL Ligand-Linker Conjugate, Target LigandVaries (e.g., HATU, DIPEA for amide coupling)50-70%>99%

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the mechanism of action of a VHL-recruiting PROTAC and a detailed experimental workflow for its synthesis and characterization.

G cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Proteasome->Degradation

Caption: Mechanism of action of a VHL-recruiting PROTAC.

G cluster_0 Synthesis and Purification cluster_1 Characterization and Analysis Start Start: This compound + Other Reagents Synthesis Chemical Synthesis (Coupling, Deprotection Steps) Start->Synthesis Crude Crude PROTAC Synthesis->Crude Purification Purification (HPLC) Crude->Purification Pure Pure PROTAC Purification->Pure LCMS LC-MS Analysis (Purity and Mass Verification) Pure->LCMS NMR NMR Spectroscopy (Structural Confirmation) Pure->NMR Bioassay Biological Assays (e.g., Western Blot for Degradation) Pure->Bioassay Data Data Analysis and Interpretation LCMS->Data NMR->Data Bioassay->Data

Caption: Experimental workflow for PROTAC synthesis and characterization.

Conclusion

This compound is an indispensable building block for the synthesis of VHL-recruiting PROTACs. The protocols and data presented in these application notes provide a comprehensive guide for researchers in the field of targeted protein degradation. Successful PROTAC synthesis relies on careful execution of coupling and deprotection steps, followed by rigorous purification and characterization. The modular nature of PROTAC synthesis allows for the systematic variation of linker length and composition, which is often necessary to achieve optimal degradation of the target protein.[2] By following these guidelines, researchers can effectively utilize this compound to develop novel and potent PROTACs for therapeutic and research applications.

References

Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates (ADCs) using N-Boc-cis-4-hydroxy-D-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cytotoxicity of a small molecule payload. The linker, which connects the antibody and the payload, is a critical component that influences the ADC's stability, pharmacokinetics, and mechanism of action. This document provides detailed application notes and protocols for the synthesis of ADCs utilizing N-Boc-cis-4-hydroxy-D-proline as a component of a non-cleavable linker.

This compound is a valuable building block for constructing stable, non-cleavable linkers in ADCs.[1][2] Non-cleavable linkers offer the advantage of increased plasma stability, with the payload being released only after the complete degradation of the antibody in the lysosome of the target cell.[3][4][5][][7][8] This can lead to a wider therapeutic window and reduced off-target toxicity.[3][5] This guide will detail a plausible synthetic workflow, from the creation of a drug-linker construct to the final ADC conjugation, purification, and characterization.

Principle of the Method

The synthesis of an ADC using this compound involves a multi-step process. The core strategy is to first synthesize a complete drug-linker construct. This construct will incorporate the this compound, a cytotoxic payload, and a reactive moiety for antibody conjugation (e.g., a maleimide (B117702) group for cysteine-based conjugation). The synthesis leverages standard peptide coupling chemistry to form amide bonds.

The overall workflow can be summarized as follows:

  • Synthesis of the Drug-Linker Construct: This involves the activation of the carboxylic acid of this compound and its coupling to an amine-containing payload or a payload precursor. The hydroxyl group on the proline can be used for further modification, such as the attachment of a maleimide-containing spacer.

  • Antibody Preparation: For site-specific conjugation, the interchain disulfide bonds of the monoclonal antibody are partially or fully reduced to generate reactive thiol groups.

  • Conjugation of the Drug-Linker to the Antibody: The maleimide group of the drug-linker construct reacts specifically with the thiol groups on the reduced antibody to form a stable thioether bond.

  • Purification of the ADC: The resulting ADC is purified to remove unreacted drug-linker, unconjugated antibody, and any aggregates.

  • Characterization of the ADC: The purified ADC is thoroughly characterized to determine its purity, drug-to-antibody ratio (DAR), stability, and in vitro efficacy.

Experimental Protocols

Protocol 1: Synthesis of a Maleimide-Functionalized Drug-Linker Construct

This protocol describes a plausible synthesis of a drug-linker construct where this compound is coupled to a generic amine-containing payload and subsequently functionalized with a maleimide group.

Materials:

  • This compound

  • Amine-containing cytotoxic payload (e.g., an auristatin derivative with a free amine)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • 6-Maleimidohexanoic acid N-hydroxysuccinimide ester (SMCC)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Standard workup and purification reagents (Ethyl acetate (B1210297), saturated sodium bicarbonate, brine, anhydrous sodium sulfate)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Activation and Coupling of this compound to the Payload:

    • In a round-bottom flask, dissolve this compound (1.2 equivalents) and HOBt (1.2 equivalents) in anhydrous DMF.

    • Add the amine-containing payload (1.0 equivalent) to the solution.

    • Cool the mixture to 0°C in an ice bath.

    • Add DCC (1.2 equivalents) or HBTU (1.2 equivalents) and DIEA (2.5 equivalents) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, filter off the dicyclohexylurea (DCU) byproduct if DCC was used.

    • Perform a standard aqueous workup by diluting with ethyl acetate and washing sequentially with saturated sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the this compound-payload conjugate.

  • Boc Deprotection:

    • Dissolve the purified conjugate in a solution of 20-50% TFA in DCM.

    • Stir the reaction at room temperature for 30-60 minutes.

    • Monitor the deprotection by TLC or LC-MS.

    • Once complete, remove the TFA and DCM under reduced pressure. Co-evaporation with toluene (B28343) can aid in the removal of residual TFA.

  • Conjugation of the Maleimide Spacer:

    • Dissolve the deprotected proline-payload conjugate in anhydrous DMF.

    • Add DIEA (2.0 equivalents) to neutralize the amine salt.

    • In a separate vial, dissolve 6-Maleimidohexanoic acid N-hydroxysuccinimide ester (SMCC) (1.1 equivalents) in anhydrous DMF.

    • Add the SMCC solution dropwise to the proline-payload solution.

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, purify the final maleimide-functionalized drug-linker construct by reverse-phase HPLC.

Protocol 2: Antibody Reduction and ADC Conjugation

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Maleimide-functionalized drug-linker construct from Protocol 1

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

  • Antibody Reduction:

    • Prepare the mAb at a concentration of 5-10 mg/mL in a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2-7.4).

    • Add a 10-20 fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

    • Remove the excess reducing agent using a desalting column equilibrated with conjugation buffer.

  • ADC Conjugation:

    • Dissolve the maleimide-functionalized drug-linker construct in DMSO to prepare a stock solution.

    • Add the drug-linker stock solution to the reduced antibody solution. A 5-10 fold molar excess of the drug-linker over the antibody is a typical starting point. The final concentration of DMSO should not exceed 10% (v/v).

    • Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

    • Quench the reaction by adding an excess of N-acetylcysteine to cap any unreacted maleimide groups. Incubate for an additional 20-30 minutes.

Protocol 3: ADC Purification

Materials:

  • Crude ADC reaction mixture

  • Size-Exclusion Chromatography (SEC) system

  • Hydrophobic Interaction Chromatography (HIC) system (for DAR species separation)

  • Appropriate buffers for chromatography

Procedure:

  • Removal of Unreacted Drug-Linker:

    • Purify the crude ADC mixture using an SEC column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

    • Collect the fractions corresponding to the high molecular weight ADC, monitoring absorbance at 280 nm.

  • Separation of DAR Species (Optional but Recommended):

    • For a more homogeneous ADC preparation, the different drug-to-antibody ratio (DAR) species can be separated using HIC.

    • Load the SEC-purified ADC onto a HIC column.

    • Elute with a decreasing salt gradient to separate the species based on hydrophobicity (higher DAR species are more hydrophobic and elute later).

Protocol 4: ADC Characterization

Purity and Aggregation Analysis:

  • Size-Exclusion Chromatography (SEC): Analyze the purified ADC by SEC to determine the percentage of monomer, aggregate, and fragment.

Drug-to-Antibody Ratio (DAR) Determination:

  • Hydrophobic Interaction Chromatography (HIC): HIC is a primary method for determining the distribution of DAR species (DAR0, DAR2, DAR4, etc.) and calculating the average DAR.

  • UV-Vis Spectroscopy: If the payload has a distinct UV absorbance from the antibody, the average DAR can be estimated by measuring the absorbance at 280 nm (for the antibody) and the λmax of the payload.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Intact mass analysis of the ADC can provide a precise determination of the DAR distribution.

In Vitro Stability:

  • Incubate the ADC in plasma from a relevant species (e.g., human, mouse) at 37°C over a time course.

  • At various time points, analyze the samples by HIC or LC-MS to quantify the amount of intact ADC and determine its stability.

In Vitro Cytotoxicity:

  • Perform a cell-based assay using a target antigen-positive cancer cell line and a negative control cell line.

  • Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload.

  • Determine the IC50 value (the concentration of the ADC that inhibits cell growth by 50%) to assess its potency and specificity.

Data Presentation

Table 1: Summary of ADC Synthesis and Purification

ParameterResult (Hypothetical)
Antibody Concentration5.0 mg/mL
Drug-Linker to Antibody Molar Ratio8:1
Conjugation Time2 hours
Purification MethodSEC followed by HIC
Final ADC Concentration2.5 mg/mL
Overall Yield65%

Table 2: Characterization of the Purified ADC

ParameterMethodResult (Hypothetical)Comparative Data (e.g., SMCC-linker ADC)
Average Drug-to-Antibody Ratio (DAR)HIC, LC-MS3.83.5 - 4.0
Purity (Monomer Content)SEC>98%>95%
AggregatesSEC<2%<5%
Residual Free Drug-LinkerRP-HPLC<0.1%<0.5%

Table 3: In Vitro Stability and Efficacy of the ADC

ParameterCell Line / ConditionResult (Hypothetical)Comparative Data (e.g., SMCC-linker ADC)
Plasma Stability (Half-life in human plasma)In vitro incubation> 10 days> 7 days
In Vitro Cytotoxicity (IC50)Antigen-Positive Cell Line0.5 nM0.1 - 1.0 nM
In Vitro Cytotoxicity (IC50)Antigen-Negative Cell Line> 1000 nM> 1000 nM

Visualizations

Diagram 1: Synthesis of the Drug-Linker Construct

drug_linker_synthesis Proline This compound Coupling DCC/HOBt or HBTU/DIEA Proline->Coupling Payload Amine-Payload Payload->Coupling Proline_Payload Boc-Pro(OH)-Payload Coupling->Proline_Payload Amide Bond Formation Deprotection TFA/DCM Proline_Payload->Deprotection Boc Removal Deprotected H-Pro(OH)-Payload Deprotection->Deprotected Final_Linker Maleimide-Pro(OH)-Payload Deprotected->Final_Linker Amide Bond Formation SMCC Maleimide-NHS Ester (SMCC) SMCC->Final_Linker

Caption: Workflow for the synthesis of the maleimide-functionalized drug-linker construct.

Diagram 2: ADC Conjugation and Purification Workflow

adc_conjugation_workflow mAb Monoclonal Antibody (mAb) Reduction Reduction (TCEP) mAb->Reduction Reduced_mAb Reduced mAb (mAb-SH) Reduction->Reduced_mAb Conjugation Thiol-Maleimide Reaction Reduced_mAb->Conjugation Drug_Linker Maleimide-Drug-Linker Drug_Linker->Conjugation Crude_ADC Crude ADC Conjugation->Crude_ADC SEC SEC Purification Crude_ADC->SEC Remove excess linker Purified_ADC Purified ADC SEC->Purified_ADC Characterization Characterization (DAR, Purity) Purified_ADC->Characterization

Caption: Overall workflow for ADC synthesis, purification, and characterization.

Diagram 3: Mechanism of Action for a Non-Cleavable ADC

adc_moa cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC in Circulation Binding Binding to Antigen ADC->Binding TargetCell Target Cancer Cell TargetCell->Binding Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosome Internalization->Lysosome Degradation Antibody Degradation Lysosome->Degradation PayloadRelease Payload-Linker-AA Release Degradation->PayloadRelease CellDeath Apoptosis / Cell Death PayloadRelease->CellDeath

Caption: Cellular mechanism of action for an ADC with a non-cleavable linker.

References

Application Notes and Protocols for N-Boc-cis-4-hydroxy-D-proline in Peptide-Based ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, pharmacokinetics, and efficacy of the ADC. N-Boc-cis-4-hydroxy-D-proline is a valuable building block for the synthesis of non-cleavable peptide-based linkers. Its unique stereochemistry and hydroxyl functionality can impart favorable properties to the ADC, such as increased hydrophilicity and enhanced stability.[1][2]

Non-cleavable linkers offer a distinct mechanism of action compared to their cleavable counterparts. They rely on the complete lysosomal degradation of the antibody component to release the cytotoxic payload.[3][] This results in improved plasma stability and a potentially wider therapeutic window by minimizing premature drug release and off-target toxicity.[3][] The incorporation of this compound into the linker design can further enhance these characteristics. The constrained conformation of the proline ring can contribute to metabolic stability, while the hydroxyl group offers a point for further modification or can improve the overall solubility of the ADC, which is particularly advantageous when working with hydrophobic payloads.

These application notes provide a comprehensive overview of the use of this compound in the creation of peptide-based ADC linkers, including detailed synthetic protocols, characterization methods, and illustrative data.

Key Properties and Advantages

The use of this compound in ADC linker synthesis offers several advantages:

  • Enhanced Hydrophilicity: The hydroxyl group increases the polarity of the linker, which can improve the solubility of the entire ADC, reduce aggregation, and lead to more favorable pharmacokinetic properties.

  • Increased Stability: The rigid pyrrolidine (B122466) ring of proline can confer resistance to enzymatic degradation, contributing to the overall stability of the ADC in circulation.

  • Non-Cleavable Design: As a component of non-cleavable linkers, it ensures that the payload is released only after lysosomal degradation of the antibody, leading to high plasma stability and reduced off-target toxicity.[3][]

  • Synthetic Versatility: The Boc-protected amine and the carboxylic acid provide orthogonal handles for standard peptide synthesis, allowing for the straightforward incorporation into a variety of linker designs.

Experimental Protocols

The following protocols provide a general framework for the synthesis of a peptide-based ADC linker incorporating this compound, its conjugation to a payload, and finally to a monoclonal antibody.

Protocol 1: Synthesis of a Peptide Linker incorporating this compound

This protocol describes the solid-phase peptide synthesis (SPPS) of a hypothetical peptide linker, for example, one containing a maleimide (B117702) group for conjugation to the antibody.

Materials:

  • Fmoc-protected amino acids

  • This compound

  • Rink Amide resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine (B6355638) solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Maleimidocaproic acid

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) by dissolving it with DIC and OxymaPure® in DMF.

    • Add the activated amino acid solution to the deprotected resin and allow it to react for 2 hours.

    • Wash the resin with DMF.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.

  • Incorporation of this compound:

    • In the desired position, couple this compound using the same activation and coupling procedure as in step 3.

  • Capping with Maleimide:

    • After the final amino acid coupling and Fmoc deprotection, couple maleimidocaproic acid to the N-terminus of the peptide using DIC and OxymaPure®.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the pellet.

  • Purification: Purify the crude peptide linker by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the synthesized linker using LC-MS and NMR.

Illustrative Synthesis Workflow

G Resin Rink Amide Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Couple Fmoc-AA-OH Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Couple this compound Deprotection2->Coupling2 Deprotection3 Fmoc Deprotection (if applicable) Coupling2->Deprotection3 Coupling3 Couple Maleimidocaproic Acid Deprotection3->Coupling3 Cleavage Cleavage & Deprotection Coupling3->Cleavage Purification RP-HPLC Purification Cleavage->Purification Linker Purified Peptide Linker Purification->Linker

Caption: Solid-phase synthesis workflow for a peptide linker.

Protocol 2: Conjugation of the Peptide Linker to a Payload

This protocol describes the conjugation of the synthesized peptide linker to a payload containing a suitable functional group (e.g., an amine). For this example, we will consider the conjugation to a derivative of the potent cytotoxic agent monomethyl auristatin E (MMAE).

Materials:

  • Purified peptide linker with a terminal carboxylic acid (synthesized in Protocol 1, but with the maleimide group added in a later step)

  • MMAE derivative with a free amine

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous DMF

Procedure:

  • Activation of the Linker: Dissolve the peptide linker in anhydrous DMF. Add PyBOP (1.2 equivalents) and DIEA (2.0 equivalents). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Conjugation Reaction: Add the MMAE derivative (1.0 equivalent) dissolved in anhydrous DMF to the activated linker solution.

  • Reaction Monitoring: Monitor the reaction progress by LC-MS until the starting materials are consumed (typically 2-4 hours).

  • Purification: Purify the linker-payload conjugate by reverse-phase HPLC.

  • Characterization: Confirm the structure and purity of the product by high-resolution mass spectrometry (HRMS) and NMR.

Illustrative Conjugation Workflow

G Linker Peptide Linker (with COOH) Activation Activate with PyBOP/DIEA Linker->Activation Conjugation Amide Bond Formation Activation->Conjugation Payload Payload (e.g., MMAE) (with NH2) Payload->Conjugation Purification RP-HPLC Purification Conjugation->Purification LinkerPayload Linker-Payload Conjugate Purification->LinkerPayload

Caption: Solution-phase conjugation of the linker to the payload.

Protocol 3: Antibody Conjugation

This protocol describes the conjugation of the linker-payload construct to a monoclonal antibody via cysteine residues.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution

  • Linker-payload construct with a maleimide group

  • Quenching reagent (e.g., N-acetylcysteine)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Antibody Reduction:

    • To the antibody solution, add a controlled molar excess of TCEP (e.g., 2.5 equivalents) to partially reduce the interchain disulfide bonds.

    • Incubate at 37°C for 1-2 hours.

  • Conjugation:

    • Add the linker-payload construct (e.g., 5-10 fold molar excess over available thiols) to the reduced antibody solution.

    • Incubate at room temperature for 1-2 hours.

  • Quenching: Add an excess of N-acetylcysteine to quench any unreacted maleimide groups.

  • Purification: Purify the ADC using a SEC column to remove excess linker-payload and other small molecules.

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using techniques such as Hydrophobic Interaction Chromatography (HIC) or LC-MS.

    • Purity and Aggregation: Assess the purity and extent of aggregation by Size Exclusion Chromatography (SEC).

    • In vitro Cytotoxicity: Determine the IC50 value of the ADC on a relevant cancer cell line.

    • In vivo Efficacy: Evaluate the anti-tumor activity in a suitable animal model.

Illustrative ADC Formation and Action

G cluster_0 ADC Synthesis cluster_1 Mechanism of Action Antibody Antibody Reduction Reduction (TCEP) Antibody->Reduction Conjugation Conjugation Reduction->Conjugation LinkerPayload Linker-Payload LinkerPayload->Conjugation ADC Antibody-Drug Conjugate Conjugation->ADC TumorCell Tumor Cell ADC->TumorCell Binding Internalization Internalization TumorCell->Internalization Lysosome Lysosomal Degradation Internalization->Lysosome PayloadRelease Payload Release Lysosome->PayloadRelease CellDeath Cell Death PayloadRelease->CellDeath

Caption: Overall workflow from ADC synthesis to its mechanism of action.

Data Presentation

The following tables provide a template for presenting quantitative data from the characterization of an ADC synthesized with a linker containing this compound. Actual data would be dependent on the specific antibody, payload, and full linker composition.

Table 1: Synthesis and Characterization of the Peptide Linker

ParameterResult
Linker Synthesis Yield
Crude Yield (%)e.g., 75%
Purified Yield (%)e.g., 40%
Linker Characterization
Purity (RP-HPLC, %)e.g., >95%
Mass (HRMS, [M+H]⁺)Calculated vs. Found

Table 2: Characterization of the Final Antibody-Drug Conjugate

ParameterResult
Conjugation Efficiency
Average Drug-to-Antibody Ratio (DAR)e.g., 3.8
Biophysical Properties
Monomer Purity (SEC, %)e.g., >98%
Aggregates (SEC, %)e.g., <2%
In Vitro Stability
% Intact ADC after 7 days in plasmae.g., >90%

Table 3: In Vitro and In Vivo Efficacy of the ADC

AssayCell Line / ModelResult
In Vitro Cytotoxicity
IC₅₀ (nM)e.g., HER2+ cell linee.g., 0.5 nM
In Vivo Efficacy
Tumor Growth Inhibition (%)e.g., Xenograft modele.g., 85% at 3 mg/kg

Conclusion

This compound serves as a strategic building block for the development of advanced, non-cleavable peptide-based linkers for ADCs. The incorporation of this hydroxylated proline derivative can enhance the hydrophilicity and stability of the resulting conjugate, potentially leading to an improved therapeutic index. The protocols and data templates provided in these application notes offer a comprehensive guide for researchers and drug development professionals to explore the potential of this compound in the design and synthesis of next-generation antibody-drug conjugates. Rigorous characterization and evaluation, as outlined, are essential to fully realize the benefits of this promising linker component.

References

Application Notes and Protocols for N-Boc-cis-4-hydroxy-D-proline Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the coupling of N-Boc-cis-4-hydroxy-D-proline to amine nucleophiles, a critical step in the synthesis of peptidomimetics, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs).[1][2] The protocols outlined below are suitable for both solution-phase and solid-phase peptide synthesis (SPPS).

Introduction

This compound is a valuable building block in medicinal chemistry. The cis-4-hydroxy group offers a site for further functionalization, while the D-proline scaffold imparts conformational rigidity and resistance to enzymatic degradation to the resulting molecules. The tert-butyloxycarbonyl (Boc) protecting group allows for straightforward deprotection under acidic conditions.

Successful coupling of this compound requires careful selection of coupling reagents and reaction conditions to ensure high yields and minimize side reactions, such as racemization. This document provides an overview of common coupling strategies and detailed experimental protocols.

Data Presentation: Comparison of Common Coupling Reagents

The choice of coupling reagent is critical for achieving high efficiency in amide bond formation. The following table summarizes the performance of several common coupling reagents for reactions involving N-Boc-protected proline derivatives. While specific data for this compound is limited, the presented data for similar proline analogs provides a strong basis for reagent selection.

Coupling Reagent/MethodActivation MethodTypical Coupling EfficiencyFinal Purified Peptide Yield (SPPS)Key Considerations
HATU/DIPEA Uronium Salt>99%30 - 60%Highly efficient, especially for sterically hindered couplings. Pre-activation of the carboxylic acid is recommended.
HBTU/DIPEA Uronium Salt>99%30 - 60%A widely used and reliable reagent for most standard couplings.[3]
EDC/HOBt Carbodiimide~98-99.5%20 - 40%Cost-effective method. The urea (B33335) byproduct is water-soluble, facilitating purification in solution-phase.
DCC/HOBt Carbodiimide~98-99.5%20 - 40%Forms an insoluble dicyclohexylurea (DCU) byproduct, which can complicate purification in solution-phase but is easily removed in SPPS.

Experimental Protocols

Protocol 1: Solution-Phase Coupling using EDC/HOBt

This protocol describes a general procedure for the coupling of this compound to a primary or secondary amine in solution.

Materials:

  • This compound

  • Amine nucleophile

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF at 0 °C, add EDC·HCl (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

  • Add the amine nucleophile (1.0 eq) to the reaction mixture.

  • Add DIPEA or TEA (2.0-3.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes or methanol/DCM). A reported coupling of Boc-proline with biphenylamine using EDC, a catalytic amount of HOBt, and DMAP in acetonitrile (B52724) resulted in a 75% yield after column chromatography.[4]

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using HBTU/DIPEA

This protocol outlines the coupling of this compound onto a resin-bound amine in a manual or automated peptide synthesizer.

Materials:

  • Resin with a free amino group (e.g., Rink Amide resin)

  • This compound

  • O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine (B6355638) (20% in DMF) for Fmoc deprotection (if applicable)

  • Trifluoroacetic acid (TFA) for Boc deprotection and cleavage

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Deprotection (if necessary): If the resin is N-terminally protected (e.g., with Fmoc), treat with 20% piperidine in DMF to expose the free amine. Wash the resin thoroughly with DMF and DCM.

  • Activation: In a separate vessel, dissolve this compound (3-4 eq relative to resin loading) and HBTU (3-4 eq) in a minimal amount of DMF. Add DIPEA (6-8 eq) to the solution to pre-activate the amino acid for 2-5 minutes.[3]

  • Coupling: Add the activated this compound solution to the resin. Agitate the mixture for 1-2 hours at room temperature.[3]

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • Monitoring: The completion of the coupling reaction can be monitored using a qualitative method such as the Kaiser test (for primary amines) or the Isatin test (for secondary amines like proline). A negative test indicates a complete reaction. If the coupling is incomplete, a second coupling can be performed.[3]

  • Chain Elongation: For the synthesis of longer peptides, repeat the deprotection and coupling cycles with the subsequent amino acids.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the Boc and other side-chain protecting groups are removed by treatment with a cleavage cocktail, typically containing a high concentration of TFA (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

  • Purification: The crude peptide is precipitated with cold diethyl ether, collected, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Solution-Phase Coupling Workflow A 1. Dissolve this compound & HOBt in anhydrous solvent B 2. Add EDC at 0°C for pre-activation A->B C 3. Add amine nucleophile B->C D 4. Add base (DIPEA/TEA) C->D E 5. Reaction at room temperature (12-24h) D->E F 6. Aqueous workup E->F G 7. Purification by column chromatography F->G H Pure Coupled Product G->H

Caption: Workflow for solution-phase coupling of this compound.

G cluster_1 Solid-Phase Peptide Synthesis (SPPS) Workflow I 1. Resin swelling in DMF J 2. N-terminal deprotection (if needed) I->J K 3. Pre-activate this compound with HBTU/DIPEA J->K L 4. Couple to resin-bound amine K->L M 5. Wash resin L->M N Repeat Steps J-M for chain elongation M->N O 6. Final cleavage and deprotection N->O Synthesis Complete P 7. Purification by RP-HPLC O->P Q Pure Peptide P->Q

Caption: General workflow for SPPS incorporating this compound.

G cluster_2 Carbodiimide Coupling Reaction Pathway (e.g., EDC/HOBt) reagents This compound R-COOH EDC HOBt intermediate1 O-acylisourea intermediate reagents->intermediate1 + EDC intermediate2 HOBt active ester intermediate1->intermediate2 + HOBt byproduct Urea byproduct intermediate1->byproduct Rearrangement (side reaction) product Coupled Product R-CO-NH-R' intermediate2->product + Amine (R'-NH2) amine Amine R'-NH2

Caption: Simplified reaction pathway for carbodiimide-mediated coupling.

References

Chemoenzymatic Synthesis of cis-4-Hydroxy-D-proline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the chemoenzymatic synthesis of cis-4-hydroxy-D-proline derivatives, valuable building blocks in medicinal chemistry and drug development. The protocols outlined herein are based on established literature, offering a robust method for obtaining these chiral compounds with high purity and stereoselectivity.

Introduction

cis-4-Hydroxy-D-proline is a non-proteinogenic amino acid that serves as a crucial chiral synthon in the preparation of a variety of biologically active molecules. Its incorporation into peptides and small molecule drugs can significantly influence their conformation, stability, and biological activity.[1] Derivatives of cis-4-hydroxy-D-proline are of particular interest in the development of therapeutics for collagen-related diseases, as well as for their potential in antiviral and anticancer agents.[2][3] This document details a highly efficient chemoenzymatic approach to synthesize cis-4-hydroxy-D-proline, leveraging the stereoselectivity of enzymes to achieve high enantiomeric and diastereomeric purity.

Applications in Drug Discovery and Development

The unique structural features of cis-4-hydroxy-D-proline and its derivatives make them valuable in several areas of pharmaceutical research:

  • Peptide and Peptidomimetic Therapeutics: Incorporation of cis-4-hydroxy-D-proline into peptide backbones can enforce specific secondary structures, such as β-turns, which are often crucial for receptor binding and biological activity. This modification can also enhance proteolytic stability, improving the pharmacokinetic profile of peptide-based drugs.[4]

  • Collagen Stabilization: Hydroxyproline (B1673980) is a key component of collagen, where it plays a critical role in stabilizing the triple helix structure through hydrogen bonding.[5] Understanding and mimicking this stabilization is vital in the development of treatments for diseases associated with collagen instability or degradation.[6]

  • Antiviral and Anticancer Agents: Various derivatives of hydroxyproline have been investigated for their therapeutic potential. For instance, cis-4-hydroxy-L-proline has been evaluated in clinical trials as an anticancer agent. While this is the L-isomer, the D-isomer and its derivatives are also of significant interest for developing novel therapeutic agents due to their potential to interact with different biological targets or exhibit improved pharmacological properties. The synthesis of novel pyrrolidinyl sordaricin (B1205495) derivatives from cis-4-hydroxy-D-proline has shown moderate antifungal activity.[7]

  • Antibody-Drug Conjugate (ADC) Linkers: The protected form, N-Boc-cis-4-hydroxy-D-proline, can be used as a non-cleavable linker in the synthesis of ADCs, which are targeted cancer therapies that deliver potent cytotoxic agents directly to tumor cells.

Chemoenzymatic Synthesis Workflow

The chemoenzymatic synthesis of cis-4-hydroxy-D-proline involves a three-step process starting from racemic 4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester. The key step is the enzymatic resolution catalyzed by Candida antarctica lipase (B570770) B (CALB), which selectively hydrolyzes the (S)-enantiomer.

chemoenzymatic_synthesis racemic Racemic 4-oxo-1,2-pyrrolidine- dicarboxylic acid dimethyl ester calb CALB-catalyzed hydrolysis racemic->calb s_acid (S)-monoacid calb->s_acid Hydrolyzed r_ester (R)-4-oxo-1,2-pyrrolidine- dicarboxylic acid dimethyl ester (>99.5% ee) calb->r_ester Unhydrolyzed hydrogenation Regioselective hydrogenation r_ester->hydrogenation hydroxy_ester (2R,4R)-4-hydroxy-1,2-pyrrolidine- dicarboxylic acid dimethyl ester hydrogenation->hydroxy_ester hydrolysis Acid hydrolysis hydroxy_ester->hydrolysis final_product cis-4-hydroxy-D-proline (96% de) hydrolysis->final_product

Caption: Chemoenzymatic synthesis of cis-4-hydroxy-D-proline.

Quantitative Data Summary

The following table summarizes the key quantitative data for the chemoenzymatic synthesis of cis-4-hydroxy-D-proline.

StepProductYieldEnantiomeric Excess (ee) / Diastereomeric Excess (de)Reference
1. CALB-catalyzed hydrolysis of racemic diester(R)-4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester-> 99.5% ee at 51% conversion[8]
2. Regioselective hydrogenation(2R,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylic acid dimethyl ester98%-[8]
3. Hydrolysis of ester and N-(alkoxycarbonyl) groupscis-4-hydroxy-D-proline98%96% de[8]
Alternative Resolution of Diastereomeric Mixture using CALBcis-4-hydroxy-D-proline or trans-4-hydroxy-L-proline-93 to > 99.5% de[8]

Experimental Protocols

The following are detailed protocols for the key steps in the chemoenzymatic synthesis of cis-4-hydroxy-D-proline.

Protocol 1: CALB-Catalyzed Enantioselective Hydrolysis

This protocol describes the enzymatic resolution of racemic 4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester.

Materials:

  • Racemic 4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester

  • Candida antarctica lipase B (CALB), immobilized

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M) for pH titration

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine solution

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Suspend the racemic 4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester in the phosphate buffer.

  • Add the immobilized CALB to the suspension. The enzyme loading should be optimized but can typically range from 1-10% (w/w) of the substrate.

  • Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitor the progress of the reaction by measuring the consumption of NaOH solution required to maintain a constant pH (as the hydrolysis of the ester produces a carboxylic acid) or by chromatographic analysis (e.g., HPLC) of aliquots.

  • Continue the reaction until approximately 50-51% conversion is reached to achieve high enantiomeric excess of the unreacted (R)-ester.

  • Once the desired conversion is achieved, filter off the immobilized enzyme. The enzyme can be washed and potentially reused.

  • Acidify the aqueous solution to a low pH (e.g., pH 2-3) with a suitable acid (e.g., 1 M HCl) to protonate the formed carboxylic acid.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times to separate the unreacted (R)-ester from the hydrolyzed (S)-monoacid. The (R)-ester will preferentially partition into the organic phase.

  • Combine the organic extracts, wash with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester.

  • Purify the product by a suitable method, such as column chromatography, if necessary.

Protocol 2: Regioselective Hydrogenation

This protocol details the reduction of the keto group of (R)-4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester.

Materials:

  • (R)-4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester

  • Hydrogenation catalyst (e.g., Palladium on carbon (Pd/C), Raney Nickel)

  • Solvent (e.g., methanol, ethanol)

  • Hydrogen gas source

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)

Procedure:

  • Dissolve the (R)-4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester in a suitable solvent in a hydrogenation vessel.

  • Carefully add the hydrogenation catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge it with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas to the desired pressure (this will depend on the apparatus and catalyst used).

  • Stir the reaction mixture vigorously at room temperature or a slightly elevated temperature until the reaction is complete (monitor by TLC or HPLC).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude (2R,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylic acid dimethyl ester.

  • Purify the product if necessary.

Protocol 3: Acid Hydrolysis

This protocol describes the final deprotection step to yield cis-4-hydroxy-D-proline.

Materials:

  • (2R,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylic acid dimethyl ester

  • Concentrated hydrochloric acid (HCl) or other strong acid

  • Water

Procedure:

  • Add the (2R,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylic acid dimethyl ester to a round-bottom flask.

  • Add a solution of strong acid (e.g., 6 M HCl).

  • Heat the reaction mixture to reflux and maintain it at this temperature for several hours until the hydrolysis is complete (monitor by TLC or HPLC).

  • After completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the excess acid and solvent.

  • The crude product can be purified by recrystallization or ion-exchange chromatography to yield pure cis-4-hydroxy-D-proline.[9]

Role in Collagen Stability

Hydroxyproline residues are essential for the stability of the collagen triple helix. The hydroxylation of proline residues, catalyzed by prolyl hydroxylases, introduces a hydroxyl group that participates in a hydrogen-bonding network, which includes water molecules, stabilizing the helical structure.

collagen_stability proline Proline Residue in Pro-collagen Chain p4h Prolyl-4-Hydroxylase proline->p4h hydroxyproline 4-Hydroxyproline Residue p4h->hydroxyproline cofactors Fe(II), 2-Oxoglutarate, Ascorbate, O2 cofactors->p4h h_bond Hydrogen Bond Network (with water molecules) hydroxyproline->h_bond triple_helix Stable Collagen Triple Helix h_bond->triple_helix

Caption: Role of hydroxyproline in collagen triple helix stabilization.

References

Application Notes and Protocols for Introducing Hydroxyl Functionality with N-Boc-cis-4-hydroxy-D-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-cis-4-hydroxy-D-proline is a valuable chiral building block in synthetic organic chemistry and medicinal chemistry. Its rigid pyrrolidine (B122466) ring and the presence of a hydroxyl group at the C-4 position make it a versatile scaffold for the synthesis of complex molecules with diverse biological activities. The cis-stereochemistry of the hydroxyl group offers a unique spatial arrangement for molecular recognition and interaction with biological targets. This document provides detailed protocols for the functionalization of the hydroxyl group in this compound, enabling the introduction of a wide range of chemical moieties. These modifications are crucial in the development of novel therapeutics, including antiviral agents, anticancer compounds, and sophisticated biomolecules like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2]

Key Applications

The strategic modification of the hydroxyl group of this compound has led to the development of several classes of bioactive molecules:

  • Antiviral Agents: Derivatives of this compound have been instrumental in the synthesis of Hepatitis C Virus (HCV) NS3/4A protease inhibitors.[3][4] The introduced functionality at the C-4 position can interact with key residues in the enzyme's active site, enhancing binding affinity and inhibitory activity.

  • PROTACs and ADCs: The hydroxyl group serves as a convenient attachment point for linkers in the synthesis of PROTACs and ADCs.[1] In PROTACs, this allows for the connection of a target protein ligand to an E3 ligase ligand, leading to targeted protein degradation.

  • Peptide Synthesis: Incorporation of 4-substituted proline derivatives into peptides can induce specific secondary structures and increase metabolic stability.

  • Histamine (B1213489) H₃ Receptor Antagonists: This proline derivative is a key intermediate in the synthesis of antagonists for the histamine H₃ receptor, which are being investigated for the treatment of neurological disorders.[5]

Experimental Protocols

Protocol 1: Mitsunobu Reaction for Inversion of Stereochemistry and Introduction of Nucleophiles

The Mitsunobu reaction is a powerful method for the stereospecific inversion of secondary alcohols and for the introduction of various nucleophiles with high yields. This protocol describes a general procedure for the Mitsunobu reaction with this compound methyl ester.

Materials:

Procedure:

  • To a solution of this compound methyl ester (1.0 eq) and the desired nucleophile (1.2 eq) in anhydrous THF, add triphenylphosphine (1.5 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 4-substituted-N-Boc-D-proline methyl ester with inverted stereochemistry.

Expected Yields:

The yields for the Mitsunobu reaction can vary depending on the nucleophile used. Below is a table with representative yields for similar hydroxyproline (B1673980) derivatives found in the literature.

NucleophileProductRepresentative Yield
p-Nitrobenzoic acidp-Nitrobenzoate ester80-95%
PhthalimideN-Phthalimidyl derivative70-90%
PhenolPhenyl ether60-85%
Thioacetic acidThioacetate ester75-90%
Azide (from DPPA)Azide derivative85-98%
Protocol 2: Williamson Ether Synthesis for the Introduction of Alkyl and Aryl Ethers

The Williamson ether synthesis is a classical method for the formation of ethers. This protocol outlines the synthesis of 4-O-alkyl or 4-O-aryl ethers of this compound methyl ester.

Materials:

  • This compound methyl ester

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., benzyl (B1604629) bromide) or activated aryl halide

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of this compound methyl ester (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.2 eq) portion-wise under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl or aryl halide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 4-O-substituted-N-Boc-D-proline methyl ester.

Expected Yields:

Yields for the Williamson ether synthesis are generally good for reactive alkyl halides.

Alkyl HalideProductRepresentative Yield
Benzyl bromide4-O-Benzyl ether75-90%
Methyl iodide4-O-Methyl ether80-95%
Allyl bromide4-O-Allyl ether70-85%

Visualizations

PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the catalytic mechanism of a Proteolysis Targeting Chimera (PROTAC) in inducing the degradation of a target protein. Molecules derived from this compound are often used as linkers in the synthesis of PROTACs.

PROTAC_Pathway cluster_0 Cellular Environment POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Release & Recycle Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow: Synthesis of a 4-Substituted Proline Derivative

This diagram outlines a typical experimental workflow for the functionalization of this compound via a Mitsunobu reaction.

Synthesis_Workflow Start Start: This compound methyl ester Reaction Mitsunobu Reaction: - Triphenylphosphine - DEAD or DIAD - Nucleophile (Nu-H) Start->Reaction Workup Aqueous Workup: - Extraction with organic solvent - Washing with NaHCO3 & Brine Reaction->Workup Purification Purification: - Drying (Na2SO4) - Concentration - Column Chromatography Workup->Purification Product Product: 4-(Nu)-N-Boc-trans-D-proline methyl ester Purification->Product Analysis Characterization: - NMR - Mass Spectrometry - Purity (HPLC) Product->Analysis

References

Application Notes and Protocols for Solution-Phase Synthesis with N-Boc-cis-4-hydroxy-D-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the solution-phase synthesis utilizing N-Boc-cis-4-hydroxy-D-proline, a versatile building block in modern medicinal chemistry. Its unique stereochemistry and functional groups make it a valuable component in the synthesis of peptidomimetics, antiviral agents, and targeted protein degraders.

Application in the Synthesis of Antiviral Drug Intermediates: Boceprevir

This compound serves as a crucial chiral starting material for the synthesis of key intermediates of Boceprevir, a protease inhibitor used in the treatment of Hepatitis C.[1][2] The cis-hydroxyproline scaffold is elaborated to form the bicyclic proline fragment, a critical component of the drug.[1]

Mechanism of Action: Boceprevir and the HCV NS3/4A Protease

Boceprevir functions as a reversible covalent inhibitor of the Hepatitis C virus (HCV) NS3/4A serine protease.[3][4] This viral enzyme is essential for cleaving the HCV polyprotein into mature, functional viral proteins required for replication.[3][5] Boceprevir mimics the substrate of the protease and forms a covalent bond with the active site serine residue, thereby blocking its activity and halting viral replication.[3]

Boceprevir_MoA cluster_virus HCV Replication Cycle cluster_inhibition Inhibition by Boceprevir HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation Boceprevir Boceprevir Viral_Proteins Mature Viral Proteins Polyprotein->Viral_Proteins Cleavage NS3_4A NS3/4A Protease Polyprotein->NS3_4A Substrate Replication Viral Replication Viral_Proteins->Replication Inactive_Complex Inactive Covalent Complex Boceprevir->NS3_4A Inhibition

Boceprevir's inhibition of HCV NS3/4A protease.

Application in Targeted Protein Degradation: PROTACs

This compound is a key building block for the synthesis of ligands that bind to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][6] These VHL ligands are incorporated into Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins.[7]

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function by hijacking the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[1][8] A PROTAC molecule simultaneously binds to a target protein of interest (POI) and an E3 ubiquitin ligase (e.g., VHL), forming a ternary complex.[1][9] This proximity induces the E3 ligase to polyubiquitinate the POI. The polyubiquitin (B1169507) chain acts as a signal for the proteasome, which then recognizes and degrades the tagged POI.[9][]

PROTAC_MoA PROTAC PROTAC (with VHL Ligand) Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ub Ubiquitin Ub->Poly_Ub_POI Ubiquitination Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation via the UPS.

Experimental Protocols

Protocol 1: Esterification of this compound

This protocol describes the synthesis of N-Boc-cis-4-hydroxyproline methyl ester, a common intermediate for further derivatization.

Table 1: Reagents and Conditions for Esterification

Reagent/ParameterMolar Equiv.Amount
This compound1.02.31 kg
Tetrahydrofuran (THF)-14 L
Dicyclohexylcarbodiimide (B1669883) (DCC)1.02.26 kg
Methanol (B129727)-1 L
Reaction Temperature -20-30 °C
Reaction Time -2 hours
Product -This compound methyl ester
Yield -High
Purity -High

Procedure:

  • To a reaction vessel, add this compound (1.0 equiv) and tetrahydrofuran.

  • Add dicyclohexylcarbodiimide (DCC) (1.0 equiv) to the mixture and stir for 1 hour at 20-30 °C.

  • Slowly add methanol to the reaction mixture, maintaining the internal temperature at or below 30 °C.

  • Continue stirring at 20-30 °C for 2 hours.

  • Monitor the reaction completion by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Collect the filtrate and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization or chromatography.

Protocol 2: Solution-Phase Amide Coupling

This protocol outlines a general procedure for the amide coupling of this compound with a primary or secondary amine using HATU as the coupling agent.

Table 2: Reagents and Conditions for Amide Coupling

Reagent/ParameterMolar Equiv.
This compound1.0
Amine1.1
HATU1.1
N,N-Diisopropylethylamine (DIPEA)2.0
Solvent N,N-Dimethylformamide (DMF)
Reaction Temperature Room Temperature
Reaction Time 2-18 hours

Procedure:

  • Dissolve this compound (1.0 equiv) in DMF in a reaction flask.

  • Add HATU (1.1 equiv) and DIPEA (2.0 equiv) to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 2 to 18 hours depending on the reactivity of the amine.[11]

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Table 3: Reported Yields for Amide Coupling Reactions

Amine SubstrateCoupling ConditionsYieldReference
VariesHATU, DIPEA, DMF, rt, 18 h60-75%[11]
Electron deficient aminesEDC, DMAP, cat. HOBt, DIPEAGood to excellent[12]
Protocol 3: N-Boc Deprotection

This protocol describes the removal of the N-Boc protecting group to liberate the secondary amine for subsequent reactions.

Table 4: Reagents and Conditions for N-Boc Deprotection

Reagent/ParameterConcentration
Trifluoroacetic Acid (TFA)20-50% in Dichloromethane (B109758) (DCM)
Reaction Temperature 0 °C to Room Temperature
Reaction Time 30-60 minutes

Procedure:

  • Dissolve the N-Boc protected substrate in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of trifluoroacetic acid (TFA) in DCM (e.g., 50% v/v).

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting trifluoroacetate (B77799) salt can often be used directly in the next step or neutralized with a base like DIPEA or saturated sodium bicarbonate solution.

Summary of Quantitative Data

The following table summarizes typical yields for the described solution-phase synthetic steps involving this compound.

Table 5: Summary of Reaction Yields

ReactionProductReagentsTypical Yield
EsterificationThis compound methyl esterDCC, Methanol, THFHigh
Amide CouplingN-Boc-cis-4-hydroxy-D-prolyl-amineHATU, DIPEA, DMF60-75%[11]
N-Boc Deprotectioncis-4-hydroxy-D-proline derivative (TFA salt)TFA, DCMQuantitative

References

Application Notes and Protocols for the Large-Scale Synthesis of N-Boc-cis-4-hydroxy-D-proline Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-cis-4-hydroxy-D-proline methyl ester is a valuable chiral building block in organic synthesis, particularly in the development of peptide-based therapeutics and other bioactive molecules. Its unique stereochemistry and protected functional groups make it an important intermediate for introducing conformational constraints in peptides and for the synthesis of complex molecular architectures. These application notes provide detailed protocols for the large-scale synthesis of this compound, focusing on a reliable two-step process starting from cis-4-hydroxy-D-proline.

Applications

  • Peptide Synthesis: This compound is a crucial building block for the synthesis of peptides containing a cis-4-hydroxy-D-proline residue. The Boc protecting group allows for its use in standard solid-phase and solution-phase peptide synthesis protocols. The presence of this modified amino acid can induce specific secondary structures in peptides, potentially enhancing their biological activity and stability.

  • Drug Development: this compound methyl ester serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its rigid pyrrolidine (B122466) ring and defined stereochemistry are exploited in the design of enzyme inhibitors, receptor ligands, and other therapeutic agents.

  • Chiral Ligands: The molecule can be further modified to create chiral ligands for asymmetric catalysis, leveraging its stereochemically defined scaffold.

Synthetic Strategy Overview

The most straightforward and scalable approach to this compound methyl ester involves a two-step synthesis starting from cis-4-hydroxy-D-proline:

  • N-Boc Protection: The amino group of cis-4-hydroxy-D-proline is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347) (Boc anhydride).

  • Esterification: The carboxylic acid of the N-Boc protected intermediate is then esterified to the methyl ester.

This sequence is generally preferred as it avoids potential side reactions associated with esterification of the unprotected amino acid.

Experimental Protocols

Protocol 1: Two-Step Synthesis from cis-4-Hydroxy-D-proline

This protocol is adapted from established procedures for the corresponding L-enantiomer and is suitable for large-scale production.

Step 1: Synthesis of this compound

Materials:

Reagent/SolventMolecular WeightDensity (g/mL)QuantityMoles
cis-4-Hydroxy-D-proline131.13-100 g0.762
Dichloromethane (B109758) (DCM)84.931.33800 mL-
Di-tert-butyl dicarbonate (Boc₂O)218.250.95183 g0.838
Triethylamine (B128534) (TEA)101.190.726127 mL0.914
Water18.021.00As needed-
Anhydrous Sodium Sulfate142.04-As needed-

Procedure:

  • To a 2 L reaction vessel, add cis-4-hydroxy-D-proline (100 g, 0.762 mol) and dichloromethane (800 mL).

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add triethylamine (127 mL, 0.914 mol) to the suspension while stirring.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (183 g, 0.838 mol) in dichloromethane (200 mL).

  • Add the Boc₂O solution dropwise to the reaction mixture over 1-2 hours, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, add water (500 mL) and stir for 30 minutes.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 200 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain this compound as a white solid.

Step 2: Synthesis of this compound Methyl Ester

Materials:

Reagent/SolventMolecular WeightDensity (g/mL)QuantityMoles
This compound231.25-150 g0.649
Methanol (B129727)32.040.792750 mL-
Dicyclohexylcarbodiimide (B1669883) (DCC)206.33-147 g0.714
4-Dimethylaminopyridine (B28879) (DMAP)122.17-7.9 g0.065
Tetrahydrofuran (B95107) (THF)72.110.889750 mL-

Procedure:

  • In a 3 L reaction vessel, dissolve this compound (150 g, 0.649 mol) in tetrahydrofuran (750 mL) and methanol (750 mL).

  • Add 4-dimethylaminopyridine (7.9 g, 0.065 mol) to the solution.

  • Cool the mixture to 0-5 °C in an ice bath.

  • In a separate flask, dissolve dicyclohexylcarbodiimide (147 g, 0.714 mol) in tetrahydrofuran (250 mL).

  • Slowly add the DCC solution to the reaction mixture over 1 hour, maintaining the temperature below 10 °C.

  • Stir the reaction at room temperature for 18-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.

  • Wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to obtain a crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound methyl ester as a white crystalline solid.

Data Presentation

Table 1: Representative Yields and Purity for the Two-Step Synthesis

StepProductStarting MaterialScaleYield (%)Purity (%)
1This compoundcis-4-Hydroxy-D-proline100 g85-95>98
2This compound methyl esterThis compound150 g80-90>99

Note: Yields and purity are based on typical results for the analogous L-enantiomer synthesis and may vary depending on reaction conditions and purification methods.

Visualizations

Synthetic Workflow

Synthetic_Workflow start cis-4-Hydroxy-D-proline step1 Step 1: N-Boc Protection Reagents: Boc₂O, TEA Solvent: DCM start->step1 intermediate This compound step1->intermediate step2 Step 2: Esterification Reagents: Methanol, DCC, DMAP Solvent: THF intermediate->step2 product This compound methyl ester step2->product

Caption: Overall workflow for the two-step synthesis.

Potential Alternative: Mitsunobu Reaction for Stereochemical Inversion

While the direct synthesis from cis-4-hydroxy-D-proline is preferred, an alternative route involves the stereochemical inversion of the more readily available N-Boc-trans-4-hydroxy-D-proline methyl ester via a Mitsunobu reaction. This reaction proceeds with an inversion of stereochemistry at the C4 position.

Mitsunobu_Reaction start N-Boc-trans-4-hydroxy- D-proline methyl ester reagents Mitsunobu Reagents: - Triphenylphosphine (PPh₃) - Diethyl azodicarboxylate (DEAD) - Carboxylic Acid (e.g., Acetic Acid) start->reagents Activation intermediate Activated Hydroxyl Group (Oxyphosphonium salt) reagents->intermediate sn2 SN2 Attack by Carboxylate intermediate->sn2 inverted_ester N-Boc-cis-4-acyloxy- D-proline methyl ester sn2->inverted_ester Inversion of Stereochemistry hydrolysis Hydrolysis inverted_ester->hydrolysis product N-Boc-cis-4-hydroxy- D-proline methyl ester hydrolysis->product

Caption: Mitsunobu reaction pathway for stereochemical inversion.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with N-Boc-cis-4-hydroxy-D-proline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during solid-phase peptide synthesis (SPPS) when incorporating N-Boc-cis-4-hydroxy-D-proline.

Troubleshooting Guides

This section offers a systematic approach to diagnosing and resolving low peptide yield and other common issues. The guides are presented in a question-and-answer format to directly address specific experimental problems.

Issue 1: Low overall peptide yield after cleavage and purification.

Q: My final peptide yield is significantly lower than expected. How do I determine the cause?

A: Low yield can stem from issues at various stages of the synthesis. A systematic approach is necessary to pinpoint the problem.

Initial Diagnosis Workflow

G cluster_0 Start: Low Final Yield cluster_1 Step 1: Assess Synthesis on Resin cluster_2 Step 2: Investigate Synthesis Issues cluster_3 Step 3: Investigate Cleavage & Workup start Low Final Yield test_cleavage Perform Test Cleavage (small resin sample) start->test_cleavage ms_analysis Analyze by Mass Spec test_cleavage->ms_analysis target_mass Target Mass Present? ms_analysis->target_mass monitor_coupling Review Coupling Monitoring (e.g., Isatin/Chloranil Test) target_mass->monitor_coupling Yes cleavage_protocol Review Cleavage Protocol & Precipitation Method target_mass->cleavage_protocol No incomplete_coupling Incomplete Coupling? monitor_coupling->incomplete_coupling troubleshoot_coupling Troubleshoot Coupling (See Issue 2) incomplete_coupling->troubleshoot_coupling Yes check_deprotection Review Deprotection Protocol incomplete_coupling->check_deprotection No incomplete_deprotection Incomplete Deprotection? check_deprotection->incomplete_deprotection troubleshoot_deprotection Troubleshoot Deprotection (See FAQ Q3) incomplete_deprotection->troubleshoot_deprotection Yes incomplete_deprotection->cleavage_protocol No optimize_cleavage Optimize Cleavage Cocktail & Precipitation cleavage_protocol->optimize_cleavage

Caption: Troubleshooting workflow for low peptide yield.

Issue 2: Incomplete coupling of this compound or the subsequent amino acid.

Q: Monitoring tests (e.g., Isatin, Chloranil) indicate that the coupling reaction is incomplete. What steps should I take?

A: Incomplete coupling involving this compound can be attributed to steric hindrance from its unique cyclic structure.[1] The following strategies can improve coupling efficiency.

  • Optimize Coupling Reagent and Conditions : The choice of coupling reagent is critical. For sterically hindered amino acids, more powerful reagents are recommended.[1]

    • Switch to a stronger coupling reagent : If you are using a carbodiimide (B86325) like DCC, consider switching to a uronium/aminium salt-based reagent like HBTU, HATU, or a phosphonium (B103445) salt-based reagent like PyBOP.[1] HATU is generally more efficient and faster than HBTU for difficult couplings.[1]

    • Increase reagent excess : Use a higher excess of the amino acid and coupling reagents (e.g., 3-5 equivalents relative to resin substitution).[2]

    • Extend reaction time : Proline's secondary amine can lead to slower coupling kinetics.[2] Increase the coupling time from the standard 1-2 hours up to 4 hours or even overnight.[3][4]

    • Perform a double coupling : If a single coupling is insufficient, repeat the coupling step with a fresh solution of activated amino acid.[1]

  • Address Potential Aggregation : Peptide chains containing proline derivatives can be prone to aggregation, which blocks reactive sites.[3]

    • Change the solvent : Switch from DMF to more disruptive solvents like N-methylpyrrolidone (NMP) or add chaotropic salts (e.g., LiCl) to the coupling mixture.[5]

    • Incorporate pseudoproline dipeptides : In long and difficult sequences, the strategic incorporation of pseudoproline dipeptides can disrupt secondary structure formation and prevent aggregation.[6]

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the hydroxyl group of this compound during Boc-SPPS?

A: Yes, it is highly recommended to protect the side-chain hydroxyl group. An unprotected hydroxyl group can compete as a nucleophile during the coupling step, leading to O-acylation and the formation of undesired side products, which will decrease the purity and yield of the target peptide.[7] An acid-labile protecting group, such as tert-butyl (tBu), is a suitable choice for the Boc strategy.

Q2: What are the most common side reactions associated with using this compound?

A: Besides incomplete coupling, the primary side reaction of concern is diketopiperazine (DKP) formation. This is especially prevalent if the hydroxyproline (B1673980) residue is one of the first two amino acids coupled to the resin. The Boc strategy, with its acidic deprotection step, generally suppresses DKP formation better than the Fmoc strategy.[3] However, if you are experiencing low yield at the dipeptide stage, consider using a resin designed to minimize this side reaction, such as a 2-chlorotrityl chloride resin.

Q3: My Boc deprotection step seems slow or incomplete. How can I improve it?

A: The standard Boc deprotection protocol using 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 20-30 minutes is usually effective.[2] If you suspect incomplete deprotection:

  • Ensure anhydrous conditions : Water can reduce the effectiveness of TFA.

  • Increase deprotection time : Extend the main deprotection step to 30 minutes.

  • Check TFA quality : Use fresh, high-quality TFA.

  • Mechanism of Deprotection : During Boc deprotection, tert-butyl cations are formed, which can lead to side reactions with nucleophilic residues like Tryptophan or Cysteine. While not directly related to deprotection efficiency, adding scavengers to the final cleavage cocktail is crucial to prevent these side reactions.[8]

Q4: Can the cis-conformation of the hydroxyl group affect the peptide's structure and synthesis?

A: Yes. The stereochemistry of substituents on the proline ring significantly influences the ring's pucker and the conformation of the peptide backbone.[9] The cis-4-hydroxy group can introduce specific steric constraints that may affect coupling kinetics and the propensity of the growing peptide chain to form secondary structures.[9] This makes monitoring the coupling steps particularly important when using this amino acid derivative.

Data Presentation

Table 1: Qualitative Comparison of Common Coupling Reagents for this compound

Coupling ReagentActivation MethodRelative Efficiency for Hindered CouplingsRacemization RiskKey Considerations
DCC/HOBt CarbodiimideGoodLow with HOBtFormation of insoluble dicyclohexylurea (DCU) byproduct can complicate washing steps.[1][10]
HBTU Uronium SaltVery GoodLowA widely used and reliable reagent for most couplings. Requires a base (e.g., DIEA) for activation.[1]
HATU Uronium SaltExcellentVery LowGenerally more efficient and faster than HBTU, especially for difficult couplings. Recommended for sterically hindered residues.[1][10]
PyBOP Phosphonium SaltExcellentLowHighly effective for hindered couplings and can be advantageous in specific cases.[1]

Table 2: Typical Parameters for this compound Incorporation

ParameterRecommended ValueNotes
Boc-Amino Acid Excess 3 - 5 equivalentsRelative to resin substitution.[2]
Coupling Reagent Excess 3 - 5 equivalentsRelative to resin substitution.[2]
Coupling Time 1 - 4 hoursSlower kinetics may require longer times. Monitoring is crucial.[2]
Deprotection Time 20 - 30 minutesUsing 50% TFA in DCM.[2]
Monitoring Test Isatin or Chloranil TestSpecific for secondary amines like proline.[11]

Experimental Protocols

Protocol 1: Boc-SPPS Cycle for Amino Acid Coupling

This protocol outlines the standard cycle for solid-phase peptide synthesis using the Boc/Bzl strategy.

G start Start: Peptide-Resin (N-terminus Boc-protected) deprotection 1. Deprotection 50% TFA in DCM (20-30 min) start->deprotection wash1 2. Wash (DCM, IPA, DMF) deprotection->wash1 neutralization 3. Neutralization 10% DIEA in DMF (2 x 2 min) wash1->neutralization wash2 4. Wash (DMF, DCM) neutralization->wash2 coupling 5. Coupling Boc-AA, Activator, DIEA in DMF (1-4 hours) wash2->coupling wash3 6. Wash (DMF, DCM) coupling->wash3 monitor 7. Monitor Coupling (e.g., Isatin Test) wash3->monitor monitor->coupling Incomplete (Recouple) end End: Elongated Peptide-Resin (Ready for next cycle) monitor->end Complete

Caption: Standard Boc Solid-Phase Peptide Synthesis (SPPS) Cycle.

Protocol 2: Coupling of this compound using HBTU
  • Resin Preparation : After successful deprotection and neutralization of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times).[1]

  • Activation : In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and HBTU (3-4 equivalents) in a minimal amount of DMF.[1]

  • Coupling : Add DIEA (6-8 equivalents) to the activation solution and add it immediately to the resin.[1]

  • Reaction : Shake the reaction mixture for 1-2 hours at room temperature. For this specific amino acid, extending the time to 4 hours may be beneficial.

  • Monitoring : Take a small sample of resin beads and perform a Chloranil or Isatin test to check for the presence of free secondary amines.[11]

  • Completion/Recoupling :

    • If the test is negative (indicating complete reaction), wash the resin thoroughly with DMF and DCM to prepare for the next cycle.

    • If the test is positive, drain the reaction solution and repeat steps 2-5 for a second coupling (recoupling).[1]

Protocol 3: Monitoring Coupling with the Chloranil Test

This test is specific for detecting secondary amines, such as the N-terminus of a proline residue.

Reagents:

  • Reagent A: Acetaldehyde

  • Reagent B: 2% solution of p-chloranil in DMF

Procedure:

  • Place 1 to 5 mg of washed and dried peptide-resin in a small test tube.

  • Add 1 drop of Reagent A.

  • Add 1 drop of Reagent B.

  • Let the mixture stand at room temperature for 5 minutes.

  • Interpretation : If the beads turn blue, a free secondary amine is present, and the coupling is incomplete.[11]

References

Technical Support Center: N-Boc-cis-4-hydroxy-D-proline Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the incomplete coupling of N-Boc-cis-4-hydroxy-D-proline in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the incomplete coupling of this compound?

Incomplete coupling of this compound is primarily attributed to two factors:

  • Steric Hindrance: The rigid, cyclic structure of the proline ring, combined with the bulky tert-butyloxycarbonyl (Boc) protecting group, creates significant steric hindrance. This bulkiness can physically impede the activated carboxylic acid from reaching the free amino group of the growing peptide chain on the solid support, resulting in slower reaction kinetics and incomplete coupling.

  • Secondary Amine Reactivity: As a secondary amine, the coupling kinetics of proline derivatives are inherently slower compared to primary amines of other amino acids.

Q2: Does the unprotected hydroxyl group on the proline ring interfere with the coupling reaction?

The secondary hydroxyl group of this compound is generally not reactive under standard coupling conditions and can often be left unprotected during Fmoc-based solid-phase peptide synthesis. However, in some cases, O-acylation by the activated amino acid can occur as a side reaction, leading to the formation of ester linkages. While this is typically a minor side product, protection of the hydroxyl group (e.g., with a tert-butyl group) can be considered if O-acylation becomes a significant issue.

Q3: Is racemization a concern when coupling this compound?

Proline and its derivatives are generally less prone to racemization at the alpha-carbon during peptide coupling compared to other amino acids. However, studies have shown that extensive racemization can occur with hydroxy-proline derivatives when using water-soluble carbodiimides (e.g., EDC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt).[1] It is believed that HOBt can act as a catalyst for this racemization.[1] Therefore, careful selection of coupling reagents and additives is crucial to maintain stereochemical integrity.

Q4: How can I monitor the coupling efficiency of this compound?

Standard monitoring tests for primary amines, such as the Kaiser test (ninhydrin test), will give a false negative (a reddish-brown color instead of blue) for the secondary amine of proline. Therefore, alternative tests are required to monitor the coupling reaction:

  • Isatin Test: This test is specific for the detection of unreacted secondary amines on the resin and will produce a blue-colored bead if the coupling is incomplete.

  • Chloranil Test: This is another colorimetric test suitable for detecting secondary amines.

Q5: What are the recommended coupling reagents for improving the efficiency of this compound coupling?

For sterically hindered amino acids like this compound, more potent coupling reagents are generally recommended over standard carbodiimide-based methods. Uronium/aminium and phosphonium (B103445) salt-based reagents are highly effective.

Data Presentation

Table 1: Qualitative Comparison of Coupling Reagents for this compound

Coupling ReagentClassRelative Efficiency for Hindered CouplingsRisk of Racemization with HydroxyprolineNotes
HATU Uronium/AminiumVery HighLowHighly recommended for difficult couplings.
HBTU Uronium/AminiumHighLowA reliable and widely used reagent.
HCTU Uronium/AminiumVery HighLowOften more cost-effective than HATU with similar reactivity.
PyBOP PhosphoniumHighLowGood alternative to uronium salts, avoids potential guanidinylation side reactions.
COMU Uronium/AminiumVery HighVery LowBased on OxymaPure, it is a safer alternative to HOBt/HOAt-based reagents.
DIC/Oxyma Carbodiimide/AdditiveModerate to HighLowOxyma is a superior additive to HOBt for suppressing racemization.
DIC/HOBt Carbodiimide/AdditiveModerateModerate to High[1]Use with caution due to the increased risk of racemization with hydroxyproline.[1]

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for achieving high coupling efficiency with this compound.

  • Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in peptide-grade DMF for 30 minutes. Drain the solvent.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) in DMF. Add HATU (2.9 equivalents) and DIPEA (6 equivalents).

  • Pre-activation: Gently agitate the activation mixture for 2-5 minutes at room temperature.

  • Coupling Reaction: Add the pre-activated mixture to the drained resin. Agitate the reaction vessel at room temperature for 2 to 4 hours.

  • Monitoring: Perform an Isatin or Chloranil test on a small sample of resin beads. A negative result indicates complete coupling. If the test is positive, proceed to a second coupling (see Troubleshooting Guide).

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF (3 x 5 min) and then DCM (3 x 5 min).

Protocol 2: Capping of Unreacted Amines

If a positive Isatin or Chloranil test persists after a double coupling, it is recommended to cap the unreacted amino groups to prevent the formation of deletion sequences.

  • Washing: After the final coupling attempt, wash the peptide-resin with DMF (3 x 5 min).

  • Capping Solution: Prepare a capping solution of acetic anhydride/DIPEA/DMF (e.g., in a 1:2:7 ratio).

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Final Wash: Wash the resin thoroughly with DMF (3 x 5 min) and DCM (3 x 5 min) before proceeding to the N-terminal deprotection of the successfully coupled chains.

Mandatory Visualization

G cluster_0 Troubleshooting Workflow for Incomplete Coupling start Positive Isatin/Chloranil Test (Incomplete Coupling) double_couple Perform Double Coupling (Fresh reagents, extend time to 4h) start->double_couple re_monitor Monitor with Isatin/Chloranil Test double_couple->re_monitor capping Cap Unreacted Amines (Acetic Anhydride/DIPEA) re_monitor->capping Positive proceed Proceed to Next Deprotection Step re_monitor->proceed Negative investigate Investigate Other Factors: - Reagent Quality - Resin Swelling - Peptide Aggregation re_monitor->investigate Persistently Positive capping->proceed

Caption: Troubleshooting workflow for incomplete coupling.

G cluster_1 Decision Logic for Coupling Strategy start Coupling this compound hindered Is the coupling known to be difficult (e.g., to another hindered residue)? start->hindered potent_reagent Use High-Potency Reagent: HATU, HCTU, or COMU hindered->potent_reagent Yes standard_reagent Use Standard High-Efficiency Reagent: HBTU or PyBOP hindered->standard_reagent No racemization_risk Is racemization a major concern for the sequence? no_hobt Avoid Carbodiimide/HOBt combinations. Consider DIC/Oxyma. racemization_risk->no_hobt Yes standard_coupling Proceed with standard high-efficiency coupling protocol. racemization_risk->standard_coupling No potent_reagent->racemization_risk standard_reagent->racemization_risk no_hobt->standard_coupling

Caption: Decision-making for coupling strategy selection.

References

Technical Support Center: N-Boc-cis-4-hydroxy-D-proline Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the N-Boc deprotection of cis-4-hydroxy-D-proline.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the N-Boc deprotection of cis-4-hydroxy-D-proline?

A1: The primary side reactions encountered during the acidic deprotection of N-Boc-cis-4-hydroxy-D-proline are:

  • Tert-butylation: The tert-butyl cation generated during the cleavage of the Boc group is a reactive electrophile that can alkylate nucleophilic sites. In the case of cis-4-hydroxy-D-proline, both the nitrogen of the pyrrolidine (B122466) ring and the oxygen of the hydroxyl group can potentially be alkylated, leading to the formation of N-tert-butyl and O-tert-butyl byproducts respectively.[1][2][3]

  • N-Formylation: When using trifluoroacetic acid (TFA) or formic acid for deprotection, the formation of an N-formyl derivative is a possible side reaction.[4][5]

  • Incomplete Deprotection: Insufficient acid strength, reaction time, or low temperatures can lead to incomplete removal of the Boc group.[4]

  • Lactone Formation: Intramolecular cyclization between the carboxylic acid and the hydroxyl group can lead to the formation of a bicyclic lactone, particularly under conditions that favor esterification. While not extensively documented as a major side reaction during standard Boc deprotection, it is a potential intramolecular reaction to be aware of, especially with prolonged reaction times or at elevated temperatures.

Q2: Which deprotection method is generally preferred: TFA or HCl?

A2: The choice between Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) depends on the specific requirements of the synthesis.[3]

  • TFA (typically in Dichloromethane - DCM): This is a very common and rapid method. However, it is a strong acid and can promote side reactions like tert-butylation and N-formylation.[4][5] The resulting product is the TFA salt, which can sometimes be difficult to handle or require a salt exchange step.

  • HCl (typically in 1,4-Dioxane (B91453) or Methanol): This method is often considered cleaner, particularly for avoiding N-formylation.[4][5] The product is obtained as the hydrochloride salt, which is often a crystalline solid and easy to handle.[4]

Q3: How can I minimize the formation of the tert-butylated side product?

A3: The most effective way to prevent tert-butylation is to use a "scavenger" in the reaction mixture. Scavengers are nucleophilic compounds that react with the tert-butyl cation, preventing it from reacting with your product.[1][2] Common scavengers include:

The choice of scavenger and its concentration will depend on the specific reaction conditions.

Troubleshooting Guides

Issue 1: Low yield of the desired cis-4-hydroxy-D-proline and presence of a major byproduct with a mass increase of +56 Da.
  • Possible Cause: This mass increase is characteristic of tert-butylation, where the tert-butyl group has alkylated your product.

  • Solution:

    • Add a Scavenger: Introduce a scavenger such as triisopropylsilane (TIS) or triethylsilane (TES) to the reaction mixture before adding the acid. A typical concentration is 2.5-5% (v/v).

    • Optimize Reaction Conditions: Lowering the reaction temperature (e.g., performing the deprotection at 0°C) can reduce the rate of the alkylation side reaction.

    • Change the Acid: Consider switching from TFA to 4M HCl in dioxane, which can sometimes be less prone to causing this side reaction.

Issue 2: The final product shows a minor peak in the NMR spectrum corresponding to a formyl group, and the mass spectrum shows a +28 Da adduct.
  • Possible Cause: This indicates N-formylation, a known side reaction when using TFA or formic acid.[4][5]

  • Solution:

    • Switch to HCl: The most effective way to avoid N-formylation is to use HCl in dioxane or methanol (B129727) for the deprotection step.[4][5]

    • Avoid Formic Acid: Do not use formic acid as the deprotecting agent if N-formylation is a concern.

Issue 3: The reaction is sluggish and a significant amount of starting material remains even after prolonged reaction time.
  • Possible Cause: Incomplete deprotection can be due to several factors:

    • Insufficient amount of acid.

    • Low reaction temperature.

    • Poor quality of the deprotecting agent (e.g., old TFA).

  • Solution:

    • Increase Acid Equivalents: Ensure that a sufficient excess of acid is used.

    • Increase Temperature: Gradually increase the reaction temperature, for example, from 0°C to room temperature, while monitoring the reaction progress by TLC or LC-MS.

    • Use Fresh Reagents: Always use fresh, high-quality reagents.

Data Summary

Deprotection MethodTypical ConditionsYield RangeKey Side ReactionsMitigation Strategies
TFA/DCM 20-50% TFA in DCM, 0°C to RT, 1-3h[4]HighTert-butylation, N-formylation[4][5]Add scavengers (TIS, TES), use HCl instead
4M HCl in Dioxane 5-10 equivalents, RT, 0.5-2h[4]HighTert-butylationAdd scavengers
Conc. HCl in MeOH/DCM 50-55°C, 5h82-83%[4]Minimal N-formylation-
Oxalyl Chloride in Methanol 3 equivalents, RT, 1-4hup to 90%[4]-Mild alternative for acid-sensitive substrates
Thermal (Microwave) Dioxane/Water, 150°C, 30 minHighPotential for other degradation pathwaysFor resistant substrates

Experimental Protocols

Protocol 1: Deprotection using TFA in DCM with a Scavenger
  • Dissolve this compound (1 equivalent) in anhydrous Dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask under an inert atmosphere.

  • Add triisopropylsilane (TIS) (1.1 equivalents) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add Trifluoroacetic Acid (TFA) (10-20 equivalents) dropwise to the stirred solution.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed (typically 1-3 hours), concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene (B28343) (2-3 times) to remove residual TFA.

  • The resulting residue can be further purified by recrystallization or chromatography.

Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane
  • Dissolve this compound (1 equivalent) in a minimal amount of 1,4-dioxane or a co-solvent like methanol for better solubility.

  • To the stirred solution at room temperature, add 4M HCl in 1,4-dioxane (5-10 equivalents).

  • Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS. The reaction is often complete within 30 minutes to 2 hours.

  • Upon completion, remove the solvent and excess HCl under reduced pressure.

  • The resulting hydrochloride salt can often be precipitated by adding a non-polar solvent like diethyl ether.

  • Collect the solid product by filtration and wash with cold diethyl ether.

Visualizations

Deprotection_Pathway NBoc_Hyp This compound Deprotection Acidic Deprotection (TFA or HCl) NBoc_Hyp->Deprotection Hyp cis-4-hydroxy-D-proline (Desired Product) Deprotection->Hyp Tert_Butyl_Cation tert-Butyl Cation Deprotection->Tert_Butyl_Cation generates N_Formyl N-Formyl byproduct Deprotection->N_Formyl with TFA/Formic Acid Side_Products Side Products O_Tert_Butyl O-tert-Butyl byproduct Tert_Butyl_Cation->O_Tert_Butyl O-alkylation N_Tert_Butyl N-tert-Butyl byproduct Tert_Butyl_Cation->N_Tert_Butyl N-alkylation Trapped_Cation Trapped Cation Tert_Butyl_Cation->Trapped_Cation N_Formyl->Side_Products O_Tert_Butyl->Side_Products N_Tert_Butyl->Side_Products Scavenger Scavenger (e.g., TIS) Scavenger->Trapped_Cation traps

Caption: Reaction pathway for this compound deprotection and major side reactions.

Troubleshooting_Workflow Start Start: N-Boc Deprotection Check_Completion Reaction Complete? Start->Check_Completion Analyze_Product Analyze Product (LC-MS, NMR) Check_Completion->Analyze_Product Yes Incomplete Incomplete Reaction Check_Completion->Incomplete No Side_Products Side Products Detected? Analyze_Product->Side_Products Desired_Product Desired Product Obtained Increase_Acid Increase Acid/Time/Temp Incomplete->Increase_Acid Check_Reagents Use Fresh Reagents Incomplete->Check_Reagents Increase_Acid->Start Check_Reagents->Start Side_Products->Desired_Product No Identify_Side_Product Identify Side Product Side_Products->Identify_Side_Product Yes Tert_Butylation Tert-butylation (+56 Da) Identify_Side_Product->Tert_Butylation N_Formylation N-formylation (+28 Da) Identify_Side_Product->N_Formylation Other Other Side Products Identify_Side_Product->Other Add_Scavenger Add Scavenger (TIS) Tert_Butylation->Add_Scavenger Switch_to_HCl Switch to HCl/Dioxane N_Formylation->Switch_to_HCl Optimize_Conditions Optimize Conditions (Temp, Time) Other->Optimize_Conditions Add_Scavenger->Start Switch_to_HCl->Start Optimize_Conditions->Start

Caption: Troubleshooting workflow for this compound deprotection.

References

Technical Support Center: Optimizing Coupling Times for Sterically Hindered Proline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with sterically hindered proline derivatives during peptide synthesis.

Troubleshooting Guide

Issue 1: Slow or Incomplete Coupling Reactions

Symptoms:

  • Low yield of the desired peptide.

  • Presence of deletion sequences (missing the sterically hindered proline derivative) in mass spectrometry analysis.

  • Positive result from a coupling completion test (e.g., Kaiser test, isatin (B1672199) test) after the initial coupling step.[1]

Possible Causes & Solutions:

CauseSolution
Insufficiently Potent Coupling Reagent Standard coupling reagents like DCC and DIC may not be effective for sterically demanding couplings.[2] Switch to more powerful aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium (B103445) salts (e.g., PyBOP, PyAOP) which form highly reactive esters capable of overcoming the steric barrier.[2] For extremely hindered residues, consider converting the carboxylic acid to a more reactive acyl fluoride (B91410).[2]
Inadequate Reaction Time or Temperature Steric hindrance significantly slows down the reaction rate.[2] Increase the coupling reaction time, for example, from 1-2 hours to an overnight reaction.[2] Gentle heating can also be beneficial, but must be applied cautiously to minimize the risk of racemization.[2] Microwave-assisted peptide synthesis (MASPS) is a highly effective method for driving difficult couplings to completion rapidly.[2]
Suboptimal Solvent Choice Poor solvation of the growing peptide chain on the solid support can lead to aggregation and hinder the coupling reaction.[2][3] N-methylpyrrolidone (NMP) is often a better solvent than Dimethylformamide (DMF) due to its superior solvating properties.[2] For particularly challenging sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) may be beneficial.[2]
Steric Hindrance from the Proline Derivative The inherent cyclic structure of proline, a secondary amine, makes it less reactive than primary amines of other amino acids.[4][5] This is further exacerbated by bulky substituents on the proline ring.
Protecting Group Contribution to Steric Hindrance Bulky side-chain protecting groups on the proline derivative or adjacent amino acids can contribute to steric hindrance, especially in longer peptides.[2]
Issue 2: Formation of Side Products

Symptom:

  • Presence of unexpected peaks in HPLC or mass spectrometry analysis. A common side product is diketopiperazine (DKP), especially when proline is the second residue in the sequence.[5][6]

Possible Cause & Solutions:

CauseSolution
Diketopiperazine (DKP) Formation When proline is the C-terminal or penultimate C-terminal residue, the peptide chain is prone to intramolecular cyclization, forming a diketopiperazine and cleaving from the resin.[5][6][7] To mitigate this, use a sterically hindered resin like 2-chlorotrityl chloride resin for the synthesis of the C-terminal fragment.[7] Alternatively, synthesize the C-terminal portion of the peptide with at least three amino acids on a different resin, cleave it, and then reattach it to the main synthesis resin.[7] Using milder activation methods, such as DIC/HOBt, for the coupling of the third amino acid can sometimes reduce DKP formation.[6]
Racemization Aggressive coupling conditions (e.g., high temperatures, extended reaction times with certain reagents) can lead to the loss of stereochemical integrity.[8] Use racemization-suppressing additives like HOBt or Oxyma Pure.[8][9] Coupling reagents like T3P® are known to minimize epimerization.[10] The choice of coupling reagent is critical, as some are more prone to causing racemization than others.

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions with proline derivatives, especially sterically hindered ones, so slow?

A1: Proline is a secondary amino acid, meaning its amine is part of a pyrrolidine (B122466) ring.[4][5] This makes it inherently less nucleophilic and more sterically hindered than the primary amines of other amino acids.[4][5] When additional bulky substituents are present on the proline ring, this steric hindrance is magnified, dramatically slowing down the rate of peptide bond formation.[11][12]

Q2: Which coupling reagents are most effective for sterically hindered proline derivatives?

A2: For challenging couplings involving sterically hindered amino acids, aminium/uronium salts like HATU, HCTU, and COMU, and phosphonium salts like PyBOP and PyAOP are generally recommended.[10][13] HATU is highly efficient due to the formation of reactive OAt esters.[10][14] COMU is a safer alternative to HATU as it is based on OxymaPure, avoiding potentially explosive byproducts.[9][10] For extremely difficult couplings, generating amino acid fluorides in situ using reagents like TFFH can be a very effective strategy.[9]

Q3: What is "double coupling" and when should I use it?

A3: Double coupling is the repetition of the coupling step with a fresh portion of the activated amino acid.[2] This is a common strategy to ensure the reaction goes to completion when dealing with sterically hindered residues like proline derivatives.[4] It is particularly recommended for the amino acid being coupled after a proline residue.[4] You should consider double coupling if a monitoring test (like the Kaiser or isatin test) indicates an incomplete reaction after the first coupling.[1]

Q4: Can microwave-assisted peptide synthesis (MASPS) help with these difficult couplings?

A4: Yes, MASPS is a highly effective technique for accelerating slow coupling reactions.[2] The application of microwave energy heats the reaction mixture, helping to overcome the activation energy barrier of sterically hindered couplings, leading to faster reaction times and often higher yields.[2]

Q5: How can I monitor the completion of a coupling reaction with a proline derivative?

A5: The standard Kaiser test, which detects primary amines, will give a negative or weak (red-brown) result for the secondary amine of proline.[1] Therefore, alternative tests like the isatin test or the chloranil (B122849) test, which produce a blue color with an unprotected N-terminal proline, are recommended for accurately monitoring these couplings.[1] The bromophenol blue test can also be used as it detects both primary and secondary amines.[1]

Quantitative Data on Coupling Reagents

The following table summarizes the performance of various coupling reagents in the context of sterically hindered amino acid couplings. Note that reaction conditions can vary between studies.

ReagentReagent TypeYieldReaction TimeRacemizationKey Considerations
HATU Aminium/Uronium SaltHigh1 - 2 hoursLowHighly efficient for hindered couplings. Based on potentially explosive HOAt. Can cause guanidinylation of the N-terminal amine.[10]
HBTU Aminium/Uronium SaltHighVariesLowPopular and efficient. Can also cause guanidinylation, capping the peptide chain in slow couplings.[10]
COMU Aminium/Uronium SaltHigh1-hour double couplingLowSafer alternative to HATU/HBTU as it's based on OxymaPure.[9][10] Good solubility and reduced allergenic potential.[9]
PyBOP Phosphonium Salt> 90% Conversion16 hoursLowAvoids guanidinylation side reactions. Byproducts are less hazardous than its predecessor, BOP.[10]
T3P® Phosphonic AnhydrideHighVariesMinimalExcellent for substrates prone to epimerization. Considered a "green" and safe reagent with non-hazardous, water-soluble byproducts.[10]

Experimental Protocols

Protocol 1: Double Coupling of a Sterically Hindered Proline Derivative using HATU
  • Deprotection: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, thoroughly wash the resin with DMF.

  • First Coupling - Pre-activation: In a separate vessel, pre-activate the sterically hindered Fmoc-proline derivative (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes.

  • First Coupling - Reaction: Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 45-60 minutes.

  • Wash: Wash the resin thoroughly with DMF.

  • Monitoring (Optional but Recommended): Perform an isatin or chloranil test to check for reaction completion.[1]

  • Second Coupling: If the monitoring test indicates an incomplete reaction, or as a precautionary measure, repeat steps 2 through 4 with a fresh solution of the activated amino acid.[2]

  • Final Wash: After the final coupling step, wash the resin thoroughly with DMF to remove any unreacted reagents and byproducts.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is recommended when even potent uronium/phosphonium reagents fail to achieve complete coupling.

  • Acyl Fluoride Formation: Dissolve the protected, sterically hindered proline derivative (1 equivalent) in an anhydrous solvent like DCM. Add a fluorinating agent such as TFFH (tetramethylfluoroformamidinium hexafluorophosphate) and a suitable base.[2][9]

  • Coupling Reaction: Add the solution containing the acyl fluoride to the deprotected, resin-bound amine. Allow the reaction to proceed. Monitor the reaction for completion.

  • Wash: Thoroughly wash the resin with the appropriate solvents to remove excess reagents and byproducts.

Visualizing Workflows and Concepts

Troubleshooting_Workflow Troubleshooting Slow Coupling of Hindered Proline Derivatives start Slow/Incomplete Coupling Detected reagent Switch to Potent Reagent (HATU, COMU, PyBOP) start->reagent time_temp Increase Reaction Time / Use Microwave start->time_temp solvent Optimize Solvent (NMP, DCM/DMF/NMP) start->solvent double_couple Perform Double Coupling reagent->double_couple time_temp->double_couple solvent->double_couple acyl_fluoride Use Acyl Fluoride Method (for extreme cases) double_couple->acyl_fluoride If still incomplete complete Coupling Complete double_couple->complete If complete acyl_fluoride->complete

Caption: A troubleshooting workflow for slow coupling reactions.

DKP_Formation_Pathway Diketopiperazine (DKP) Formation Pathway dipeptide Dipeptide on Resin (N-terminal Proline) deprotection N-terminal Deprotection dipeptide->deprotection cyclization Intramolecular Cyclization (N-terminal amine attacks ester linkage) deprotection->cyclization dkp DKP Formation cyclization->dkp cleavage Peptide Cleavage from Resin cyclization->cleavage yield_loss Yield Loss dkp->yield_loss cleavage->yield_loss

Caption: The chemical pathway leading to DKP formation.

References

preventing racemization of N-Boc-cis-4-hydroxy-D-proline during coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to address the specific challenges of preventing racemization (epimerization) during the coupling of N-Boc-cis-4-hydroxy-D-proline in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Isn't proline supposed to be resistant to racemization during coupling?

A1: Yes, proline and its derivatives are generally considered resistant to the most common pathway of racemization. The cyclic secondary amine structure of the proline backbone prevents the formation of the planar oxazolone (B7731731) intermediate, which is the primary mechanism for racemization in other amino acids. However, under specific conditions, racemization of hydroxyproline (B1673980) derivatives can still occur through alternative mechanisms.

Q2: What is the primary cause of racemization for this compound?

A2: While typically robust, significant racemization of hydroxyproline derivatives has been observed when using a water-soluble carbodiimide (B86325) (WSCI) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) in polar aprotic solvents like dimethylformamide (DMF).[1][2] This specific combination appears to catalyze racemization through a mechanism involving a cyclic carbinol-amine intermediate, which is distinct from the oxazolone pathway.[1][2]

Q3: How do common coupling conditions affect the stereochemical integrity of this compound?

A3: The choice of coupling reagent, additives, solvent, and temperature are all critical factors.

  • Coupling Reagents & Additives: Carbodiimides (e.g., WSCI, DCC, DIC) in the presence of HOBt in DMF can induce significant racemization.[1][2] Conversely, phosphonium (B103445) (e.g., PyBOP) and uronium/aminium (e.g., HBTU, HATU) reagents are generally associated with lower levels of racemization.

  • Solvents: Less polar solvents like dichloromethane (B109758) (DCM) have been shown to suppress the HOBt-induced racemization of hydroxyproline derivatives when used with carbodiimides.[1][2]

  • Temperature: As with most amino acids, elevated temperatures can increase the rate of epimerization and should be avoided for sensitive couplings.

Q4: Which coupling reagents are recommended to minimize racemization for this amino acid?

A4: To minimize racemization, it is advisable to use either:

  • Phosphonium or Uronium/Aminium Reagents: Reagents like HATU, HBTU, or PyBOP are highly efficient and generally have a lower risk of causing racemization.

  • Carbodiimides WITHOUT HOBt in DCM: Using DIC or DCC in a less polar solvent like dichloromethane without the addition of HOBt has been shown to prevent racemization of hydroxyproline derivatives.[1][2]

  • Mixed Anhydride (B1165640) Method: The mixed anhydride procedure in a solvent like tetrahydrofuran (B95107) (THF) is another effective, low-racemization alternative.[1][2]

Troubleshooting Guide: Racemization Detected

If you have detected the presence of the undesired N-Boc-trans-4-hydroxy-L-proline diastereomer in your product, use this guide to troubleshoot the issue.

Problem Potential Cause Recommended Solution
High levels of epimerization (>5%) Use of a carbodiimide (WSCI, DIC, DCC) with HOBt in DMF.1. Change Coupling Reagent: Switch to an onium salt-based reagent such as HATU or HBTU. 2. Modify Carbodiimide Protocol: If you must use a carbodiimide, remove HOBt from the reaction and change the solvent to dichloromethane (DCM).[1][2]
Low to moderate levels of epimerization (1-5%) 1. Prolonged activation time before coupling. 2. Reaction temperature is too high. 3. Use of a strong, sterically unhindered base.1. Use In Situ Activation: Add the coupling reagent to the mixture containing the this compound and the amine component without a pre-activation step. 2. Lower Temperature: Perform the coupling at 0 °C. 3. Change Base: If a base is required, consider using a weaker or more sterically hindered base like N-methylmorpholine (NMM) or collidine instead of DIPEA or triethylamine.
Incomplete coupling leading to multiple purification difficulties Steric hindrance from the cis-hydroxyproline moiety and the N-Boc group.1. Use a More Powerful Reagent: Employ a highly efficient reagent like HATU. 2. Increase Equivalents: Use a slight excess (e.g., 1.2-1.5 equivalents) of the this compound and coupling reagent. 3. Extend Reaction Time: Monitor the reaction closely and allow it to proceed for a longer duration at a controlled, low temperature (0 °C to room temperature).

Data Presentation

Table 1: Qualitative Comparison of Racemization Risk Under Various Coupling Conditions.

Coupling ReagentAdditiveSolventRacemization RiskReference
WSCIHOBtDMFHigh [1][2]
WSCINoneDCMVery Low [1][2]
Mixed AnhydrideN/ATHFVery Low [1][2]
HATU / HBTU / PyBOPN/ADMF / NMPLow General Principle

Experimental Protocols

Protocol 1: Recommended Low-Racemization Coupling using HATU

This protocol is recommended for coupling this compound to a resin-bound amine (Fmoc-SPPS).

Materials:

  • Peptide-resin with free N-terminal amine

  • This compound (1.5 eq)

  • HATU (1.45 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes and then drain the solvent.

  • In a separate vessel, dissolve this compound and HATU in DMF.

  • Add DIPEA to the solution from step 2 and vortex briefly (activation occurs rapidly).

  • Immediately add the activated amino acid solution to the drained peptide-resin.

  • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).

  • Once complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Protocol 2: High-Risk Racemization Coupling using WSCI/HOBt (For Illustrative Purposes)

This protocol illustrates the conditions reported to cause significant racemization and should generally be avoided for this specific amino acid derivative.

Materials:

  • Peptide-resin with free N-terminal amine

  • This compound (1.5 eq)

  • Water-soluble carbodiimide (WSCI/EDC) (1.5 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.5 eq)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes and then drain the solvent.

  • In a separate vessel, dissolve this compound and HOBt in DMF.

  • Add WSCI to the solution from step 2.

  • Allow the mixture to pre-activate for 5-10 minutes.

  • Add the activated amino acid solution to the drained peptide-resin.

  • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Drain the reaction solution and wash the resin. The resulting peptide is at high risk of containing the epimerized product.

Visualizations

The following diagrams illustrate the chemical pathways and logical workflows discussed.

RacemizationPathways cluster_0 Standard Racemization Pathway (via Oxazolone) cluster_1 Proposed Pathway for Hydroxyproline (Kuroda et al.) A N-Protected Amino Acid (Not Proline) B Highly Reactive Activated Ester A->B Coupling Reagent C Oxazolone Intermediate (Planar, Achiral) B->C Base-catalyzed cyclization D Racemized Product C->D Amine Attack E Hydroxyproline Derivative F Activated Intermediate (WSCI) E->F WSCI in DMF G Cyclic Carbinol-Amine Intermediate F->G HOBt as catalyst H Epimerized Product G->H Ring Opening

Caption: Comparison of Racemization Mechanisms.

TroubleshootingWorkflow Start Racemization Detected in N-Boc-cis-4-OH-D-Pro Coupling CheckConditions Check Coupling Conditions: Reagent, Additive, Solvent Start->CheckConditions IsWSCI_HOBt_DMF Using WSCI/HOBt in DMF? CheckConditions->IsWSCI_HOBt_DMF Solution1 High-Risk Condition Identified ACTION: 1. Switch to HATU or HBTU in DMF. 2. OR use DIC/DCM without HOBt. IsWSCI_HOBt_DMF->Solution1 Yes CheckOtherFactors Check Other Factors: Temp, Activation Time, Base IsWSCI_HOBt_DMF->CheckOtherFactors No End Problem Resolved Solution1->End Solution2 Optimize Conditions ACTION: 1. Lower temp to 0°C. 2. Use in-situ activation. 3. Use weaker/hindered base (NMM). CheckOtherFactors->Solution2 Solution2->End

Caption: Troubleshooting workflow for racemization.

References

Technical Support Center: Aggregation of Peptides Containing Hydroxyproline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling the aggregation of peptides containing hydroxyproline (B1673980).

Troubleshooting Guides

Issue 1: My hydroxyproline-containing peptide will not dissolve.

Initial Assessment Workflow

G cluster_start Start: Peptide Insolubility cluster_solvent Solvent Selection cluster_hydrophilic Hydrophilic Protocol cluster_hydrophobic Hydrophobic Protocol cluster_advanced Advanced Solubilization cluster_end Outcome start Lyophilized Peptide solvent_choice Select initial solvent based on peptide properties start->solvent_choice hydrophilic Hydrophilic Peptide (>25% charged residues) solvent_choice->hydrophilic Charged hydrophobic Hydrophobic Peptide (>50% hydrophobic residues) solvent_choice->hydrophobic Non-polar water Try sterile, distilled water hydrophilic->water organic Dissolve in minimal DMSO, DMF, or ACN hydrophobic->organic acidic_buffer If insoluble, try 10% acetic acid water->acidic_buffer Fails soluble Peptide Solubilized water->soluble Success basic_buffer If still insoluble, try 0.1M ammonium (B1175870) bicarbonate (avoid with Cys) acidic_buffer->basic_buffer Fails acidic_buffer->soluble Success sonication Apply sonication basic_buffer->sonication Fails basic_buffer->soluble Success dilute Slowly add to aqueous buffer with stirring organic->dilute dilute->sonication Fails dilute->soluble Success denaturants Use chaotropic agents (e.g., 6M Guanidine HCl) (for non-biological assays) sonication->denaturants Fails sonication->soluble Success denaturants->soluble Success insoluble Aggregation Persists (Proceed to Issue 2) denaturants->insoluble Fails

Caption: A workflow for troubleshooting initial peptide insolubility.

Detailed Actions:

  • Characterize your peptide: Determine if your peptide is primarily hydrophilic or hydrophobic based on its amino acid sequence. Peptides with over 25% charged residues (D, E, K, R, H) are generally hydrophilic, while those with over 50% hydrophobic residues (A, V, I, L, M, F, Y, W) are considered hydrophobic.[1]

  • Initial Solvent Selection:

    • For hydrophilic peptides: Start with sterile, distilled water. If the peptide does not dissolve, try a 10% acetic acid solution for basic peptides or a 0.1M ammonium bicarbonate solution for acidic peptides. Avoid basic solutions if your peptide contains cysteine.

    • For hydrophobic peptides: Begin by dissolving the peptide in a minimal amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or acetonitrile (B52724) (ACN). Then, slowly add this solution dropwise to your aqueous buffer while stirring.[1]

  • Mechanical Assistance: If the peptide remains insoluble, gentle sonication in a water bath can help break up aggregates.[2]

  • Chaotropic Agents (for non-biological applications): For very stubborn aggregates, chaotropic agents like 6M Guanidine HCl or 8M Urea can be used to solubilize the peptide. Note that these will denature the peptide.[2]

Issue 2: My peptide aggregates during synthesis on the solid support.

Recommended Actions:

  • Incorporate Aggregation-Disrupting Moieties:

    • Pseudoproline Dipeptides: Introduce pseudoproline dipeptides (derivatives of Ser, Thr, or Cys) to create a "kink" in the peptide backbone, which disrupts the formation of secondary structures that lead to aggregation.[3][4]

    • Backbone Protection: Use 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) groups on the backbone nitrogen of an amino acid to sterically hinder hydrogen bonding.[3]

  • Optimize Synthesis Conditions:

    • Solvent Choice: Switch from standard solvents like DMF to more polar, aggregation-disrupting solvents such as N-methyl-2-pyrrolidone (NMP) or add DMSO.[3]

    • Elevated Temperature: Perform coupling and deprotection steps at higher temperatures (e.g., 50-75°C) using a microwave peptide synthesizer or conventional heating to disrupt aggregates.

    • Chaotropic Agents: Wash the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ or LiCl in DMF) before the coupling step to disrupt secondary structures. Ensure the salt is thoroughly washed away before adding the coupling reagents.

Issue 3: How can I detect and quantify the aggregation of my hydroxyproline-containing peptide?

There are several techniques to characterize peptide aggregation. The choice of method depends on the nature of the aggregates and the information required.

Workflow for Detecting and Quantifying Peptide Aggregation

G cluster_start Start: Suspected Aggregation cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Analysis cluster_end Outcome start Peptide Solution visual Visual Inspection (Cloudiness, Precipitate) start->visual uv_vis UV-Vis Spectroscopy (Scattering at 340-600 nm) visual->uv_vis Cloudy monomeric Monomeric Peptide visual->monomeric Clear dls Dynamic Light Scattering (DLS) (Size Distribution, Polydispersity) uv_vis->dls Scattering Observed uv_vis->monomeric No Scattering sec Size Exclusion Chromatography (SEC) (Separation of Monomers and Aggregates) dls->sec Polydisperse dls->monomeric Monodisperse tht Thioflavin T (ThT) Assay (Detection of Amyloid Fibrils) sec->tht High MW Species Detected sec->monomeric Single Peak aggregated Aggregated Peptide (Characterize further) tht->aggregated Fluorescence Increase tht->aggregated No Change (Non-amyloid aggregates)

Caption: A workflow for the detection and quantification of peptide aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the role of hydroxyproline in peptide aggregation?

A1: Hydroxyproline plays a complex role in peptide stability and aggregation. In collagen, the hydroxylation of proline to 4-hydroxyproline (B1632879) is crucial for the stability of the triple helix. However, in other contexts, the presence of hydroxyproline can influence aggregation. Studies have shown that single amino acids, including proline and hydroxyproline, can self-assemble into aggregates with amyloid-like characteristics.[5][6][7] The specific effect of hydroxyproline on aggregation is sequence-dependent and can be influenced by environmental factors such as pH and temperature.

Q2: How does pH affect the aggregation of my hydroxyproline-containing peptide?

A2: The pH of the solution can significantly impact peptide aggregation by altering the net charge of the peptide.[8][9] Peptides are generally least soluble and most prone to aggregation at their isoelectric point (pI), where their net charge is zero. Adjusting the pH away from the pI can increase the net charge, leading to greater electrostatic repulsion between peptide molecules and potentially reducing aggregation.

Q3: Can temperature changes induce aggregation of my peptide?

A3: Yes, temperature can influence peptide aggregation. For some proline-rich peptides, aggregation has been observed to increase with rising temperatures.[5][10] It is important to determine the optimal temperature for storage and handling of your specific peptide to minimize aggregation.

Q4: What are some common excipients that can be used to prevent peptide aggregation?

A4: Various excipients can be used to stabilize peptides and prevent aggregation. The choice of excipient is often peptide-specific.

Table 1: Common Excipients for Preventing Peptide Aggregation

Excipient ClassExamplesMechanism of Action
Sugars Trehalose, SucrosePreferential hydration of the native state
Polyols Mannitol, SorbitolIncrease the stability of the native state
Amino Acids Arginine, GlycineSuppress aggregation by various mechanisms
Surfactants Polysorbate 20, Polysorbate 80Reduce surface-induced aggregation

Q5: What is the significance of cis-trans isomerization of the peptide bond involving hydroxyproline?

A5: The peptide bond preceding a proline or hydroxyproline residue can exist in either a cis or trans conformation. The interconversion between these two isomers can be a slow process and has been identified as a rate-limiting step in the folding of some proteins, including collagen.[11][12] The equilibrium between the cis and trans isomers can be influenced by the local sequence and solvent conditions, and this may have implications for the aggregation pathway.

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Assay for Detection of Amyloid Fibrils

This protocol is used to detect the presence of amyloid-like fibrils, which are a common form of peptide aggregate.

Materials:

  • Thioflavin T (ThT)

  • Phosphate (B84403) buffer (10 mM phosphate, 150 mM NaCl, pH 7.0)

  • Peptide stock solution

  • Aggregated peptide sample

  • Fluorometer

Procedure:

  • Prepare a ThT stock solution: Dissolve 8 mg of ThT in 10 mL of phosphate buffer. Filter the solution through a 0.2 µm syringe filter. This stock solution should be stored in the dark and is stable for about one week.[13]

  • Prepare the ThT working solution: On the day of the analysis, dilute the ThT stock solution 1:50 in phosphate buffer.[13]

  • Set up the fluorometer: Set the excitation wavelength to 440 nm and the emission wavelength to 482 nm.[10]

  • Measure the blank: Measure the fluorescence intensity of 1 mL of the ThT working solution.

  • Measure the control sample: Add a small aliquot (e.g., 5-10 µL) of the non-aggregated peptide stock solution to the cuvette, mix, and measure the fluorescence intensity.[13]

  • Measure the aggregated sample: Add the same volume of the aggregated peptide solution to a new cuvette with the ThT working solution, mix, and measure the fluorescence intensity.

  • Analysis: An increase in fluorescence intensity in the aggregated sample compared to the control sample is indicative of the presence of amyloid fibrils.[13]

Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Size Distribution

DLS is a non-invasive technique used to determine the size distribution of particles in a solution.

Materials:

  • Peptide solution

  • DLS instrument

  • Low-volume cuvette

Procedure:

  • Sample Preparation: Filter the peptide solution through a 0.2 µm filter to remove any large dust particles.[3]

  • Instrument Setup: Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.

  • Cuvette Preparation: Ensure the cuvette is clean and free of scratches. Rinse it with filtered buffer before adding the sample.

  • Measurement: Pipette the filtered peptide solution into the cuvette. Place the cuvette in the instrument and initiate the measurement. The instrument will measure the fluctuations in scattered light intensity over time.

  • Data Analysis: The software will use the autocorrelation function of the scattered light to calculate the diffusion coefficient and, from that, the hydrodynamic radius of the particles in the solution. The output will typically be a size distribution plot and a polydispersity index (PDI). A low PDI value (e.g., < 0.2) indicates a monodisperse sample (i.e., not aggregated), while a high PDI value suggests a polydisperse sample with multiple species, including aggregates.[14]

Protocol 3: Size Exclusion Chromatography (SEC) for Quantifying Aggregates

SEC separates molecules based on their size, allowing for the quantification of monomers, dimers, and larger aggregates.

Materials:

  • Peptide solution

  • HPLC system with a UV detector

  • SEC column appropriate for the molecular weight range of your peptide and its aggregates

  • Mobile phase (e.g., phosphate-buffered saline)

Procedure:

  • System Preparation: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Filter the peptide solution through a 0.2 µm filter.

  • Injection: Inject a known concentration of the peptide solution onto the column.

  • Elution: The molecules will elute from the column in order of decreasing size, with larger aggregates eluting first, followed by dimers, and then the monomeric peptide.

  • Detection and Quantification: The UV detector will monitor the absorbance of the eluate at a specific wavelength (e.g., 214 nm or 280 nm). The area under each peak in the chromatogram is proportional to the concentration of that species. By comparing the peak areas, you can quantify the percentage of monomer, dimer, and higher-order aggregates in your sample.[15]

Signaling Pathways

While the aggregation of hydroxyproline-containing peptides is often studied from a biophysical perspective, these peptides, particularly collagen and collagen-like peptides, are integral to various biological signaling pathways. One such pathway involves the interaction of collagen with integrin receptors, which can influence cell adhesion, migration, and proliferation.

Collagen-Integrin Signaling Pathway

G cluster_ecm Extracellular Matrix (ECM) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus collagen Collagen (with Hydroxyproline) integrin Integrin Receptor collagen->integrin Binds fak Focal Adhesion Kinase (FAK) integrin->fak Activates src Src Kinase fak->src ras Ras src->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Cell Proliferation, Survival, Migration) erk->transcription Translocates and Activates

Caption: Simplified representation of a collagen-integrin signaling pathway.

The aggregation state of collagen and collagen-like peptides can potentially modulate their interaction with integrin receptors, thereby affecting downstream signaling. For instance, fibrillar collagen is known to be a potent activator of certain integrins. The dysregulation of collagen aggregation and signaling is implicated in various diseases, including fibrosis and cancer.

References

Technical Support Center: Purification of N-Boc-cis-4-hydroxy-D-proline Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N-Boc-cis-4-hydroxy-D-proline modified peptides. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on purification strategies for these specialized peptides.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during the purification of this compound modified peptides.

Q1: Why is my this compound modified peptide showing poor solubility in standard aqueous buffers?

A1: Peptides containing this compound can exhibit limited solubility in aqueous solutions due to a combination of factors. The N-Boc protecting group is inherently hydrophobic and bulky, which can significantly reduce the overall polarity of the peptide.[1] Additionally, the presence of other hydrophobic residues in your peptide sequence will further contribute to poor aqueous solubility. The cis-conformation of the hydroxyproline (B1673980) ring may also influence the peptide's overall structure, potentially leading to intermolecular interactions that favor aggregation over solvation.

Troubleshooting Steps:

  • Solvent Screening: Before dissolving the entire sample, test the solubility of a small aliquot in various solvent systems.[1]

  • Hierarchical Approach: Start with deionized water. If solubility is poor, sequentially try 0.1% trifluoroacetic acid (TFA) in water, followed by increasing concentrations of organic solvents like acetonitrile (B52724) (ACN) or isopropanol (B130326) (IPA). For highly hydrophobic peptides, dissolving in a minimal amount of dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) and then diluting with the initial mobile phase can be effective.[2]

  • pH Adjustment: The pH of the solvent can significantly impact the solubility of your peptide. For acidic peptides, try a basic buffer, and for basic peptides, an acidic buffer may improve solubility.[3][4]

  • Sonication: Gentle sonication can help to break up aggregates and facilitate dissolution.[3]

Q2: I'm observing a broad or tailing peak for my peptide during RP-HPLC purification. What could be the cause and how can I improve the peak shape?

A2: Poor peak shape during RP-HPLC of this compound modified peptides can stem from several factors:

  • Peptide Aggregation: The hydrophobic N-Boc group and the peptide sequence itself can promote aggregation, leading to broad peaks.[5]

  • Secondary Interactions: The hydroxyl group on the proline ring can engage in secondary interactions with the silica (B1680970) backbone of the stationary phase, causing peak tailing.

  • Slow cis/trans Isomerization: Proline-containing peptides can exist as cis and trans isomers around the peptide bond preceding the proline residue.[6][7][8][9][10] If the interconversion between these isomers is slow on the chromatographic timescale, it can result in broadened or even split peaks.

  • Column Overload: Injecting too much sample can lead to peak distortion.[11]

Troubleshooting Steps:

  • Optimize Mobile Phase:

    • Ion-Pairing Agent: Ensure an adequate concentration of an ion-pairing agent like TFA (typically 0.1%) in your mobile phase. TFA helps to mask silanol (B1196071) groups on the stationary phase and improve peak shape.[12]

    • Organic Modifier: Experiment with different organic modifiers. While acetonitrile is common, isopropanol or a combination of solvents can sometimes improve peak symmetry for hydrophobic peptides.

  • Adjust Temperature: Increasing the column temperature (e.g., to 40-60°C) can reduce viscosity, improve mass transfer, and disrupt secondary structures or aggregation, leading to sharper peaks.

  • Modify Gradient: A shallower gradient during the elution of your peptide can improve resolution and peak shape.

  • Reduce Sample Load: Decrease the amount of peptide injected onto the column to avoid overloading.[11]

  • Flow Rate Optimization: Adjust the flow rate to find the optimal linear velocity for your column, which can improve efficiency and peak shape.[11]

Q3: I am having difficulty separating my target peptide from closely eluting impurities. What strategies can I employ to improve resolution?

A3: Co-elution of impurities is a common challenge, especially with complex peptide mixtures resulting from solid-phase peptide synthesis (SPPS).

Troubleshooting Steps:

  • Gradient Optimization: Employ a shallower gradient around the elution time of your target peptide. This will increase the separation between compounds with similar hydrophobicities.

  • Change Selectivity:

    • Stationary Phase: If using a C18 column, consider switching to a different stationary phase like C8, C4, or a phenyl-hexyl column. These offer different hydrophobic selectivity and may resolve your peptide from the impurities.[12]

    • Organic Modifier: Switching from acetonitrile to methanol (B129727) or isopropanol as the organic modifier can alter the elution profile and improve separation.

    • Ion-Pairing Agent: While TFA is standard, using a different ion-pairing agent like formic acid (FA) or heptafluorobutyric acid (HFBA) can change the retention characteristics of your peptide and impurities.

  • Orthogonal Purification: If RP-HPLC alone is insufficient, consider a multi-step purification strategy.[13]

    • Ion-Exchange Chromatography (IEX): This technique separates peptides based on their net charge and can be a powerful orthogonal method to the hydrophobicity-based separation of RP-HPLC.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC can be effective for separating polar peptides and offers a different selectivity compared to RP-HPLC.

Q4: Is the N-Boc protecting group stable during RP-HPLC purification with TFA in the mobile phase?

A4: The stability of the N-Boc group during RP-HPLC with 0.1% TFA is a valid concern, as the Boc group is known to be acid-labile. However, for the short exposure times typical of analytical and most preparative HPLC runs, the N-Boc group is generally stable.[14]

Precautions:

  • Minimize Exposure Time: Avoid prolonged storage of the peptide in the acidic mobile phase before or after purification.

  • Low Temperature: If you are collecting fractions, it is good practice to keep them at a low temperature (e.g., on ice) to slow down any potential degradation.[14]

  • Lyophilization: After pooling the pure fractions, promptly lyophilize the sample to remove the TFA and water. Lyophilization is preferred over evaporation under reduced pressure, as the concentration of TFA can increase during evaporation and lead to Boc cleavage.[14]

  • Alternative Acids: For extremely acid-sensitive peptides, you could consider using a less acidic ion-pairing agent like formic acid, although this may result in broader peaks and lower resolution compared to TFA.[14]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing an RP-HPLC purification method for a novel this compound modified peptide?

A1: A good starting point for method development is to use a C18 reversed-phase column with a linear gradient of water and acetonitrile, both containing 0.1% TFA.

Initial Gradient Conditions:

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 5-95% B over 30-60 minutes

  • Flow Rate: 1 mL/min for an analytical column (e.g., 4.6 mm ID)

  • Detection: 210-230 nm

From this initial run, you can determine the approximate elution time of your peptide and then optimize the gradient to improve resolution and run time.

Q2: How does the D-amino acid configuration of cis-4-hydroxy-D-proline affect purification?

A2: The presence of a D-amino acid in a peptide that otherwise contains L-amino acids can alter its secondary structure.[14] This change in conformation can affect the peptide's interaction with the stationary phase in RP-HPLC. Often, peptides containing a single D-amino acid will have a slightly different retention time compared to their all-L diastereomer.[5] This property can be exploited to separate diastereomeric impurities if they are present.

Q3: Can I use mass spectrometry (MS) to analyze my this compound modified peptide?

A3: Yes, mass spectrometry is an essential tool for confirming the identity of your purified peptide. Electrospray ionization (ESI) is a common and suitable technique. When preparing your sample for LC-MS analysis, it is preferable to use formic acid (0.1%) instead of TFA as the ion-pairing agent, as TFA can cause ion suppression in the mass spectrometer, leading to a weaker signal.

Q4: My peptide appears pure by RP-HPLC, but I have a low final yield. What are the potential causes?

A4: Low recovery after purification can be due to several factors:

  • Poor Solubility: If the peptide is not fully dissolved before injection, a significant portion may be lost.

  • Aggregation: The peptide may be aggregating and precipitating on the column.

  • Irreversible Binding: Highly hydrophobic peptides can sometimes bind irreversibly to the stationary phase. Using a less hydrophobic column (e.g., C4) or adding a stronger organic solvent like isopropanol to the mobile phase can help.

  • Multiple Injections: If you are performing multiple injections of a small volume, cumulative losses can be significant. It is often better to dissolve the sample in a smaller volume and perform fewer injections.

  • Handling Losses: Losses can occur during fraction pooling, transfer, and lyophilization.

Data Presentation

Table 1: Troubleshooting Summary for Common Purification Issues

IssuePotential CauseRecommended Solution
Poor Solubility Hydrophobic N-Boc group and peptide sequence, aggregation.Test solubility with small aliquots in various solvents (water, 0.1% TFA, ACN, DMSO). Adjust pH. Use sonication.
Broad/Tailing Peaks Peptide aggregation, secondary interactions with the column, slow cis/trans isomerization, column overload.Optimize mobile phase (ion-pairing agent, organic modifier), increase column temperature, use a shallower gradient, reduce sample load.
Poor Resolution Co-eluting impurities with similar hydrophobicity.Optimize gradient, change stationary phase (C8, C4, Phenyl), switch organic modifier (Methanol, IPA), use an orthogonal purification method (IEX, HILIC).
Low Yield Incomplete dissolution, aggregation on the column, irreversible binding, handling losses.Ensure complete dissolution, use a less hydrophobic column, optimize mobile phase, minimize handling steps.
Boc Group Cleavage Prolonged exposure to acidic conditions (TFA).Minimize time in acidic mobile phase, keep fractions cold, use lyophilization for solvent removal, consider a weaker acid like formic acid.

Experimental Protocols

Protocol 1: Standard RP-HPLC Purification

  • Sample Preparation: Dissolve the crude this compound modified peptide in the initial mobile phase (e.g., 5% Acetonitrile in water with 0.1% TFA). If solubility is an issue, use a minimal amount of a stronger solvent like DMSO and then dilute. Filter the sample through a 0.45 µm syringe filter.

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100-300 Å pore size).

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Gradient Program:

    • Equilibrate the column with 5% Mobile Phase B.

    • Inject the sample.

    • Run a linear gradient from 5% to 95% Mobile Phase B over 60 minutes.

    • Hold at 95% Mobile Phase B for 5 minutes.

    • Return to 5% Mobile Phase B and re-equilibrate for 10 minutes.

  • Detection: Monitor the elution profile at 220 nm.

  • Fraction Collection: Collect fractions corresponding to the main peptide peak.

  • Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Post-Purification: Pool the pure fractions and lyophilize to obtain the final product.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_analysis Analysis & Final Product crude_peptide Crude Peptide dissolution Dissolution & Filtration crude_peptide->dissolution injection Injection dissolution->injection gradient Gradient Elution injection->gradient detection UV Detection gradient->detection collection Fraction Collection detection->collection purity_check Purity Analysis (Analytical HPLC/MS) collection->purity_check pooling Pooling of Pure Fractions purity_check->pooling lyophilization Lyophilization pooling->lyophilization final_product Purified Peptide lyophilization->final_product

Caption: Experimental workflow for the purification of this compound modified peptides.

troubleshooting_logic cluster_peak_shape Poor Peak Shape cluster_resolution Poor Resolution cluster_solubility Low Solubility/Yield start Problem Encountered broad_peak Broad/Tailing Peak start->broad_peak co_elution Co-eluting Impurities start->co_elution low_solubility Poor Solubility start->low_solubility check_aggregation Check for Aggregation broad_peak->check_aggregation check_secondary_interactions Consider Secondary Interactions broad_peak->check_secondary_interactions check_isomerization cis/trans Isomerization? broad_peak->check_isomerization optimize_gradient Optimize Gradient co_elution->optimize_gradient change_selectivity Change Selectivity co_elution->change_selectivity orthogonal_method Use Orthogonal Method co_elution->orthogonal_method solvent_screen Solvent Screening low_solubility->solvent_screen ph_adjustment pH Adjustment low_solubility->ph_adjustment

Caption: Troubleshooting logic for purification challenges of modified peptides.

References

Technical Support Center: Optimizing HPLC Gradient for Separating Diastereomers of Hydroxyproline Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of hydroxyproline (B1673980) peptide diastereomers using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Is it possible to separate diastereomers of hydroxyproline peptides using a standard achiral reversed-phase HPLC column?

A1: Yes, it is often possible to separate diastereomeric peptides using conventional reversed-phase HPLC with achiral stationary phases (like C8 or C18).[1] The separation is based on subtle differences in the peptides' secondary structures and hydrophobicity caused by the different stereochemistry of the hydroxyproline residue. These structural differences can lead to differential interactions with the stationary phase, allowing for separation.

Q2: What is the most critical parameter to adjust for improving the resolution of closely eluting diastereomers?

A2: The gradient slope is one of the most critical parameters. For closely eluting compounds like diastereomers, a shallower gradient is generally recommended.[1][2] A shallow gradient increases the time the analytes spend in the mobile phase composition range where they are most likely to separate, thereby improving resolution. It is often a compromise between achieving the desired resolution and maintaining a practical run time.[2]

Q3: How does column temperature affect the separation of peptide diastereomers?

A3: Column temperature plays a dual role in HPLC separations by influencing both retention time and selectivity.[3] Increasing the temperature generally decreases retention times due to reduced mobile phase viscosity and increased analyte diffusion.[3][4] More importantly, temperature changes can alter the selectivity between two analytes, which can either improve or diminish the resolution of diastereomers.[3] Therefore, optimizing the column temperature is a valuable step in method development.

Q4: What are the recommended mobile phase additives for separating hydroxyproline peptide diastereomers?

A4: For reversed-phase separation of peptides, trifluoroacetic acid (TFA) at a concentration of 0.1% is a common and effective mobile phase additive.[5][6] TFA acts as an ion-pairing agent, which helps to improve peak shape and retention for peptides.[7] Other acids, like formic acid, can also be used, particularly when interfacing with mass spectrometry, as they can provide better sensitivity.[7] The choice and concentration of the acidic additive can influence selectivity and should be optimized.[8]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Poor or No Resolution of Diastereomer Peaks

If your diastereomers are co-eluting or have very poor resolution, consider the following troubleshooting steps in a systematic manner. It is recommended to change only one parameter at a time to clearly observe its effect.

Troubleshooting Workflow: Poor Resolution

PoorResolution Start Poor or No Resolution DecreaseGradient Decrease Gradient Slope (e.g., from 1%/min to 0.5%/min) Start->DecreaseGradient OptimizeTemp Optimize Column Temperature (e.g., test at 30°C, 40°C, 50°C) DecreaseGradient->OptimizeTemp Still poor resolution End Resolution Improved DecreaseGradient->End Resolution improved ChangeOrganic Change Organic Solvent (e.g., Acetonitrile to Methanol) OptimizeTemp->ChangeOrganic Still poor resolution OptimizeTemp->End Resolution improved ChangeColumn Try a Different Column (e.g., C18 to C8 or different vendor) ChangeOrganic->ChangeColumn Still poor resolution ChangeOrganic->End Resolution improved CheckpH Adjust Mobile Phase pH (if analytes are ionizable) ChangeColumn->CheckpH Still poor resolution ChangeColumn->End Resolution improved CheckpH->End Resolution improved

Caption: Troubleshooting workflow for poor diastereomer resolution.

Detailed Steps:

  • Decrease the Gradient Slope: This is the most effective initial step. A shallower gradient provides more time for the diastereomers to interact differently with the stationary phase.[1][2]

  • Optimize Column Temperature: Systematically evaluate a range of temperatures (e.g., in 5-10°C increments). The effect of temperature on selectivity can be unpredictable, so experimentation is key.[4]

  • Change the Organic Modifier: If using acetonitrile, try substituting it with methanol (B129727) or a mixture of the two. Different organic solvents can alter the selectivity of the separation.

  • Evaluate Different Stationary Phases: Switching between a C18 and a C8 column, or trying a column with a different end-capping or from a different manufacturer, can provide the necessary change in selectivity.

  • Adjust Mobile Phase pH: If the peptide has other ionizable groups, adjusting the pH of the mobile phase can alter its charge state and conformation, potentially leading to better separation.

Issue 2: Peak Tailing or Asymmetric Peaks

Poor peak shape can obscure the separation of closely eluting diastereomers.

Troubleshooting Steps:

  • Check Mobile Phase pH: For peptides with basic amino acids, a mobile phase pH that is too close to their pKa can cause tailing. Ensure the pH is at least 2 units away from the pKa of any ionizable groups.[9]

  • Increase Additive Concentration: Insufficient ion-pairing agent (e.g., TFA) can lead to interactions with residual silanols on the stationary phase, causing tailing. Ensure the concentration is adequate (typically 0.1% TFA).[5]

  • Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent. If the problem persists, the column may be degraded and require replacement.

  • Sample Overload: Injecting too much sample can lead to peak fronting.[9] Try reducing the injection volume or sample concentration.

Issue 3: Inconsistent Retention Times

Variability in retention times from run to run can make it difficult to reliably identify and quantify your diastereomers.

Troubleshooting Steps:

  • Ensure Proper Column Equilibration: In gradient elution, it is crucial to allow the column to fully re-equilibrate to the initial mobile phase conditions before the next injection. Insufficient equilibration is a common cause of retention time drift.[9]

  • Check for Leaks: Leaks in the HPLC system can cause fluctuations in flow rate and pressure, leading to unstable retention times.

  • Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts in retention. Ensure accurate and consistent measurement and mixing of mobile phase components.[10]

  • Temperature Fluctuations: Ensure the column compartment temperature is stable, as temperature variations can affect retention times.

Experimental Protocols

General Protocol for HPLC Gradient Optimization

This protocol outlines a systematic approach to developing a gradient method for separating hydroxyproline peptide diastereomers.

Experimental Workflow: Gradient Optimization

GradientOptimization Start Method Development Start Scouting 1. Initial Scouting Gradient (e.g., 5-95% B over 20 min) Start->Scouting IdentifyElution 2. Identify Approximate Elution Conditions Scouting->IdentifyElution NarrowGradient 3. Narrow Gradient Range (e.g., 20-40% B) IdentifyElution->NarrowGradient ShallowGradient 4. Decrease Gradient Slope (Increase Gradient Time) NarrowGradient->ShallowGradient FineTune 5. Fine-Tune Temperature and Mobile Phase Additives ShallowGradient->FineTune FinalMethod Optimized Method FineTune->FinalMethod

Caption: Systematic workflow for HPLC gradient optimization.

Methodology:

  • Initial Setup:

    • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.[3]

    • Detection: UV at 214 nm or 220 nm.

  • Scouting Gradient: Perform an initial broad gradient run to determine the approximate organic solvent concentration at which the diastereomers elute (e.g., 5% to 95% B over 20 minutes).[11]

  • Narrow and Shallow Gradient: Based on the scouting run, design a new gradient that is narrower and shallower around the elution point of the diastereomers. For example, if the peaks eluted at around 30% B, a new gradient could be 20% to 40% B over 30 minutes.

  • Systematic Parameter Optimization:

    • Gradient Slope: Further decrease the slope (e.g., by increasing the gradient time) until baseline resolution is achieved.

    • Temperature: Once a reasonable separation is obtained, investigate the effect of temperature by running the analysis at different temperatures (e.g., 30°C, 40°C, 50°C).

    • Mobile Phase: If necessary, test other organic solvents or acid modifiers.

Data Presentation

The following tables summarize typical starting conditions and the effects of key parameters on the separation of peptide diastereomers.

Table 1: Typical Initial HPLC Conditions for Peptide Diastereomer Separation

ParameterTypical ValueNotes
Column C18 or C8, 150 x 4.6 mm, 3.5 µmWide-pore columns (300 Å) are suitable for larger peptides.[8]
Mobile Phase A 0.1% TFA in WaterTFA improves peak shape.[5]
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier.
Flow Rate 0.5 - 1.5 mL/minA typical starting point is 1.0 mL/min for a 4.6 mm ID column.[9]
Column Temperature 30 - 60°CTemperature can significantly affect selectivity.[4]
Initial Gradient 5-95% B over 20-30 minA broad "scouting" gradient to find the elution window.[11]
Detection 214 nm or 220 nmWavelengths for peptide bond absorbance.

Table 2: Effect of Parameter Adjustments on Diastereomer Resolution

Parameter AdjustedChangeExpected Effect on ResolutionRationale
Gradient Slope Decrease (make shallower)Increase Increases the time for differential migration.[1][2]
Column Temperature Increase or DecreaseVariable (can increase or decrease)Alters selectivity by affecting analyte-stationary phase interactions.[3]
Flow Rate DecreaseMay IncreaseIncreases residence time on the column, but can lead to band broadening.
Organic Solvent Acetonitrile -> MethanolVariable (can change selectivity)Alters the polarity and interaction characteristics of the mobile phase.
Column Chemistry C18 -> C8Variable (can change selectivity)C8 is less hydrophobic and may provide different selectivity.

References

Technical Support Center: Mass Spectrometry of Peptides with N-Boc-cis-4-hydroxy-D-proline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing N-Boc-cis-4-hydroxy-D-proline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common issues encountered during mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant peak corresponding to the loss of the Boc group in my ESI-MS spectrum. How can I prevent this in-source fragmentation?

A1: The tert-butyloxycarbonyl (Boc) protecting group is known to be labile under certain electrospray ionization (ESI) conditions. In-source fragmentation, where the Boc group is lost before mass analysis, is a common issue. Here are several strategies to minimize or prevent this:

  • Reduce In-Source Energy: The most critical parameter to adjust is the energy applied in the ion source. Lowering the cone voltage (also known as nozzle-skimmer voltage or declustering potential) will reduce the energy of collisions in the source, thereby minimizing fragmentation.[1][2]

  • Optimize Mobile Phase Composition: Trifluoroacetic acid (TFA) is a common mobile phase additive for HPLC that can improve peak shape, but it is a strong ion-pairing agent and can promote the cleavage of the Boc group in the ESI source.[3][4] Whenever possible, replace TFA with a weaker acid like formic acid (FA) at a concentration of 0.1%.[3][5]

  • Use a Softer Ionization Technique: If in-source fragmentation persists with ESI, consider using a softer ionization method like Matrix-Assisted Laser Desorption/Ionization (MALDI).[6] MALDI-TOF mass spectrometry is generally less energetic and can often keep the Boc group intact.[2]

  • Check for Pre-analysis Deprotection: The Boc group can also be cleaved before the sample is even introduced into the mass spectrometer, especially if exposed to high temperatures or strong acids during sample preparation.[6] Ensure that your sample handling procedures are gentle.

Q2: My peptide contains a proline residue, and I am seeing unexpected fragmentation even with low in-source energy. What could be the cause?

A2: Peptides containing proline can exhibit unique fragmentation patterns, a phenomenon often referred to as the "proline effect."[7][8] Cleavage of the peptide bond N-terminal to a proline residue is often favored due to the unique cyclic structure of proline's side chain.[7][8] This can lead to the observation of prominent y-ions resulting from this cleavage, even under relatively soft ionization conditions. This effect can be particularly pronounced in sequences containing an acidic amino acid followed by two consecutive prolines (e.g., X-P-P, where X is D or E).[9]

Q3: I am having trouble getting a good signal for my this compound containing peptide. What are the common causes of low signal intensity?

A3: Low signal intensity can be a frustrating issue with multiple potential causes. Here is a systematic approach to troubleshooting this problem:

  • Ion Suppression: Co-eluting matrix components can compete with your peptide for ionization, leading to a suppressed signal.[10] This is a common issue in complex samples. To mitigate this, improve your sample clean-up procedures, for example, by using solid-phase extraction (SPE). Also, ensure your HPLC method provides good separation of your peptide from other components.

  • Poor Ionization Efficiency: The choice of mobile phase additive can significantly impact ionization. As mentioned in Q1, TFA can suppress the signal in ESI-MS. Using 0.1% formic acid is generally recommended for better ionization efficiency.[5]

  • Sample Loss: Peptides, especially hydrophobic ones, can be lost due to adsorption to plasticware or during sample preparation steps.[10] Using low-adsorption tubes and minimizing sample transfer steps can help.

  • Instrument Calibration and Tuning: Ensure your mass spectrometer is properly calibrated and tuned for the mass range of your peptide.[11]

Q4: What are the characteristic fragmentation patterns I should expect for a peptide containing this compound in MS/MS analysis?

A4: In tandem mass spectrometry (MS/MS) using techniques like collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), you can expect to see several characteristic fragmentation patterns:

  • Loss of the Boc Group: A prominent neutral loss of the Boc group (100.05 Da) or isobutylene (B52900) (56.06 Da) from the precursor ion is a key indicator of a Boc-protected peptide.[12]

  • Peptide Backbone Fragmentation: You will observe the typical b- and y-ions resulting from cleavage of the peptide amide bonds, which allows for sequence confirmation.[13]

  • Hydroxyproline-Specific Fragmentation: The presence of hydroxyproline (B1673980) can lead to specific fragmentation patterns. Advanced fragmentation techniques like Electron Transfer/Higher-Energy Collision Dissociation (EThcD) can produce characteristic w-ions that can even be used to differentiate between 3-hydroxyproline (B1217163) and 4-hydroxyproline (B1632879) isomers. For 4-hydroxyproline, a characteristic loss of C₂H₃O from the z-ion can be observed.[1][13]

Data Presentation

Table 1: Common Neutral Losses from the N-Boc Group in Mass Spectrometry

Neutral Loss FragmentMass (Da)Common Observation Conditions
Isobutylene (C₄H₈)56.06In-source fragmentation (ESI) and MS/MS (CID, HCD)[12]
tert-Butyloxycarbonyl (C₅H₈O₂)100.05MS/MS (CID, HCD)[12]

Table 2: Effect of Mobile Phase Additives on LC-MS Performance of Peptides

Mobile Phase AdditiveConcentrationExpected Peak ShapeMS Signal Intensity
Formic Acid (FA)0.1%GoodGood
Trifluoroacetic Acid (TFA)0.1%ExcellentSuppressed

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of a Peptide Containing this compound

This protocol provides a general starting point for the analysis of your modified peptide. Optimization may be required based on the specific properties of your peptide and the instrumentation used.

1. Sample Preparation: a. Prepare a stock solution of your peptide at 1 mg/mL in a 50:50 mixture of acetonitrile (B52724) and LC-MS grade water. b. For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% formic acid in LC-MS grade water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A typical gradient would be to start at 5% B, increase to 60% B over 20 minutes, then ramp to 95% B and hold for 5 minutes, followed by re-equilibration at 5% B. This gradient should be optimized for your specific peptide.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions (ESI):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Capillary Voltage: 3.5 kV.
  • Cone Voltage: Start with a low value (e.g., 20 V) to minimize in-source fragmentation of the Boc group. This may need to be optimized for your instrument.
  • Source Temperature: 150 °C.
  • Desolvation Gas Temperature: 350 °C.
  • Desolvation Gas Flow: 600 L/hr.
  • MS1 Scan Range: m/z 300-2000.
  • MS/MS Fragmentation: Use data-dependent acquisition (DDA) to trigger MS/MS on the most abundant precursor ions. Use CID or HCD for fragmentation.

Protocol 2: MALDI-TOF Analysis of a Peptide with a Labile Boc Group

This protocol is an alternative for peptides that are highly susceptible to in-source fragmentation in ESI.

1. Sample and Matrix Preparation: a. Prepare a 1 mg/mL stock solution of your peptide in 50:50 acetonitrile/water. b. Prepare a saturated solution of a suitable matrix. For peptides with labile protecting groups, a neutral matrix like 2,4,6-trihydroxyacetophenone can be beneficial to avoid acid-catalyzed deprotection.[2] α-Cyano-4-hydroxycinnamic acid (CHCA) is also commonly used. c. Mix your peptide solution with the matrix solution in a 1:1 ratio on the MALDI target plate.

2. MALDI-TOF MS Acquisition:

  • Ionization Mode: Positive ion mode.
  • Laser: Use a nitrogen laser (337 nm).
  • Laser Power: Use the minimum laser power necessary to obtain a good signal to minimize fragmentation.
  • Mass Analyzer Mode: Reflector mode for higher mass accuracy.
  • Calibration: Calibrate the instrument using a standard peptide mixture with masses that bracket the expected mass of your analyte.

Mandatory Visualization

Troubleshooting_Low_Signal start Low or No MS Signal for Modified Peptide check_standard Inject a known standard of the modified peptide start->check_standard signal_ok Is the signal for the standard strong? check_standard->signal_ok sample_issue Issue is likely with the sample preparation or the biological matrix signal_ok->sample_issue Yes ms_issue Issue is likely with the LC-MS system signal_ok->ms_issue No troubleshoot_sample Troubleshoot Sample Prep: - Improve sample cleanup (e.g., SPE) - Check for sample loss - Perform spike-in recovery experiment sample_issue->troubleshoot_sample troubleshoot_ms Troubleshoot LC-MS System: - Check for leaks - Calibrate and tune the MS - Clean the ion source - Optimize source parameters ms_issue->troubleshoot_ms optimize_lc Optimize LC Method: - Adjust gradient to separate  from interfering compounds - Change mobile phase additive  (e.g., TFA to Formic Acid) troubleshoot_sample->optimize_lc end_sample Signal Improved troubleshoot_sample->end_sample end_ms Signal Improved troubleshoot_ms->end_ms optimize_lc->end_sample

Caption: Troubleshooting workflow for low MS signal of modified peptides.

Boc_Fragmentation_Workflow start Observing In-Source Fragmentation of Boc Group check_cone_voltage Is the cone voltage/ declustering potential low? start->check_cone_voltage lower_voltage Lower the cone voltage (e.g., to 20-30 V) and re-analyze check_cone_voltage->lower_voltage No check_mobile_phase Is the mobile phase additive Formic Acid? check_cone_voltage->check_mobile_phase Yes lower_voltage->check_cone_voltage switch_to_fa Replace TFA with 0.1% Formic Acid in the mobile phase check_mobile_phase->switch_to_fa No consider_maldi Consider using a softer ionization technique like MALDI-TOF check_mobile_phase->consider_maldi Yes switch_to_fa->check_mobile_phase end Boc Group Intact consider_maldi->end

Caption: Decision tree for preventing in-source fragmentation of the Boc group.

References

minimizing deletion sequences in SPPS with N-Boc-cis-4-hydroxy-D-proline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for minimizing deletion sequences during Solid-Phase Peptide Synthesis (SPPS) using N-Boc-cis-4-hydroxy-D-proline.

Frequently Asked Questions (FAQs)

Q1: What are deletion sequences and why are they a concern in SPPS?

A1: Deletion sequences are peptide impurities that lack one or more amino acid residues from the target sequence. They arise from incomplete coupling of an amino acid to the growing peptide chain on the solid support. The presence of deletion sequences can be problematic as they are often difficult to separate from the desired full-length peptide due to similar physicochemical properties, potentially leading to misleading biological assay results and affecting the overall purity and efficacy of the final product.

Q2: Why is this compound prone to forming deletion sequences?

A2: this compound, like other proline derivatives, presents a unique challenge in SPPS. As a secondary amine, its coupling kinetics are inherently slower than those of primary amines.[1] This can lead to incomplete coupling reactions within standard reaction times, resulting in a portion of the peptide chains on the resin not having the proline derivative added, which in turn leads to a deletion sequence in the subsequent coupling step. The cis-conformation of the 4-hydroxy group may also influence the puckering of the pyrrolidine (B122466) ring, which can affect the accessibility of the N-terminal amine for coupling.[2]

Q3: Does the hydroxyl group on this compound require protection?

A3: In most standard Boc-SPPS protocols, the hydroxyl group of hydroxyproline (B1673980) does not require protection. It is generally not reactive under the conditions used for coupling and deprotection. However, in sensitive sequences or when using highly activating coupling reagents, side reactions such as O-acylation are a remote possibility. If O-acylation is suspected, using a protected derivative may be considered.

Q4: How does the cis- vs. trans-isomer of 4-hydroxyproline (B1632879) affect peptide synthesis and structure?

A4: The stereochemistry of the 4-hydroxy group significantly impacts the conformation of the proline ring and the preceding peptide bond.[2][3] The trans-isomer (4R-hydroxy) tends to stabilize a Cγ-exo ring pucker, which favors a trans peptide bond and is crucial for the stability of structures like the collagen triple helix.[4] The cis-isomer (4S-hydroxy), on the other hand, can enforce a Cγ-endo ring pucker.[4] This conformational difference can influence peptide secondary structure and folding. While this has a profound impact on the final peptide's structure, its direct effect on coupling efficiency is less documented but is a crucial consideration in peptide design.

Q5: How can I detect and quantify deletion sequences in my crude peptide?

A5: The most effective method for detecting and quantifying deletion sequences is a combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), often in the form of LC-MS.[5] HPLC will separate peptides of different lengths and sequences, while MS will identify the molecular weights of the components in each peak. Deletion sequences will appear as peaks with masses corresponding to the target peptide minus the mass of the missing amino acid residue(s).

Troubleshooting Guides

Problem: High levels of deletion sequences are observed after incorporating this compound.

This guide provides a systematic approach to troubleshoot and minimize deletion sequences when using this compound.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow start High Deletion Sequence Detected confirm Confirm Deletion with LC-MS start->confirm review_protocol Review Synthesis Protocol confirm->review_protocol Deletion Confirmed coupling_conditions Inadequate Coupling? review_protocol->coupling_conditions deprotection_issues Incomplete Deprotection? coupling_conditions->deprotection_issues No optimize_coupling Optimize Coupling Strategy coupling_conditions->optimize_coupling Yes optimize_deprotection Optimize Deprotection Step deprotection_issues->optimize_deprotection Yes final_analysis Re-analyze Peptide Purity deprotection_issues->final_analysis No double_couple Implement Double Coupling optimize_coupling->double_couple stronger_reagent Use Stronger Coupling Reagent optimize_coupling->stronger_reagent extend_time Extend Coupling Time optimize_coupling->extend_time increase_equivalents Increase Reagent Equivalents optimize_coupling->increase_equivalents extend_deprotection Extend Deprotection Time optimize_deprotection->extend_deprotection check_tfa Check TFA Quality optimize_deprotection->check_tfa double_couple->final_analysis stronger_reagent->final_analysis extend_time->final_analysis increase_equivalents->final_analysis extend_deprotection->final_analysis check_tfa->final_analysis success Problem Resolved final_analysis->success Purity Acceptable fail Consult Further final_analysis->fail Purity Unacceptable

Caption: Troubleshooting workflow for minimizing deletion sequences.

Step 1: Confirm and Characterize the Deletion
  • Action: Analyze your crude peptide product using LC-MS.

  • Expected Outcome: Confirm the presence of a peak with a molecular weight corresponding to the target peptide minus the mass of cis-4-hydroxy-D-proline (131.13 g/mol ). This confirms that the deletion event is occurring at this specific coupling step.

Step 2: Optimize the Coupling Protocol

Due to the slower coupling kinetics of this compound, modifications to a standard coupling protocol are often necessary.[1]

  • Strategy 1: Double Coupling: Perform the coupling step for this compound twice. After the first coupling, wash the resin and repeat the coupling with a fresh solution of the activated amino acid.

  • Strategy 2: Extend Coupling Time: Increase the coupling reaction time from the standard 1-2 hours to 4 hours or even overnight to ensure the reaction goes to completion.[1]

  • Strategy 3: Use a More Potent Coupling Reagent: If you are using a carbodiimide-based reagent like DCC/HOBt, consider switching to a more potent uronium/aminium salt-based reagent such as HBTU, HATU, or HCTU.[6]

  • Strategy 4: Increase Reagent Excess: Increase the equivalents of the this compound and coupling reagents from the standard 3-5 equivalents to 5-7 equivalents relative to the resin substitution.[1]

Step 3: Ensure Complete Deprotection of the Preceding Amino Acid

Incomplete removal of the Boc group from the N-terminus of the growing peptide chain will prevent the coupling of this compound, leading to a deletion sequence.

  • Action: Ensure the deprotection solution (typically 50% TFA in DCM) is fresh and anhydrous.[5] Extend the deprotection time from 20-30 minutes to 30-40 minutes.[1]

  • Verification: Perform a Kaiser test (or a chloranil/isatin test for secondary amines if the preceding residue is a proline) after the deprotection and neutralization steps to confirm the presence of a free amine before proceeding with the coupling. A negative test indicates incomplete deprotection.

Diagram: Mechanism of Deletion Sequence Formation

DeletionFormation start Resin-Peptide-(AA)n-NH-Boc deprotection Deprotection (TFA) start->deprotection free_amine Resin-Peptide-(AA)n-NH2 deprotection->free_amine Complete incomplete_deprotection Resin-Peptide-(AA)n-NH-Boc (Incomplete Deprotection) deprotection->incomplete_deprotection Incomplete coupling Coupling: + Boc-Hyp(cis)-OH + Coupling Reagent free_amine->coupling deletion_path Next Coupling Cycle: + Boc-(AA)n+2-OH free_amine->deletion_path incomplete_deprotection->deletion_path incomplete_coupling Incomplete Coupling coupling->incomplete_coupling coupled_product Resin-Peptide-(AA)n-Hyp(cis)-NH-Boc coupling->coupled_product Complete incomplete_coupling->free_amine Unreacted deletion_product Resin-Peptide-(AA)n-(AA)n+2-NH-Boc (Deletion Sequence) deletion_path->deletion_product

Caption: Formation of deletion sequences in SPPS.

Data Presentation

Table 1: Typical Synthesis Parameters for N-Boc-Proline Derivatives in SPPS
ParameterValueNotes
Resin Substitution0.3 - 0.8 mmol/gMerrifield or PAM resin for C-terminal acids; MBHA or BHA resin for C-terminal amides.[1]
Boc-Amino Acid Excess3 - 5 equivalentsRelative to resin substitution. May need to be increased for difficult couplings.[1]
Coupling Reagent Excess3 - 5 equivalentsRelative to resin substitution.[1]
Coupling Time1 - 4 hoursProline's secondary amine can lead to slower coupling kinetics. Monitoring is recommended.[1]
Deprotection Time20 - 30 minutesUsing 50% TFA in DCM.[1]
Neutralization Time5 - 10 minutesUsing 10% DIEA in DCM (for standard protocol).[1]
Table 2: Comparison of Coupling Reagents for Hindered Amino Acids
Coupling ReagentClassKey AdvantagesPotential Disadvantages
DCC/HOBtCarbodiimideCost-effective, well-established.Formation of insoluble DCU byproduct, lower efficiency for hindered couplings.[6]
HBTU/DIEAUronium SaltHigh efficiency, fast reaction rates.Higher cost, potential for racemization if not used correctly.[6]
HATU/DIEAUronium SaltVery high efficiency, even for highly hindered couplings, low racemization.Highest cost.
HCTU/DIEAUronium SaltSimilar efficiency to HBTU, often with better solubility of byproducts.Higher cost than carbodiimides.

Experimental Protocols

Protocol 1: Standard Coupling of this compound (HBTU Activation)
  • Resin Preparation: Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes, followed by washing with Dimethylformamide (DMF) (3 x 1 min).

  • Boc Deprotection: Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 30 minutes. Wash the resin with DCM (5 x 1 min).

  • Neutralization: Treat the resin with 10% N,N-Diisopropylethylamine (DIEA) in DCM (2 x 2 min). Wash with DCM (3 x 1 min) and then DMF (3 x 1 min).

  • Amino Acid Activation: In a separate vessel, dissolve this compound (4 equivalents) and HBTU (3.9 equivalents) in DMF.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Immediately add DIEA (6 equivalents) to the reaction vessel. Agitate for 2-4 hours at room temperature.

  • Monitoring: Take a small sample of resin beads and perform an Isatin or Chloranil test to check for the presence of secondary amines. A negative test indicates complete coupling.

  • Washing: Drain the reaction mixture and wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and isopropanol (B130326) (3 x 1 min).

Protocol 2: Double Coupling Strategy for Difficult Sequences
  • Follow steps 1-5 of Protocol 1.

  • After the initial 2-hour coupling, drain the reaction solution and wash the resin with DMF (3 x 1 min).

  • Repeat steps 4 and 5 of Protocol 1 with a freshly prepared solution of activated this compound.

  • Agitate for an additional 2 hours.

  • Proceed with steps 6 and 7 of Protocol 1.

Protocol 3: Cleavage and Deprotection (HF)

Caution: Anhydrous hydrogen fluoride (B91410) (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized HF-resistant apparatus within a certified fume hood by trained personnel.

  • Preparation: Dry the peptide-resin thoroughly under high vacuum.

  • Scavengers: Add a scavenger cocktail to the reaction vessel. A common mixture for peptides containing hydroxyproline is anisole.

  • HF Cleavage: Cool the reaction vessel to -78°C (dry ice/acetone bath) and distill anhydrous HF into the vessel. Stir the mixture at 0°C for 1-2 hours.

  • HF Removal: Evaporate the HF under a stream of nitrogen.

  • Peptide Precipitation: Triturate the remaining resin and scavenger mixture with cold diethyl ether to precipitate the crude peptide.

  • Isolation: Filter and wash the crude peptide with cold diethyl ether, then dry under vacuum.

References

choosing the best coupling reagent for difficult couplings involving proline analogues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on selecting the optimal coupling reagents and troubleshooting difficult amide bond formations involving proline analogues and other sterically hindered amino acids.

Frequently Asked Questions (FAQs)

Q1: Why are couplings involving proline analogues so challenging?

Proline and its analogues are unique among the 20 common amino acids because their amine is a secondary amine incorporated into a pyrrolidine (B122466) ring.[1][2] This structural constraint leads to several challenges in peptide synthesis:

  • Steric Hindrance: The cyclic nature of proline and the presence of substituents on the ring in its analogues create significant steric bulk around the nitrogen atom. This bulk hinders the approach of the activated carboxylic acid, slowing down the coupling reaction.[2][3]

  • Reduced Nucleophilicity: The secondary amine of proline is less nucleophilic than the primary amines of other amino acids, further contributing to slower reaction kinetics.[1][2]

  • Aggregation: Peptide sequences containing proline or its analogues can be prone to aggregation, leading to incomplete reactions and low yields.[4] The rigid kink that proline introduces into the peptide backbone can sometimes promote the formation of secondary structures that are difficult to solvate.

Q2: What are the most effective coupling reagents for proline analogue couplings?

For difficult couplings involving sterically hindered amino acids like proline analogues, modern uronium/aminium and phosphonium (B103445) salt-based reagents are generally recommended over older methods like carbodiimides alone.[3][5] The most effective reagents include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Widely regarded as one of the most powerful coupling reagents, HATU is highly efficient for sterically hindered and N-methylated amino acids due to the formation of highly reactive OAt esters.[3][6][7]

  • COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate): COMU's reactivity is comparable to HATU, and it offers a superior safety profile as it is based on the non-explosive OxymaPure.[8][9][10] Its byproducts are also water-soluble, simplifying purification.[8][9]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A popular and cost-effective reagent, HBTU is very effective for many standard couplings.[10] However, for the most challenging couplings, HATU or COMU may provide better results.[7] A potential side reaction with HBTU is guanidinylation of the N-terminal amine.[3]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): As a phosphonium salt, PyBOP is another efficient reagent that avoids the guanidinylation side reaction associated with HBTU.[3] It is generally considered less reactive than HATU.[3]

  • T3P® (Propylphosphonic Anhydride): T3P® is a "green" and safe coupling reagent that is particularly effective at minimizing epimerization.[3][11][12] It has shown good performance in both solution-phase and solid-phase peptide synthesis.[13][14]

Q3: What is "double coupling" and when should I use it?

Double coupling is the process of repeating the coupling step with a fresh portion of activated amino acid and coupling reagent after the initial coupling reaction.[15] This technique is particularly useful for difficult couplings, such as those involving proline analogues or other sterically hindered residues, where the first coupling may not have gone to completion.[15] If monitoring of the coupling reaction (e.g., using a Kaiser test for primary amines or an isatin (B1672199)/chloranil (B122849) test for the secondary amine of proline) indicates incomplete coupling, a second coupling is recommended.[16][17]

Troubleshooting Guide

Issue: Low coupling efficiency or incomplete reaction with a proline analogue.

This is a common issue stemming from the inherent difficulty of these couplings. Here is a step-by-step approach to troubleshoot this problem:

  • Assess Your Coupling Reagent:

    • Question: Are you using a sufficiently powerful coupling reagent?

    • Solution: For proline analogues, standard reagents may not be effective. If you are using a less reactive reagent like HBTU or PyBOP, consider switching to a more potent one such as HATU or COMU.[15] These reagents are known for their high efficiency in difficult couplings.[6]

  • Optimize Reaction Conditions:

    • Question: Are your reaction conditions optimized for a difficult coupling?

    • Solution:

      • Increase Reagent Equivalents: Use a higher excess (3-4 equivalents) of the amino acid, coupling reagent, and base relative to the resin loading.[15]

      • Extend Reaction Time: Increase the coupling time from the standard 1-2 hours to 4 hours or even overnight to allow the reaction to proceed to completion.[15]

      • Perform a Double Coupling: As mentioned in the FAQ, if the reaction is still incomplete after an extended time, perform a second coupling with fresh reagents.[15]

  • Address Potential Aggregation:

    • Question: Could peptide aggregation on the solid support be inhibiting the reaction?

    • Solution:

      • Use Pseudoproline Dipeptides: If the sequence allows, incorporating pseudoproline dipeptides can disrupt the formation of secondary structures that lead to aggregation.[4][18]

      • Change the Solvent: Switching from DMF to more disruptive solvents like NMP or DMSO can help to improve solvation of the growing peptide chain.[17]

      • Use a PEG-based Resin: Resins with polyethylene (B3416737) glycol (PEG) linkers can enhance the solvation of the peptide and reduce aggregation.[16]

  • Consider an Alternative Activation Method:

    • Question: Could an alternative activation method be more effective for this specific coupling?

    • Solution: For extremely difficult couplings, converting the carboxylic acid to an acid chloride or fluoride (B91410) can increase its reactivity.[10][19] For instance, using SOCl₂ to generate the acyl chloride in situ has been successful for proline couplings.[19]

Data Presentation: Comparison of Coupling Reagents

The following table summarizes the performance of commonly used coupling reagents for difficult couplings, including those with sterically hindered amino acids.

Coupling ReagentReagent TypeRelative ReactivityYield in Difficult CouplingsRacemization RiskKey AdvantagesKey Disadvantages
HATU Aminium/UroniumVery HighHigh to ExcellentVery LowHighly efficient for hindered couplings, rapid kinetics.[3][6]More expensive, potential for guanidinylation side reaction.[3] Based on potentially explosive HOAt.[3]
COMU Aminium/UroniumVery HighHigh to ExcellentVery LowReactivity comparable to HATU, superior safety profile (non-explosive), water-soluble byproducts.[8][9][10]Limited stability in solution.[3]
HBTU Aminium/UroniumHighGood to HighLowCost-effective, widely used.[10]Less effective than HATU/COMU for severely hindered couplings, potential for guanidinylation.[3][7]
PyBOP PhosphoniumHighGood to HighLowAvoids guanidinylation, byproducts are less hazardous than older phosphonium reagents.[3]Generally less reactive than HATU.[3]
T3P® Phosphonic AnhydrideGoodHighVery Low"Green" reagent, non-toxic, non-allergenic, excellent for minimizing epimerization.[3][11]Different mechanism of action that may require protocol adjustment.[3]
DIC/Oxyma CarbodiimideModerate to HighGoodVery LowOxymaPure enhances efficiency and suppresses racemization.[15]Generally less reactive than uronium/phosphonium reagents for the most difficult couplings.

Experimental Protocols

Protocol 1: High-Efficiency Coupling Using HATU

This protocol is recommended for achieving high efficiency with sterically demanding couplings, such as those involving proline analogues.[15][20]

  • Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in peptide-grade DMF for 30 minutes. Drain the solvent.

  • Activation Mixture Preparation: In a separate vessel, dissolve the N-protected amino acid (3 equivalents relative to resin loading) in DMF. Add HATU (2.9 equivalents) and a non-nucleophilic base such as DIPEA (6 equivalents).

  • Pre-activation: Allow the activation mixture to stand for 1-2 minutes.

  • Coupling Reaction: Add the activation mixture to the drained resin. Agitate the reaction vessel at room temperature for 2 to 4 hours.

  • Monitoring: Monitor the reaction completion using a suitable test (e.g., isatin or chloranil test for proline).

  • Washing: After the coupling is complete, thoroughly wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.[20]

Protocol 2: Safe and Efficient Coupling Using COMU

This protocol provides a safer alternative to HATU with comparable efficiency.[21][22]

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes and drain the solvent.

  • Activation Mixture Preparation: In a separate vessel, dissolve the N-protected amino acid (3 equivalents), COMU (3 equivalents), and DIPEA (6 equivalents) in DMF.

  • Pre-activation: Allow the mixture to pre-activate for 1 minute.

  • Coupling Reaction: Add the activated mixture to the resin and agitate for 1 to 2 hours at room temperature. For very hindered couplings, a double coupling for 1 hour each may be beneficial.[21]

  • Monitoring: Check for reaction completion with an appropriate test.

  • Washing: Wash the resin extensively with DMF and DCM.

Visualizations

Peptide_Coupling_Mechanism General Peptide Coupling Mechanism AA1 N-Protected Amino Acid (R-COOH) Active_Intermediate Activated Species (Active Ester) AA1->Active_Intermediate Activation Reagent Coupling Reagent (e.g., HATU, COMU) Reagent->Active_Intermediate Base Base (e.g., DIPEA) Base->Active_Intermediate Peptide_Bond Peptide Bond Formation Active_Intermediate->Peptide_Bond AA2 N-Deprotected Amino Acid on Resin (H2N-R') AA2->Peptide_Bond Nucleophilic Attack Byproducts Byproducts Peptide_Bond->Byproducts

Caption: General mechanism of peptide bond formation using a coupling reagent.

Reagent_Selection_Workflow Coupling Reagent Selection for Proline Analogues Start Start: Coupling to a Proline Analogue Decision1 Is extreme steric hindrance expected? Start->Decision1 High_Potency Use High-Potency Reagent: HATU or COMU Decision1->High_Potency Yes Standard_High Use Standard High-Efficiency Reagent: HBTU or PyBOP Decision1->Standard_High No Decision2 Is safety a primary concern (e.g., scale-up)? High_Potency->Decision2 Decision3 Is epimerization a significant risk? Standard_High->Decision3 COMU Prefer COMU or T3P® Decision2->COMU Yes HATU_OK HATU is a good option Decision2->HATU_OK No End Proceed with selected reagent and optimized protocol COMU->End HATU_OK->End T3P Consider T3P® Decision3->T3P Yes Decision3->End No T3P->End

Caption: Workflow for selecting a suitable coupling reagent for proline analogues.

Troubleshooting_Flowchart Troubleshooting Failed Couplings with Proline Analogues Start Incomplete Coupling Detected (e.g., via Isatin Test) Step1 Perform a Double Coupling Start->Step1 Check1 Coupling still incomplete? Step1->Check1 Step2 Switch to a more potent reagent (e.g., from HBTU to HATU/COMU) Check1->Step2 Yes End Continue Synthesis Check1->End No Check2 Coupling still incomplete? Step2->Check2 Step3 Address Aggregation: - Use NMP/DMSO as solvent - Use PEG resin - Use pseudoproline dipeptides Check2->Step3 Yes Check2->End No Check3 Coupling still incomplete? Step3->Check3 Step4 Cap unreacted amines with Acetic Anhydride Check3->Step4 Yes Check3->End No Step4->End

References

Technical Support Center: N-Boc-cis-4-hydroxy-D-proline Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Boc-cis-4-hydroxy-D-proline in peptide synthesis. The following sections address common issues related to coupling efficiency, with a focus on the impact of reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when coupling this compound?

Due to its rigid cyclic structure and the presence of the N-Boc protecting group, this compound can present steric hindrance during peptide coupling. This can lead to slower reaction rates and incomplete coupling, resulting in lower yields of the desired peptide. Careful selection of coupling reagents and optimization of reaction conditions are crucial for success.

Q2: How does temperature affect the coupling efficiency of this compound?

Temperature has a dual effect on the coupling reaction. Moderately increasing the temperature can provide the necessary activation energy to overcome steric hindrance, potentially leading to a higher coupling yield. However, elevated temperatures can also increase the risk of side reactions, most notably epimerization at the alpha-carbon of the amino acid. Therefore, temperature must be carefully controlled.

Q3: What are the signs of incomplete coupling?

In solid-phase peptide synthesis (SPPS), a qualitative ninhydrin (B49086) (Kaiser) test can be used to detect the presence of unreacted primary amines on the resin. A positive result (blue or purple beads) after the coupling step indicates that the reaction is incomplete. In solution-phase synthesis, thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis of the reaction mixture can reveal the presence of unreacted starting materials.

Q4: What side reactions can occur during the coupling of this compound, and how are they affected by temperature?

The primary side reaction of concern is epimerization, where the stereochemistry at the alpha-carbon is inverted. While proline itself is generally less prone to racemization than many other amino acids, the risk increases with higher temperatures and prolonged reaction times.[1] Another potential side reaction, particularly when proline is the second amino acid in the sequence, is the formation of diketopiperazine (DKP), which leads to cleavage of the dipeptide from the resin.[2]

Q5: Which coupling reagents are recommended for this compound?

For sterically hindered amino acids like this compound, more potent coupling reagents are often recommended. While standard carbodiimide (B86325) reagents like DCC or EDC in combination with additives like HOBt can be used, uronium/aminium-based reagents such as HATU, HBTU, and COMU, or phosphonium-based reagents like PyBOP, often provide better results.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of this compound, with a focus on temperature-related solutions.

Issue Potential Cause Troubleshooting Steps & Recommendations
Low Coupling Yield Steric Hindrance: The bulky nature of the molecule slows down the reaction.1. Optimize Temperature: Cautiously increase the reaction temperature. Start with room temperature and, if yields are still low, consider gentle heating (e.g., 35-40°C). Monitor closely for side products.[1]2. Extend Reaction Time: Allow the coupling reaction to proceed for a longer duration (e.g., 4-6 hours or overnight at room temperature).3. Use a More Potent Coupling Reagent: Switch from carbodiimide-based reagents to a uronium or phosphonium (B103445) salt like HATU or PyBOP.[3]4. Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with fresh reagents.[4]
Inefficient Activation 1. Pre-activation: For many coupling reagents, a short pre-activation period (mixing the amino acid, coupling reagent, and base before adding to the amine) can improve efficiency. For carbodiimide couplings with HOBt, pre-activation is often performed at 0°C.[5]2. Choice of Additive: Ensure an appropriate activating additive like HOBt or Oxyma is used with carbodiimide reagents.
Presence of Impurities (Epimers) High Reaction Temperature: Elevated temperatures can promote epimerization.1. Reduce Temperature: Perform the coupling at room temperature or 0°C, especially during the pre-activation step.[6]2. Minimize Reaction Time: Use a more efficient coupling reagent to shorten the required reaction time, thereby reducing the window for epimerization.3. Choice of Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIEA) or 2,4,6-collidine. Avoid using an excess of base.
Peptide Aggregation (in SPPS) Interchain Hydrogen Bonding: The growing peptide chains on the solid support may aggregate, hindering reagent access.1. Solvent Choice: Use solvents known to disrupt secondary structures, such as N-methyl-2-pyrrolidone (NMP) instead of or in a mixture with N,N-dimethylformamide (DMF).2. Temperature: In some cases, gentle heating may help to break up aggregates, but this must be balanced against the risk of side reactions.
Expected Impact of Temperature on Coupling Efficiency and Purity
Temperature Expected Coupling Rate Potential Impact on Yield Risk of Epimerization Recommendation
0°C SlowMay be low, especially for sterically hindered couplings.LowRecommended for the pre-activation step with carbodiimides to minimize side reactions. May require extended reaction times for the coupling step.
Room Temperature (20-25°C) ModerateGenerally provides a good balance for most standard couplings.ModerateA good starting point for optimization. If coupling is incomplete, consider longer reaction times before increasing the temperature.
Elevated (30-50°C) FastCan significantly improve yields for difficult couplings.[3]HighUse with caution and only when other optimization strategies have failed. It is crucial to monitor the reaction for the formation of impurities.

Experimental Protocols

Protocol 1: Standard Coupling using EDC/HOBt at Room Temperature

This protocol describes a general procedure for the coupling of this compound in solution-phase synthesis.

Materials:

  • This compound

  • Amine component (e.g., an amino acid ester hydrochloride)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Dissolve the amine component (1.0 eq) in anhydrous DMF. If the amine is a hydrochloride salt, add DIEA (1.1 eq) and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve this compound (1.2 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Cool the solution from step 2 to 0°C in an ice bath.

  • Add EDC (1.2 eq) to the solution from step 2 and stir at 0°C for 15-20 minutes for pre-activation.

  • Add the pre-activated mixture to the amine solution from step 1.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid), a weak base (e.g., 5% sodium bicarbonate), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography.

Protocol 2: High-Efficiency Coupling using HATU at Room Temperature (for SPPS)

This protocol is suitable for solid-phase peptide synthesis and is recommended for difficult couplings.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Drain the DMF from the swollen resin.

  • In a separate vial, dissolve this compound (3.0 eq relative to resin loading) and HATU (2.9 eq) in DMF.

  • Add DIEA (6.0 eq) to the solution from step 3 and allow the mixture to pre-activate for 1-5 minutes at room temperature.

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitor the completion of the coupling reaction using a qualitative method such as the ninhydrin (Kaiser) test. A negative test (yellow beads) indicates a complete reaction.

  • If the coupling is incomplete, a second coupling can be performed by repeating steps 3-6 with fresh reagents.

  • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times).

Visualizations

Troubleshooting_Workflow start Start: Low Coupling Yield check_ninhydrin Perform Ninhydrin Test start->check_ninhydrin ninhydrin_positive Positive (Blue Beads)? check_ninhydrin->ninhydrin_positive ninhydrin_negative Negative (Yellow Beads) Coupling is Complete ninhydrin_positive->ninhydrin_negative No troubleshoot Troubleshoot Incomplete Coupling ninhydrin_positive->troubleshoot Yes option_temp Option 1: Increase Temperature (e.g., to 35-40°C) troubleshoot->option_temp option_time Option 2: Extend Reaction Time (e.g., 4-6 hours) troubleshoot->option_time option_reagent Option 3: Use Stronger Reagent (e.g., HATU, PyBOP) troubleshoot->option_reagent option_double Option 4: Double Couple troubleshoot->option_double monitor_side_reactions Monitor for Side Reactions (e.g., Epimerization) option_temp->monitor_side_reactions re_evaluate Re-evaluate Yield option_time->re_evaluate option_reagent->re_evaluate option_double->re_evaluate monitor_side_reactions->re_evaluate success Success re_evaluate->success Improved failure Still Low Yield Consider Sequence-Specific Issues re_evaluate->failure Not Improved Temperature_Impact temp Reaction Temperature increase Increase Temperature + Overcomes Steric Hindrance + Increases Reaction Rate temp->increase Increase decrease Decrease Temperature + Minimizes Side Reactions (e.g., Epimerization) temp->decrease Decrease outcome_increase { Potential Outcome|+ Higher Yield} increase->outcome_increase outcome_increase_neg { Potential Outcome|- Increased Impurities} increase->outcome_increase_neg outcome_decrease { Potential Outcome|+ Higher Purity} decrease->outcome_decrease outcome_decrease_neg { Potential Outcome|- Lower Yield - Longer Reaction Time} decrease->outcome_decrease_neg

References

strategies to avoid epimerization in N-Boc-cis-4-hydroxy-D-proline reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate epimerization during reactions involving N-Boc-cis-4-hydroxy-D-proline.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, leading to the unwanted formation of diastereomers.

Issue 1: Detection of an unexpected diastereomer in the final product after a coupling reaction.

  • Symptom: HPLC or NMR analysis reveals a peak corresponding to the epimerized product, often closely eluting with or as a shoulder on the desired product peak.[1]

  • Possible Cause: The primary cause of epimerization during peptide coupling is the formation of a 5(4H)-oxazolone intermediate from the activated this compound. The α-proton of this intermediate is acidic and can be easily abstracted by a base, leading to a loss of stereochemical integrity.[1] Direct enolization through abstraction of the α-proton by a base can also occur.[1]

  • Troubleshooting Steps:

    • Optimize Coupling Reagents:

      • Utilize coupling reagents known to suppress epimerization, such as carbodiimides (e.g., DCC, DIC) in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[2] Additives like HOBt and Oxyma form active esters that are less susceptible to oxazolone (B7731731) formation.[1]

      • For challenging couplings, phosphonium (B103445) or aminium/uronium reagents (e.g., PyBOP, HBTU, HATU) can be effective but should be used cautiously due to their high activation potential, which can increase the risk of epimerization. The use of HOAt as an additive is particularly effective at inhibiting epimerization.[3]

    • Control Reaction Temperature: Perform the coupling reaction at a lower temperature, such as 0 °C, to reduce the rate of epimerization.[1][3]

    • Minimize Activation Time: Avoid prolonged pre-activation of the carboxylic acid. The longer the activated species exists before the addition of the amine, the greater the chance of oxazolone formation and subsequent epimerization.[1]

    • Choice of Base: If a base is necessary, use a sterically hindered or weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases such as N,N-diisopropylethylamine (DIEA).[2] Use the minimum required amount of base.[2]

    • Solvent Selection: Consider using a less polar solvent or a solvent mixture. For instance, a CH2Cl2/DMF (1:1) mixture may reduce epimerization compared to pure DMF.[1][3]

Issue 2: Inversion of stereochemistry at the C4 position during a substitution reaction (e.g., Mitsunobu reaction).

  • Symptom: The product isolated has the opposite stereochemistry at the 4-position of the proline ring (i.e., trans instead of cis).

  • Possible Cause: The Mitsunobu reaction is known to proceed with inversion of stereochemistry at the reaction center.[4][5][6] This is a characteristic and predictable feature of the reaction mechanism.

  • Troubleshooting Steps:

    • Anticipate Inversion: Be aware that the Mitsunobu reaction will result in an inversion of the hydroxyl group's stereochemistry. If the goal is to retain the cis configuration, a double inversion strategy is necessary. This involves an initial Mitsunobu reaction to invert the stereocenter, followed by a second substitution reaction (which may or may not be another Mitsunobu) to invert it back to the original configuration.[4]

    • Reaction Conditions:

      • Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen).[4]

      • Carefully control the addition of reagents. For example, adding diisopropylazodicarboxylate (B7806520) (DIAD) dropwise at 0 °C can help manage the reaction exotherm and improve selectivity.[4]

    • Alternative Strategies: If inversion is undesirable and a double inversion is not feasible, consider alternative synthetic routes that do not involve a Mitsunobu reaction at the C4 position or that proceed with retention of stereochemistry.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of this compound chemistry?

A1: Epimerization is a chemical process where the stereochemical configuration at one of the chiral centers of the this compound molecule inverts.[7][8] This results in the formation of a diastereomer. For example, epimerization at the α-carbon (C2) would convert the D-proline derivative to an L-proline derivative. This can significantly impact the biological activity of the final product and create purification challenges due to the similar physical properties of the epimers.[7][8]

Q2: Which factors are known to promote epimerization?

A2: Several factors can contribute to an increased rate of epimerization:

  • Strong Bases: Bases can abstract the acidic α-proton, leading to racemization.[7]

  • High Temperatures: Increased temperature accelerates the rate of epimerization.[1][3]

  • Prolonged Reaction Times: Longer exposure to conditions that promote epimerization increases the likelihood of its occurrence.[1]

  • Polar Solvents: Polar solvents can sometimes increase the rate of epimerization.[3]

  • Certain Coupling Reagents: Highly activating coupling reagents can increase the propensity for oxazolone formation, a key intermediate in the epimerization pathway.[1]

Q3: How can I detect and quantify epimerization?

A3: Epimerization can be detected and quantified using various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful method for separating and quantifying diastereomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can often distinguish between diastereomers due to differences in the chemical shifts of specific protons. Synthesis and analysis of all possible stereoisomers can help in identifying the NMR signatures of each.[9]

  • Thin-Layer Chromatography (TLC): While less precise for quantification, TLC can sometimes separate diastereomers, providing a qualitative indication of epimerization.[10]

Quantitative Data Summary

The choice of coupling reagents and additives significantly impacts the degree of epimerization. The following table summarizes the percentage of epimerization observed under various conditions for the coupling of a protected serine residue, which serves as a model for epimerization-prone amino acids.

Coupling Reagent/Additive% EpimerizationReaction EfficiencyNotes
DIC/OxymaPure®LowGoodOxyma acts as an activated ester intermediate, reducing oxazolone formation.[1]
HATU/HOAtVariableHighHigh activation potential can increase epimerization risk if not controlled.[1][11]
DEPBTLowLowerShowed low epimerization but also resulted in lower reaction efficiency in some studies.[7]

Data is illustrative and adapted from studies on epimerization in amide bond formation.[1][7][11] Actual results with this compound may vary.

Key Experimental Protocols

Protocol 1: Epimerization Suppression in Peptide Coupling

This protocol is designed to minimize epimerization during the coupling of this compound.

  • Resin/Substrate Preparation: Swell the resin in DMF for 30-60 minutes. If applicable, perform Fmoc deprotection using 20% piperidine (B6355638) in DMF. Wash the resin thoroughly.

  • Coupling Solution Preparation: In a separate, dry vessel under an inert atmosphere, dissolve this compound (1.5 eq.) and an additive such as OxymaPure® (1.5 eq.) in DMF.

  • Coupling Reaction: Cool the reaction vessel to 0 °C. Add the amino acid/additive solution to the resin/amine substrate. Add the coupling reagent, for example, DIC (1.5 eq.).

  • Reaction and Washing: Allow the reaction to proceed at 0 °C for 2-4 hours, monitoring completion by a suitable method (e.g., Kaiser test). Once complete, wash the resin thoroughly with DMF, followed by DCM, and then DMF again.[1]

Visualizations

Epimerization_Mechanism cluster_activation Activation & Epimerization Pathway cluster_coupling Coupling Pathway Activated_Acid Activated N-Boc-Proline (e.g., O-Acylisourea ester) Oxazolone 5(4H)-Oxazolone Intermediate Activated_Acid->Oxazolone Cyclization Desired_Peptide Desired Dipeptide (Retention of Stereochemistry) Activated_Acid->Desired_Peptide Nucleophilic Attack (Amine) Enolate Enolate Intermediate Oxazolone->Enolate Base-mediated α-proton abstraction Enolate->Oxazolone Reprotonation (racemization) Epimerized_Acid Epimerized Activated Acid Enolate->Epimerized_Acid Reprotonation (Inverted stereocenter) Epimerized_Peptide Epimerized Dipeptide Epimerized_Acid->Epimerized_Peptide Nucleophilic Attack (Amine) Start This compound + Coupling Reagent Start->Activated_Acid Experimental_Workflow cluster_workflow Workflow to Minimize Epimerization Start Start: Coupling Reaction Setup Choose_Reagents Select Reagents: - Coupling agent: DIC/DCC - Additive: Oxyma/HOBt Start->Choose_Reagents Control_Temp Set Temperature to 0°C Start->Control_Temp Base_Selection Choose Base (if needed): - NMM or 2,4,6-collidine - Minimize amount Start->Base_Selection Perform_Coupling Perform Coupling: - Minimize pre-activation time Choose_Reagents->Perform_Coupling Control_Temp->Perform_Coupling Base_Selection->Perform_Coupling Monitor Monitor Reaction Progress (e.g., HPLC, TLC) Perform_Coupling->Monitor Workup Work-up and Purification Monitor->Workup Reaction Complete Analysis Analyze Product for Diastereomeric Purity (Chiral HPLC, NMR) Workup->Analysis End End: Pure Product Analysis->End

References

stability of N-Boc-cis-4-hydroxy-D-proline under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-Boc-cis-4-hydroxy-D-proline under various pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound at different pH values?

A1: The stability of this compound is highly dependent on the pH of the solution. The tert-butyloxycarbonyl (Boc) protecting group is known for its stability in neutral and basic conditions and its lability in acidic environments.[1][2][3]

  • Acidic Conditions (pH < 4): The Boc group is readily cleaved under acidic conditions, leading to the formation of cis-4-hydroxy-D-proline, isobutylene, and carbon dioxide.[2] The rate of this deprotection is dependent on the acid strength and temperature.

  • Neutral Conditions (pH 6-8): this compound is generally stable at neutral pH. For most applications and storage, maintaining a neutral pH is recommended.

  • Basic Conditions (pH > 8): The Boc group is stable towards bases and nucleophiles.[1] However, prolonged exposure to very strong basic conditions (pH > 12) should be avoided as it may lead to other unforeseen degradation pathways, although the Boc group itself is generally resilient.[4]

Q2: What are the primary degradation products of this compound under acidic conditions?

A2: Under acidic conditions, the primary degradation pathway is the removal of the Boc protecting group (deprotection). This reaction yields cis-4-hydroxy-D-proline, isobutylene, and carbon dioxide.

Q3: How should I store this compound to ensure its stability?

A3: For long-term stability, this compound should be stored as a solid at 2-8°C. If it is necessary to prepare a stock solution, it is advisable to dissolve it in a high-quality, anhydrous aprotic solvent and store it at -20°C. For aqueous solutions for immediate use, a buffer at neutral pH is recommended.

Troubleshooting Guides

Issue 1: Unexpected Deprotection of the Boc Group in My Experiment

Symptoms:

  • Loss of the Boc group confirmed by analytical techniques such as NMR or LC-MS.

  • Appearance of a new, more polar spot on a TLC plate corresponding to the unprotected amino acid.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Acidic Microenvironment Even if the bulk pH is neutral, localized acidic conditions on a solid support or in the presence of certain reagents can cause deprotection. Ensure all reagents and solvents are free of acidic impurities.
Inadvertent Acidic Conditions Check the pH of all aqueous solutions and buffers used in your experiment. Ensure they are not inadvertently acidic.
Reagent Instability Some reagents may degrade over time to produce acidic byproducts. Use fresh, high-quality reagents.
Issue 2: Poor Yield or Inconsistent Results in Peptide Coupling Reactions

Symptoms:

  • Low yield of the desired peptide.

  • Presence of unreacted starting material or side products.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Partial Deprotection If a portion of the this compound has been deprotected, it will not participate in the coupling reaction as intended. Confirm the purity and integrity of your starting material before use.
Suboptimal pH for Coupling While the Boc group is stable in basic conditions, the optimal pH for many coupling reagents is slightly basic to neutral. Ensure your reaction pH is compatible with both the stability of the Boc group and the activity of your coupling reagent.
Moisture The presence of moisture can hydrolyze activated esters and reduce coupling efficiency. Ensure all solvents and reagents are anhydrous.

Data Presentation: Stability of this compound

The following table summarizes the expected stability of this compound under various pH conditions based on the known chemistry of the Boc protecting group. The quantitative data is illustrative to demonstrate the expected trends.

pH ConditionTemperature (°C)Expected Half-life (t½)Primary Degradation Product
pH 2 (0.01 M HCl) 25< 1 hourcis-4-hydroxy-D-proline
pH 4 (Acetate Buffer) 25Several hours to dayscis-4-hydroxy-D-proline
pH 7 (Phosphate Buffer) 25> 1 year (estimated)Negligible degradation
pH 10 (Carbonate Buffer) 25> 1 year (estimated)Negligible degradation
pH 12 (0.01 M NaOH) 25Generally stable, but prolonged exposure not recommendedPotential for other degradation pathways

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Phosphate buffered saline (PBS), pH 7.4

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • To another 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate both solutions at room temperature and 60°C.

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • To another 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Incubate both solutions at room temperature and 60°C.

    • Withdraw aliquots at various time points.

    • Neutralize the aliquots with an equivalent amount of HCl before HPLC analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of high-purity water.

    • Incubate at room temperature and 60°C.

    • Withdraw aliquots at various time points.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Incubate at room temperature.

    • Withdraw aliquots at various time points.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 60°C.

    • Place a solution of the compound in a neutral buffer at 60°C.

    • Withdraw samples at various time points.

  • Photolytic Degradation:

    • Expose a solution of the compound to a calibrated light source (e.g., UV and visible light) as per ICH Q1B guidelines.

    • Withdraw samples at various time points.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of remaining this compound and the formation of any degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis start Start prep_stock Prepare Stock Solution (1 mg/mL) start->prep_stock acid Acid Hydrolysis (0.1M & 1M HCl) prep_stock->acid base Base Hydrolysis (0.1M & 1M NaOH) prep_stock->base neutral Neutral Hydrolysis (Water) prep_stock->neutral oxidation Oxidation (3% H₂O₂) prep_stock->oxidation thermal Thermal Stress (60°C) prep_stock->thermal photo Photolytic Stress (UV/Vis Light) prep_stock->photo sampling Sample at Time Points acid->sampling base->sampling neutral->sampling oxidation->sampling thermal->sampling photo->sampling neutralization Neutralize (if needed) sampling->neutralization hplc HPLC Analysis neutralization->hplc end End hplc->end

Caption: Experimental workflow for the forced degradation study of this compound.

troubleshooting_flowchart start Issue: Unexpected Deprotection check_ph Check pH of all solutions and reagents start->check_ph is_acidic Is pH acidic? check_ph->is_acidic adjust_ph Adjust pH to neutral or desired range is_acidic->adjust_ph Yes check_reagents Check for reagent degradation or impurities is_acidic->check_reagents No resolved Issue Resolved adjust_ph->resolved use_fresh Use fresh, high-purity reagents check_reagents->use_fresh Yes consider_micro Consider acidic microenvironment on solid support check_reagents->consider_micro No use_fresh->resolved consider_micro->resolved

Caption: Troubleshooting flowchart for unexpected deprotection of this compound.

References

Validation & Comparative

A Comparative Guide to the Conformational Effects of Cis and Trans Hydroxyproline in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of hydroxyproline (B1673980) (Hyp) into peptides is a critical strategy for stabilizing specific secondary structures, most notably the collagen triple helix. The stereochemistry of the hydroxyl group and the conformation of the prolyl peptide bond play a pivotal role in dictating the overall peptide architecture and stability. This guide provides an objective comparison of the effects of cis and trans isomers of 4-hydroxyproline (B1632879) on peptide conformation, supported by experimental data and detailed methodologies.

Introduction to Cis-Trans Isomerism in Hydroxyproline

Unlike most other amino acid residues, the peptide bond preceding a proline or hydroxyproline residue (X-Hyp) can adopt both cis and trans conformations. The energy barrier for isomerization between these two states is significant, leading to slow interconversion on the NMR timescale.[1][2][3] The trans conformation is generally more stable, but the cis form can be populated to a significant extent, influencing peptide folding and biological activity. The presence of the hydroxyl group in hydroxyproline further modulates this equilibrium and the conformational preferences of the pyrrolidine (B122466) ring.

Impact on Peptide Conformation and Stability

The trans conformation of the X-Hyp peptide bond is crucial for the formation of stable, ordered structures like the collagen triple helix. In this conformation, the peptide backbone is relatively extended, allowing for the proper alignment of adjacent peptide chains. Conversely, the cis conformation introduces a sharp turn in the peptide backbone, disrupting regular secondary structures.

The stability of collagen is significantly enhanced by the presence of (2S, 4R)-4-hydroxyproline, commonly referred to as Hyp, in the Yaa position of the repeating Gly-Xaa-Yaa sequence.[4] This stabilization is largely attributed to stereoelectronic effects that favor a Cγ-exo ring pucker, which in turn preorganizes the peptide backbone for a triple-helical conformation and stabilizes the trans peptide bond.[4][5] While direct quantitative comparisons of peptides solely differing in the cis or trans conformation of a single hydroxyproline are scarce due to the overwhelming preference for the trans isomer in stable structures, the distinct effects can be inferred from various experimental techniques.

Quantitative Data Summary

The following table summarizes key conformational parameters for peptides containing proline and hydroxyproline, highlighting the differences between the cis and trans isomers. Data for proline is often used as a proxy for hydroxyproline due to their similar backbone dynamics.

Parametertrans-Hydroxyproline/Prolinecis-Hydroxyproline/ProlineKey Observations & References
Dominant Ring Pucker Cγ-exo (Up)Cγ-endo (Down)The ring pucker is strongly correlated with the cis/trans conformation of the preceding peptide bond.[5][6]
Prevalence in Unfolded Collagen ~92% (for X-Hyp)~8% (for X-Hyp)13C NMR studies on unfolded collagen show a clear dominance of the trans isomer for X-Hyp bonds.[1][3]
13C NMR Chemical Shift (Cγ) ~69.5 ppm (for X-Hyp)~67.4 ppm (for X-Hyp)The chemical shift of the Cγ carbon is a diagnostic marker for the cis/trans conformation.[1]
Effect on Collagen Triple Helix Stability Highly StabilizingHighly DestabilizingThe trans conformation is essential for the formation and stability of the collagen triple helix. The cis conformation disrupts the helical structure.[4][7]
Melting Temperature (Tm) of Collagen-like Peptides Higher TmLower TmPeptides with a higher population of trans isomers exhibit greater thermal stability.[7][8]

Experimental Methodologies and Comparative Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for studying the conformation of peptides in solution at atomic resolution. It can be used to determine the cis/trans ratio of prolyl peptide bonds, identify the ring pucker of hydroxyproline, and elucidate the overall three-dimensional structure of a peptide.

Experimental Protocol:

  • Sample Preparation: Peptides are dissolved in a suitable solvent (e.g., D₂O or a buffer solution) to a concentration of 1-5 mM.

  • Data Acquisition: A suite of 1D and 2D NMR experiments are performed, typically on a high-field NMR spectrometer (e.g., 500 MHz or higher). Key experiments include:

    • 1D ¹H NMR: To observe the overall spectral features and estimate the cis/trans population from the integration of well-resolved proton signals.

    • 2D TOCSY (Total Correlation Spectroscopy): To assign all proton resonances within a spin system of an amino acid residue.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation. Characteristic NOEs between the α-proton of the residue preceding proline (i) and the δ-protons of proline (i+1) are indicative of a trans bond, while an NOE between the α-protons of both residues is characteristic of a cis bond.

    • ¹³C NMR: The chemical shift of the Cγ carbon of hydroxyproline is particularly sensitive to the cis/trans isomerization, with distinct and well-separated signals for each isomer.[1][3]

  • Data Analysis: The spectra are processed and analyzed to assign resonances, measure coupling constants, and identify NOEs. The cis/trans ratio is calculated from the relative intensities of the corresponding signals. Structural ensembles are often calculated using software like CYANA or XPLOR-NIH, incorporating the experimental restraints.

Comparison of cis and trans Hydroxyproline Effects by NMR:

  • trans Isomer: In a peptide designed to adopt a stable secondary structure like a polyproline II helix, the NMR spectra would show a predominant set of resonances corresponding to the trans conformation. NOESY spectra would exhibit characteristic cross-peaks indicating an extended backbone conformation.

  • cis Isomer: The presence of a cis X-Hyp bond would give rise to a second, distinct set of resonances for the flanking residues.[2] The population of the cis isomer is typically lower, as observed in unfolded collagen where it is around 8% for X-Hyp bonds.[1][3] The unique NOE patterns for the cis isomer would indicate a turn-like structure.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution. Different secondary structures (α-helix, β-sheet, polyproline II helix, random coil) have characteristic CD spectra.

Experimental Protocol:

  • Sample Preparation: Peptides are dissolved in a suitable buffer (e.g., phosphate (B84403) buffer) to a concentration of approximately 50-100 µM. The buffer should be transparent in the far-UV region (190-250 nm).

  • Data Acquisition: CD spectra are recorded on a spectropolarimeter. The data is typically collected from 260 nm down to 190 nm. A quartz cuvette with a short path length (e.g., 1 mm) is used.

  • Thermal Denaturation: To assess stability, the CD signal at a characteristic wavelength (e.g., 225 nm for collagen-like peptides) is monitored as the temperature is increased at a controlled rate. The midpoint of the transition corresponds to the melting temperature (Tm).

  • Data Analysis: The resulting spectrum is analyzed to estimate the percentage of different secondary structures. For collagen-like peptides, a positive peak around 225 nm and a strong negative peak around 200 nm are characteristic of a polyproline II (PPII) helix, which is dependent on the trans conformation of the X-Hyp bonds.[9]

Comparison of cis and trans Hydroxyproline Effects by CD:

  • trans Isomer: A peptide with a high population of trans X-Hyp bonds, particularly in a repeating Gly-Pro-Hyp sequence, will exhibit a classic PPII helical spectrum, indicating a well-ordered structure. The thermal denaturation curve will show a cooperative transition with a high Tm.

  • cis Isomer: An increased population of the cis isomer would disrupt the PPII helix, leading to a CD spectrum with features more characteristic of a random coil or disordered structure (a strong negative peak below 200 nm and a weak or absent positive peak at 225 nm). The thermal transition would be less cooperative and occur at a lower temperature.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of molecules in their crystalline state. While obtaining crystals of peptides with a cis-hydroxyproline can be challenging due to the inherent preference for the more stable trans conformation in ordered lattices, studies on proteins where a cis-proline is mutated can provide insights.

Experimental Protocol:

  • Crystallization: The peptide is crystallized by screening a wide range of conditions (e.g., pH, precipitant, temperature) to find a condition that yields diffraction-quality crystals.

  • Data Collection: The crystal is exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

  • Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic coordinates of the peptide are determined and refined.

Comparison of cis and trans Hydroxyproline Effects by X-ray Crystallography:

  • trans Isomer: In the vast majority of high-resolution crystal structures of collagen-like peptides, the X-Hyp bonds are exclusively in the trans conformation, which is a prerequisite for the formation of the triple helix.[7]

Visualizing the Conformational Differences

The following diagrams, generated using Graphviz (DOT language), illustrate the key structural differences between cis and trans hydroxyproline and their influence on the peptide backbone.

cluster_trans trans X-Hyp Peptide Bond cluster_cis cis X-Hyp Peptide Bond C_alpha_i Cα(i) C_i C'(i) C_alpha_i->C_i R(i) R(i) C_alpha_i->R(i) N_i_plus_1 N(i+1) C_i->N_i_plus_1 trans O_i O(i) C_i->O_i C_alpha_i_plus_1 Cα(i+1) N_i_plus_1->C_alpha_i_plus_1 Hyp Ring Hyp Ring C_alpha_i_plus_1->Hyp Ring C_alpha_i_cis Cα(i) C_alpha_i_cis->R(i) C_i_cis C'(i) C_alpha_i_cis->C_i_cis N_i_plus_1_cis N(i+1) C_i_cis->N_i_plus_1_cis cis O_i_cis O(i) C_i_cis->O_i_cis C_alpha_i_plus_1_cis Cα(i+1) N_i_plus_1_cis->C_alpha_i_plus_1_cis C_alpha_i_plus_1_cis->Hyp Ring

Caption: Cis and trans conformations of the X-Hyp peptide bond.

cluster_exo Cγ-exo Pucker (favors trans) cluster_endo Cγ-endo Pucker (favors cis) N N Ca N->Ca Cb Ca->Cb Cg Cb->Cg Cd Cg->Cd OH OH Cg->OH OH Cd->N N_endo N Ca_endo N_endo->Ca_endo Cb_endo Ca_endo->Cb_endo Cg_endo Cb_endo->Cg_endo Cd_endo Cg_endo->Cd_endo OH_endo OH_endo Cg_endo->OH_endo OH Cd_endo->N_endo

Caption: Pyrrolidine ring puckers of hydroxyproline.

Conclusion

The conformation of the peptidyl-prolyl bond is a critical determinant of peptide structure and function. In the case of hydroxyproline, the trans isomer is overwhelmingly favored in stable, ordered structures like the collagen triple helix, where it plays a crucial stabilizing role. The cis conformation, while less prevalent, can induce significant structural perturbations. Understanding the distinct conformational effects of cis and trans hydroxyproline is essential for the rational design of peptides with desired structural and biological properties, from developing novel biomaterials to designing targeted therapeutics. The experimental techniques outlined in this guide provide a robust toolkit for characterizing these conformational preferences and their impact on peptide stability and folding.

References

A Comparative Guide to the Validation of Peptides Containing N-Boc-cis-4-hydroxy-D-proline: MS/MS vs. Edman Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids, such as N-Boc-cis-4-hydroxy-D-proline, into peptide sequences is a critical strategy for enhancing therapeutic properties, including stability and potency. However, the validation of these modified peptide sequences presents unique analytical challenges. This guide provides an objective comparison of two primary methodologies for peptide sequence validation: Tandem Mass Spectrometry (MS/MS) and Edman Degradation. We present supporting experimental protocols and data to aid researchers in selecting the most appropriate technique for their specific needs.

Methodological Overview

Tandem Mass Spectrometry (MS/MS): This technique measures the mass-to-charge ratio of peptide fragments to determine the amino acid sequence.[1] In a typical workflow, the peptide is ionized, fragmented, and the resulting fragment ions are analyzed to reconstruct the sequence.[2] MS/MS is highly sensitive, fast, and suitable for complex mixtures.[3]

Edman Degradation: This classical method involves the sequential removal and identification of amino acids from the N-terminus of a peptide.[4] It is a stepwise chemical process that provides direct sequence information without reliance on a database.[2]

Comparative Analysis

The choice between MS/MS and Edman degradation depends on several factors, including the specific research question, sample purity, and the nature of the modification. Below is a summary of the key performance characteristics of each method for the validation of a peptide containing this compound.

FeatureTandem Mass Spectrometry (MS/MS)Edman Degradation
Principle Fragmentation of peptide ions and analysis of mass-to-charge ratios of the fragments.Sequential chemical cleavage and identification of N-terminal amino acids.[4]
Sample Requirement Low (femtomole to picomole range). Tolerant of complex mixtures.Higher (picomole range). Requires a highly purified sample.[3]
Throughput High. Capable of analyzing numerous samples simultaneously.[3]Low. Each cycle takes approximately one hour.[3]
Sequence Coverage Can provide internal and C-terminal sequence information.Limited to the N-terminal sequence (typically up to 30-50 residues).[4]
Modification Analysis Excellent for identifying and localizing modifications based on mass shifts.N-terminal modifications can block the reaction.[5] The Boc group on this compound would need to be removed prior to sequencing, preventing the analysis of the intact modified peptide.
Data Interpretation Can be complex, often requiring database searching or de novo sequencing algorithms. Fragmentation of proline-rich peptides can be challenging to interpret.[6]Direct and unambiguous identification of PTH-amino acids by chromatography.
Cost High initial instrument cost, lower cost per sample for high-throughput analysis.Lower initial instrument cost, higher cost per residue for sequencing.
Key Advantage for this compound Can confirm the presence and location of the intact this compound residue.Not suitable for direct sequencing of the N-Boc modified peptide.

Experimental Protocols

Tandem Mass Spectrometry (MS/MS) of a Peptide Containing this compound

This protocol outlines a general procedure for the validation of a synthetic peptide with the sequence Ac-Tyr-(this compound)-Gly-Phe-Met-NH2.

1. Sample Preparation:

  • Reconstitute the lyophilized peptide in 0.1% formic acid in water/acetonitrile (50:50 v/v) to a final concentration of 1 mg/mL.

  • Dilute the stock solution to 1-10 µg/mL in the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

  • If the sample contains high salt concentrations, perform desalting using a C18 solid-phase extraction (SPE) cartridge.

2. Liquid Chromatography (LC) Separation:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 2% B

    • 5-35 min: 2% to 60% B

    • 35-40 min: 60% to 95% B

    • 40-45 min: 95% B

    • 45-50 min: 95% to 2% B

    • 50-60 min: 2% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

3. Mass Spectrometry (MS) and MS/MS Data Acquisition:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Full MS Scan (MS1):

    • Scan range: m/z 300-2000.

    • Resolution: 70,000.

  • dd-MS2 Scan (MS/MS):

    • Select the top 5-10 most intense ions from the MS1 scan for fragmentation.

    • Fragmentation Method: Higher-energy Collisional Dissociation (HCD).

    • Normalized Collision Energy: 28-30.

    • Dynamic Exclusion: 30 seconds.

4. Data Analysis:

  • Process the raw data using appropriate software.

  • Compare the measured monoisotopic mass with the theoretical mass of the peptide.

  • Analyze the MS/MS fragmentation pattern to confirm the amino acid sequence, paying close attention to the mass of the this compound residue and its characteristic fragmentation. The fragmentation of proline-containing peptides is often dominated by cleavage at the N-terminal side of the proline residue.[7]

Edman Degradation

Direct Edman degradation is not feasible for a peptide with an N-terminal N-Boc-protected amino acid, as the Boc group blocks the required free N-terminal amine for the coupling reaction with phenyl isothiocyanate (PITC).[5] To sequence such a peptide using this method, the Boc group would first need to be removed.

1. Boc Deprotection (Pre-treatment):

  • Treat the peptide with an acid such as trifluoroacetic acid (TFA) to remove the Boc protecting group.

  • Purify the deprotected peptide using reversed-phase HPLC.

2. Edman Degradation Procedure:

  • The deprotected peptide is subjected to sequential rounds of Edman degradation.[4][5]

  • Coupling: The free N-terminal amino group reacts with PITC under basic conditions.

  • Cleavage: The derivatized N-terminal amino acid is cleaved from the peptide under acidic conditions.

  • Conversion: The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid.

  • Identification: The PTH-amino acid is identified by chromatography (e.g., HPLC).

  • This cycle is repeated for the subsequent amino acid residues.

Expected Data and Interpretation

MS/MS Fragmentation Pattern:

The MS/MS spectrum of a peptide containing this compound is expected to show characteristic b- and y-ion series, which allow for the deduction of the amino acid sequence. The presence of the this compound will result in a mass shift in the b-ions corresponding to its residue mass. A key diagnostic feature for the Boc group is the neutral loss of isobutylene (B52900) (56 Da) or t-butanol (74 Da) from the precursor and fragment ions. The high propensity for cleavage N-terminal to proline residues can lead to a dominant y-ion series starting from the proline residue.[6]

Edman Degradation Results:

After successful deprotection, Edman degradation would yield a sequence of PTH-amino acids corresponding to the peptide sequence. The modified proline would be identified as cis-4-hydroxy-D-proline. However, this method would not provide information about the original Boc modification.

Visualization of Workflows

MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Peptide N-Boc-Hyp Peptide Reconstitution Reconstitution & Dilution Peptide->Reconstitution Desalting Desalting (SPE) Reconstitution->Desalting LC LC Separation Desalting->LC ESI Electrospray Ionization LC->ESI MS1 MS1 Scan (Precursor Ions) ESI->MS1 Fragmentation HCD Fragmentation MS1->Fragmentation MS2 MS2 Scan (Fragment Ions) Fragmentation->MS2 DataProcessing Data Processing MS2->DataProcessing SequenceValidation Sequence Validation DataProcessing->SequenceValidation

Caption: Experimental workflow for MS/MS validation.

Edman_Workflow cluster_pretreatment Pre-treatment cluster_sequencing Edman Sequencing Boc_Peptide N-Boc-Hyp Peptide Deprotection Boc Deprotection (TFA) Boc_Peptide->Deprotection Purification HPLC Purification Deprotection->Purification Coupling Coupling (PITC) Purification->Coupling Cleavage Cleavage (Acid) Coupling->Cleavage Conversion Conversion to PTH Cleavage->Conversion Identification HPLC Identification Conversion->Identification Identification->Coupling Repeat Cycle

Caption: Experimental workflow for Edman degradation.

Comparison cluster_msms MS/MS Validation cluster_edman Edman Degradation msms_adv Advantages: - High Sensitivity - High Throughput - Internal Sequence Info - Confirms intact modification msms_disadv Disadvantages: - Complex Data - Database Dependent - High Instrument Cost edman_adv Advantages: - Direct Sequencing - Unambiguous Data - Lower Instrument Cost edman_disadv Disadvantages: - Lower Sensitivity - Low Throughput - N-terminal only - Blocked by N-Boc

Caption: Comparison of MS/MS and Edman degradation.

Conclusion

For the validation of peptide sequences containing this compound, Tandem Mass Spectrometry is the superior method. It allows for the direct confirmation of the intact modified peptide, providing information on the presence and location of the this compound residue. While Edman degradation is a powerful tool for N-terminal sequencing, its requirement for a free N-terminus makes it unsuitable for the direct analysis of N-Boc protected peptides. The choice of methodology should be guided by the specific analytical requirements, with MS/MS being the recommended approach for comprehensive characterization of such modified peptides.

References

A Comparative Guide to Mass Spectrometry Fragmentation of Proline-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique cyclic structure of proline significantly influences peptide fragmentation in mass spectrometry, presenting both challenges and opportunities for accurate peptide sequencing and characterization. This guide provides a comparative analysis of the fragmentation patterns of proline-containing peptides under different activation methods, supported by experimental data and detailed protocols.

The "Proline Effect" in Collision-Induced Dissociation (CID)

Collision-Induced Dissociation (CID) is a widely used fragmentation technique that typically produces b- and y-type fragment ions from the cleavage of peptide backbone amide bonds. However, the presence of a proline residue dramatically alters this fragmentation pattern, a phenomenon known as the "proline effect."

This effect is characterized by a highly preferential cleavage at the amide bond N-terminal to the proline residue.[1] This is attributed to the increased basicity of the proline amide nitrogen and the rigid structure of the pyrrolidine (B122466) ring, which stabilizes the transition state leading to this specific cleavage.[1] Consequently, CID spectra of proline-containing peptides are often dominated by intense y-ions corresponding to cleavage N-terminal to proline, while the intensities of other fragment ions, particularly b-ions, are significantly reduced. This can sometimes lead to incomplete sequence information.

A comprehensive analysis of a peptide tandem mass spectra database revealed that, on average, 36.3% of the total a, b, and y ion intensity in proline-containing peptides arises from cleavage at the Xxx-Pro bond.[1]

Quantitative Data: The Proline Effect in CID
FeaturePeptides without ProlinePeptides with ProlineReference
Dominant Ion Series Typically a mix of b- and y-ionsPredominantly intense y-ions from cleavage N-terminal to Proline[1][2]
Cleavage Preference Generally random along the peptide backboneHighly preferential cleavage N-terminal to Proline[1]
Average % of Total Ion Intensity from Xxx-Pro Cleavage N/A36.3% (a + b + y ions)[1]
Sequence Coverage Generally goodCan be incomplete due to dominant fragmentation at a single site
Experimental Protocol: Collision-Induced Dissociation (CID)

Below is a typical experimental protocol for analyzing proline-containing peptides using CID in a quadrupole ion trap mass spectrometer.

  • Sample Preparation: Peptides are typically desalted and concentrated using C18 ZipTips.

  • Mass Spectrometer: Finnigan LCQ Deca ion trap mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • MS1 Scan: A full MS scan is performed to identify the precursor ion of interest.

  • MS2 Scan (CID):

    • Isolation Width: 2-3 m/z units for the precursor ion.

    • Activation Type: Collision-Induced Dissociation (CID).

    • Normalized Collision Energy: 35% (This value may be optimized depending on the peptide's mass and charge state).

    • Activation Q: 0.250.

    • Activation Time: 30 ms.

  • Data Analysis: The resulting MS2 spectra are analyzed to identify the fragment ions and deduce the peptide sequence.

CID_Fragmentation cluster_peptide Proline-Containing Peptide cluster_fragmentation CID cluster_products Fragment Ions P1 ...-Xxx- P2 Pro Cleavage Preferential Cleavage N-terminal to Proline P3 -Yyy-... y_ion Dominant y-ion Cleavage->y_ion High Intensity b_ion Suppressed b-ion Cleavage->b_ion Low Intensity

CID Fragmentation of Proline-Containing Peptides

Higher-Energy Collisional Dissociation (HCD)

Higher-Energy Collisional Dissociation (HCD) is another common fragmentation technique that, like CID, relies on collisions with a neutral gas. However, HCD occurs in a separate collision cell, and the resulting fragment ions are detected in a high-resolution mass analyzer like an Orbitrap.

For proline-containing peptides, HCD spectra also exhibit the "proline effect" with enhanced cleavage N-terminal to proline.[3] However, due to the higher energy deposition in HCD, some differences compared to CID can be observed. HCD can sometimes produce a richer fragmentation spectrum with more diverse ion types, including immonium ions, which can be useful for confirming the presence of specific amino acids. The absence of a low-mass cutoff in HCD is also advantageous for detecting these low m/z immonium ions.[2]

Quantitative Data: HCD vs. CID for Proline Peptides
FeatureCIDHCDReference
"Proline Effect" Strong, dominant y-ionsStrong, dominant y-ions[3]
Low-Mass Cutoff Yes (in ion traps)No[2]
Immonium Ion Detection Can be limitedGenerally good[2]
Fragment Ion Diversity Primarily b- and y-ionsCan produce a wider range of ions
Experimental Protocol: Higher-Energy Collisional Dissociation (HCD)

The following is a representative protocol for HCD analysis of peptides on an Orbitrap mass spectrometer.

  • Mass Spectrometer: Thermo Scientific Orbitrap Fusion Lumos.

  • Ionization: ESI in positive ion mode.

  • MS1 Scan: Performed in the Orbitrap at a resolution of 120,000.

  • MS2 Scan (HCD):

    • Isolation Width: 1.6 m/z.

    • Activation Type: HCD.

    • Normalized Collision Energy (NCE): 30% (stepped NCE of 28%, 30%, 32% can also be used for better fragmentation of precursors with different characteristics).

    • Detector: Orbitrap, with a resolution of 30,000.

  • Data Analysis: High-resolution MS2 data is processed using software like Proteome Discoverer or MaxQuant.

HCD_Workflow cluster_workflow HCD Experimental Workflow Ionization ESI Ionization MS1 MS1 Scan (Orbitrap) Ionization->MS1 Isolation Precursor Isolation MS1->Isolation HCD_Cell HCD Fragmentation Isolation->HCD_Cell MS2 MS2 Scan (Orbitrap) HCD_Cell->MS2 Data_Analysis Data Analysis MS2->Data_Analysis Fragmentation_Comparison cluster_peptide Proline Peptide cluster_methods Fragmentation Methods cluster_outcomes Fragmentation Outcomes Proline_Peptide ...-Xxx-Pro-Yyy-... CID CID HCD HCD ETD ETD UVPD UVPD CID_Outcome Dominant y-ion (N-terminal to Pro) CID->CID_Outcome HCD_Outcome Dominant y-ion + Immonium ions HCD->HCD_Outcome ETD_Outcome c- and z-ions (Uniform fragmentation) ETD->ETD_Outcome UVPD_Outcome Diverse ions (a,b,c,x,y,z) + Unique fragments UVPD->UVPD_Outcome

References

A Comparative Guide to N-Boc-cis-4-hydroxy-D-proline and Other Non-Natural Amino Acids in Peptide and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and peptide science, the incorporation of non-natural amino acids is a cornerstone strategy for enhancing the therapeutic potential of peptides. These modifications can profoundly influence a peptide's conformational stability, resistance to enzymatic degradation, and pharmacokinetic profile. This guide provides a detailed comparison of N-Boc-cis-4-hydroxy-D-proline with other key non-natural amino acids, supported by experimental data and detailed methodologies to aid in the rational design of next-generation therapeutics.

Introduction to this compound

This compound is a synthetic derivative of the amino acid proline, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine and a hydroxyl group in the cis configuration on the C4 position of the pyrrolidine (B122466) ring.[1][2] This unique structure imparts significant conformational constraints, making it a valuable building block in the synthesis of peptidomimetics, antibody-drug conjugate (ADC) linkers, and PROTACs.[3][4] The D-configuration and the hydroxyl group are key to its utility in modulating peptide structure and function.

Physicochemical Properties: A Comparative Overview

The selection of a non-natural amino acid is often guided by its fundamental physicochemical properties. The following table summarizes the available data for this compound and its common isomers.

PropertyThis compoundN-Boc-trans-4-hydroxy-D-prolineN-Boc-cis-4-hydroxy-L-prolineN-Boc-L-proline
Molecular Formula C₁₀H₁₇NO₅[1][5][6]C₁₀H₁₇NO₅C₁₀H₁₇NO₅[7]C₁₀H₁₇NO₄
Molecular Weight 231.25 g/mol [1][5][6]231.25 g/mol 231.25 g/mol [7]215.25 g/mol
Melting Point (°C) 146-151[1]119-125146[7]132-135
Optical Activity ([α]D) +50.0° (c=1 in methanol)[1]+70° (c=0.617 in methanol)-50.0±3° (c=0.67 in methanol)[7]-60.5° (c=1 in acetic acid)
Purity (%) ≥97[8]≥97≥97[7]≥98
Solubility Soluble in methanolData not availableSoluble in methanolSoluble in water, methanol
CAS Number 135042-12-5[1][5]147266-92-087691-27-8[7]15761-39-4

Conformational Impact on Peptide Structure

The rigid pyrrolidine ring of proline restricts the peptide backbone, and modifications to this ring can further dictate the local conformation. The stereochemistry of the hydroxyl group in hydroxyproline (B1673980) derivatives is a critical determinant of the ring's pucker and the subsequent cis/trans isomerization of the preceding peptide bond.

Proline and its derivatives exist in two main puckered conformations: Cγ-exo and Cγ-endo. These puckers influence the φ and ψ dihedral angles of the peptide backbone. Furthermore, the peptide bond preceding a proline residue can adopt either a cis or trans conformation, a transition that is often a rate-limiting step in protein folding.[9]

  • This compound ((2R,4R)-configuration): As a 4R-hydroxyproline derivative, it predominantly favors an exo ring pucker. This conformation stabilizes the trans isomer of the preceding peptide bond through stereoelectronic effects.[9] This pre-organization can be crucial for enhancing the stability of specific secondary structures, such as the collagen triple helix.[6]

The following diagram illustrates the conformational equilibria of the proline ring and the influence of the 4-hydroxy substituent.

G Conformational Equilibria of Proline and the Influence of 4-Hydroxylation cluster_0 Proline Ring Pucker cluster_1 Peptide Bond Isomerization Exo Pucker Exo Pucker Endo Pucker Endo Pucker Exo Pucker->Endo Pucker Trans Isomer Trans Isomer Exo Pucker->Trans Isomer Stabilizes Cis Isomer Cis Isomer Trans Isomer->Cis Isomer This compound This compound This compound->Exo Pucker Favors

Caption: Influence of this compound on peptide conformation.

Performance in Peptidomimetic Applications: A Comparative Analysis

While direct head-to-head quantitative data is sparse in the literature, a comparative analysis based on published findings highlights the unique advantages of incorporating this compound and related non-natural amino acids.

Performance MetricThis compoundOther Proline Derivatives (e.g., fluoro, alkyl)Acyclic Non-Natural Amino Acids (e.g., N-methylated amino acids)
Conformational Rigidity High; induces a specific ring pucker and peptide bond geometry.High; the nature of the substituent tunes the conformational preference.Moderate to low; increases flexibility.
Enzymatic Stability High; peptides with hydroxyproline are more resistant to degradation by certain proteases.[3]Generally high; modifications to the proline ring can sterically hinder protease access.Moderate; N-methylation can prevent cleavage by some proteases.
Cell Permeability Can be enhanced in certain contexts; the hydroxyl group can participate in hydrogen bonding.Variable; depends on the lipophilicity of the substituent.Can be improved by reducing the number of hydrogen bond donors.
Binding Affinity Can be significantly improved by pre-organizing the peptide into a bioactive conformation.Can be enhanced or diminished depending on the specific interactions with the target.May decrease if the native hydrogen bonding network is disrupted.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual Fmoc/tBu solid-phase synthesis of a model peptide incorporating this compound.

Materials:

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Fmoc-protected amino acids

  • This compound

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate a 3-fold molar excess of the Fmoc-amino acid with DIC (3 eq.) and Oxyma (3 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.

  • Incorporation of this compound:

    • For the coupling of this compound, use the same pre-activation and coupling procedure as for the Fmoc-amino acids. The hydroxyl group does not typically require protection with standard coupling reagents.

  • Capping (Optional): After each coupling step, cap any unreacted amino groups with a solution of acetic anhydride (B1165640) and DIEA in DMF.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.

The following diagram illustrates the general workflow for solid-phase peptide synthesis.

G General Workflow for Solid-Phase Peptide Synthesis (SPPS) start Start resin Resin Swelling start->resin deprotection Fmoc Deprotection resin->deprotection coupling Amino Acid Coupling deprotection->coupling wash Washing coupling->wash repeat Repeat for all amino acids? wash->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage Cleavage from Resin final_deprotection->cleavage purification Purification cleavage->purification end End purification->end

Caption: A simplified workflow for Fmoc-based solid-phase peptide synthesis.

Enzymatic Stability Assay

Objective: To compare the stability of a peptide containing this compound to a control peptide in the presence of serum.

Materials:

  • Test peptide (containing this compound)

  • Control peptide (containing L-proline)

  • Human or mouse serum

  • Phosphate-buffered saline (PBS)

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column

Procedure:

  • Peptide Incubation: Incubate the test and control peptides at a final concentration of 100 µM in 50% human serum in PBS at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.

  • Quenching: Quench the enzymatic degradation by adding an equal volume of 10% TFA in acetonitrile.

  • Protein Precipitation: Centrifuge the samples to precipitate the serum proteins.

  • HPLC Analysis: Analyze the supernatant by reverse-phase HPLC to quantify the amount of remaining intact peptide.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t₁/₂) of each peptide.

Signaling Pathways and Logical Relationships

The incorporation of conformationally constrained non-natural amino acids like this compound can be a key strategy in the design of peptide inhibitors of protein-protein interactions (PPIs). By mimicking the secondary structure of a binding epitope, these peptidomimetics can disrupt signaling pathways involved in disease.

The diagram below illustrates the logical relationship between the incorporation of a constrained amino acid and the desired therapeutic outcome.

G Strategy for Designing Peptidomimetic Inhibitors of Protein-Protein Interactions cluster_0 Design and Synthesis cluster_1 Mechanism of Action Incorporate Constrained Amino Acid Incorporate Constrained Amino Acid Synthesize Peptidomimetic Synthesize Peptidomimetic Incorporate Constrained Amino Acid->Synthesize Peptidomimetic Mimic Bioactive Conformation Mimic Bioactive Conformation Synthesize Peptidomimetic->Mimic Bioactive Conformation Disrupt Protein-Protein Interaction Disrupt Protein-Protein Interaction Mimic Bioactive Conformation->Disrupt Protein-Protein Interaction Block Downstream Signaling Block Downstream Signaling Disrupt Protein-Protein Interaction->Block Downstream Signaling Therapeutic Effect Therapeutic Effect Block Downstream Signaling->Therapeutic Effect

Caption: Logical flow from amino acid incorporation to therapeutic effect.

Conclusion

This compound is a powerful tool for peptide chemists and drug developers. Its ability to enforce a specific, stable conformation on the peptide backbone can lead to significant improvements in biological activity, enzymatic stability, and overall therapeutic potential. While direct quantitative comparisons with a wide range of other non-natural amino acids are not always readily available in a single study, the principles of its conformational effects are well-established. By understanding these principles and utilizing the provided experimental frameworks, researchers can rationally design and synthesize novel peptidomimetics with enhanced properties for a variety of therapeutic applications.

References

N-Boc-cis-4-hydroxy-D-proline in Peptide Design: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of peptides is a cornerstone of modern therapeutic innovation. The incorporation of non-standard amino acids, such as N-Boc-cis-4-hydroxy-D-proline, offers a powerful tool to enhance the biological activity and pharmacokinetic properties of peptides. This guide provides an objective comparison of the biological activity of peptides containing this modification versus their unmodified counterparts, supported by experimental data and detailed protocols.

The introduction of a hydroxyl group in the cis configuration on the D-proline ring can significantly influence a peptide's three-dimensional structure. This modification can lead to altered receptor binding affinities, improved resistance to enzymatic degradation, and ultimately, enhanced therapeutic potential. The tert-butoxycarbonyl (Boc) protecting group facilitates the incorporation of this modified amino acid during solid-phase peptide synthesis.

Impact on Receptor Binding Affinity: A Case Study of α-Conotoxin ImI

A compelling example of the impact of proline hydroxylation is observed in α-conotoxins, a class of peptides that are potent antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs). A study comparing the biological activity of α-conotoxin ImI with its hydroxyproline-modified analogue revealed a significant decrease in potency for the modified peptide.

PeptideTargetIC50 (µM)Fold Change in Potency
α-Conotoxin ImI (unmodified)α7 nAChR0.22-
α-Conotoxin ImI [Hyp7] (modified)α7 nAChR2.511.4-fold decrease

This data clearly demonstrates that for α-conotoxin ImI, the hydroxylation of the proline residue at position 7 impairs its ability to block the α7 nicotinic acetylcholine receptor.[1][2] This highlights the critical role of the proline residue's hydrophobicity in the binding interaction with the receptor.

Enhanced Enzymatic Stability

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Modified and Unmodified Peptides

A standard Fmoc [N-(9-fluorenyl)methoxycarbonyl] chemistry protocol on a solid support is typically employed for the synthesis of both unmodified and modified peptides.[3]

Materials:

  • Fmoc-protected amino acids (including Fmoc-Pro-OH and this compound)

  • Solid-phase synthesis resin (e.g., Rink amide resin)

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)

  • Cleavage cocktail (e.g., Reagent K: TFA/thioanisole/water/phenol/EDT, 82.5:5:5:5:2.5)

  • Solvents: DMF, DCM, Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the desired Fmoc-amino acid (or this compound for the modified peptide) with coupling reagents and couple it to the free amine on the resin.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove all protecting groups using a cleavage cocktail.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Biological Activity Assay: Electrophysiological Recording on nAChRs

The biological activity of peptides like α-conotoxins is often determined by their ability to inhibit ion channel function, which can be measured using electrophysiological techniques.[1]

Materials:

  • Xenopus laevis oocytes

  • cRNA for the target receptor subunits (e.g., α7 nAChR)

  • Two-electrode voltage-clamp setup

  • Recording solution (e.g., ND96)

  • Acetylcholine (agonist)

  • Unmodified and modified peptides

Procedure:

  • Oocyte Preparation and Injection: Prepare Xenopus oocytes and inject them with the cRNA encoding the nAChR subunits. Incubate the oocytes to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with recording solution.

  • Agonist Application: Apply acetylcholine to elicit a current response from the expressed receptors.

  • Peptide Application: Co-apply the unmodified or modified peptide with acetylcholine and measure the inhibition of the current response.

  • Dose-Response Curve: Perform a series of recordings with varying concentrations of the peptide to generate a dose-response curve.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve to quantify the peptide's potency.

Visualizing the Mechanism of Action

The interaction of α-conotoxins with nicotinic acetylcholine receptors provides a clear example of a signaling pathway that can be modulated by peptide modifications.

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Membrane AP Action Potential Ca_channel Voltage-gated Ca2+ Channel AP->Ca_channel opens ACh_vesicle Vesicle with Acetylcholine (ACh) Ca_channel->ACh_vesicle triggers fusion ACh_release ACh Release ACh_vesicle->ACh_release ACh ACh ACh_release->ACh nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR binds Conotoxin α-Conotoxin (Unmodified or Modified) Conotoxin->nAChR binds (competitive antagonist) Conotoxin->nAChR Ion_channel Ion Channel (Closed) Ion_channel_open Ion Channel (Open) nAChR->Ion_channel_open conformational change Depolarization Cell Depolarization Ion_channel_open->Depolarization allows Na+/Ca2+ influx

Caption: Signaling pathway at the neuromuscular junction and the antagonistic action of α-conotoxin.

This diagram illustrates how acetylcholine released from the presynaptic terminal normally binds to nicotinic acetylcholine receptors on the postsynaptic membrane, leading to ion channel opening and cell depolarization. α-Conotoxins, whether modified or not, act as competitive antagonists by binding to the same receptor, thereby preventing acetylcholine binding and inhibiting the downstream signaling cascade. The efficacy of this inhibition, as shown by the IC50 values, can be significantly altered by modifications such as the introduction of a cis-4-hydroxy-D-proline residue.

References

Conformational Analysis of Peptides with N-Boc-cis-4-hydroxy-D-proline by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of modified amino acids into peptides is a cornerstone of modern drug discovery and chemical biology, enabling the fine-tuning of peptide conformation, stability, and biological activity. N-Boc-cis-4-hydroxy-D-proline is a valuable building block that introduces specific conformational constraints. This guide provides a comparative analysis of its effects on peptide structure, supported by Nuclear Magnetic Resonance (NMR) data, and outlines the experimental protocols for such analyses.

The substitution of proline residues, particularly at the C4 position, significantly influences the conformation of the pyrrolidine (B122466) ring and the cis-trans isomerization of the amide bond.[1] These conformational changes can profoundly impact a peptide's biological function.[1] N-Boc-protected proline derivatives are frequently used in peptide synthesis to introduce defined structural motifs.[1]

Comparative Conformational Analysis

The conformation of peptides containing this compound can be compared with peptides containing other proline analogs, such as N-Boc-trans-4-hydroxy-L-proline or the unmodified N-Boc-D-proline. The key conformational equilibria influenced by 4-substitution are the endo versus exo ring pucker and the trans versus cis amide bond population.[2]

Table 1: Comparison of Conformational Parameters for Proline Analogs in a Model Peptide

ParameterThis compoundN-Boc-trans-4-hydroxy-L-prolineN-Boc-D-proline
Predominant Ring Pucker Cγ-endo[3]Cγ-exo[4]Mixture of Cγ-endo and Cγ-exo
Favored Amide Bond cis[3]trans[4]Predominantly trans
Ktrans/cis Ratio *Lower (favors cis)Higher (favors trans)Intermediate
Effect on Peptide Turn Induces specific turn structures[1]Stabilizes extended conformations (e.g., PPII helix)[3][5]Less constrained

*The Ktrans/cis ratio is highly dependent on the solvent and the surrounding amino acid sequence.[6]

Table 2: Representative ¹H NMR Chemical Shift Ranges (ppm) for Proline Ring Protons

ProtonThis compoundN-Boc-trans-4-hydroxy-L-proline
~4.4-4.6~4.3-4.5
~2.0-2.4~2.0-2.3
~4.4-4.6 (under OH)~1.8-2.1
~3.4-3.8~3.4-3.7

Note: Chemical shifts are approximate and can vary based on solvent, temperature, and peptide sequence.

The stereochemistry of the hydroxyl group at the C4 position has a profound impact on the pyrrolidine ring pucker. In cis-4-hydroxyproline, the hydroxyl group favors a Cγ-endo pucker, which in turn stabilizes the cis conformation of the preceding amide bond.[3] Conversely, the naturally occurring trans-4-hydroxyproline (Hyp) prefers a Cγ-exo ring pucker, promoting a trans amide bond.[4]

Experimental Protocols

The conformational analysis of these peptides relies heavily on a suite of NMR experiments.

Sample Preparation
  • Dissolve 5-10 mg of the N-Boc-protected peptide in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.[1]

  • Ensure the sample is fully dissolved to obtain high-resolution spectra.[1]

NMR Spectroscopy

A combination of 1D and 2D NMR experiments is employed to gain a comprehensive understanding of the peptide's conformation.

  • ¹H NMR Spectroscopy : This is the initial and fundamental experiment. The presence of two distinct sets of resonances for the proline ring and Boc group protons indicates the slow exchange between cis and trans amide bond isomers.[1] The ratio of these isomers (Ktrans/cis) can be determined by integrating the corresponding signals.[1]

  • ¹³C NMR Spectroscopy : This experiment provides information on the carbon backbone and side chains. The chemical shifts of Cβ and Cγ are particularly sensitive to the cis/trans isomerization of the prolyl amide bond and the ring pucker.[7] A difference of ~5 ppm between Cβ and Cγ chemical shifts is indicative of a trans peptide bond, while a difference of ~10 ppm suggests a cis bond.[7]

  • 2D Correlation Spectroscopy (COSY) : This experiment is used to identify scalar-coupled protons within the same spin system, aiding in the assignment of the proton resonances of the proline ring.

  • Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) : These are crucial experiments for determining the through-space proximity of protons, which is essential for defining the three-dimensional structure.[1][8]

    • For the trans isomer, a cross-peak is expected between the α-proton of proline and the α-proton of the preceding residue.[1]

    • For the cis isomer, a cross-peak is observed between the α-proton of proline and the δ-protons of the proline ring.[1]

    • ROESY is often preferred for intermediate-sized molecules where the NOE may be close to zero.[9][10]

  • J-Coupling Analysis : The vicinal coupling constants (³J) between protons, particularly ³JHNHα, provide information about the backbone dihedral angles (φ).[7]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the conformational analysis of a peptide containing this compound.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis cluster_3 Structure Calculation & Comparison Peptide N-Boc-cis-4-OH-D-Pro Peptide NMR_Tube NMR Sample Peptide->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube NMR_Spec NMR Spectrometer NMR_Tube->NMR_Spec H1 1D ¹H NMR NMR_Spec->H1 C13 1D ¹³C NMR NMR_Spec->C13 COSY 2D COSY NMR_Spec->COSY NOESY 2D NOESY/ROESY NMR_Spec->NOESY Assignments Resonance Assignment Ratios cis/trans Ratio Calculation H1->Ratios J_Coupling J-Coupling Analysis H1->J_Coupling C13->Assignments COSY->Assignments NOE NOE/ROE Constraints NOESY->NOE Structure 3D Structure Calculation Comparison Comparison with Analogs J_Coupling->Structure NOE->Structure Structure->Comparison

Caption: Workflow for NMR-based conformational analysis.

Logical Relationship of Conformational Features

The interplay between the substituent at C4, the ring pucker, and the amide bond isomerization is a key aspect of proline conformational analysis.

G cluster_cis cis-4-Hydroxy-D-Proline cluster_trans trans-4-Hydroxy-L-Proline cluster_peptide Peptide Conformation Cis_OH cis-OH at C4 Endo Favors Cγ-endo Pucker Cis_OH->Endo Cis_Amide Stabilizes cis Amide Bond Endo->Cis_Amide Turn Defined Turn Structure Cis_Amide->Turn Trans_OH trans-OH at C4 Exo Favors Cγ-exo Pucker Trans_OH->Exo Trans_Amide Stabilizes trans Amide Bond Exo->Trans_Amide Extended Extended Structure (e.g., PPII) Trans_Amide->Extended

Caption: Influence of 4-hydroxyproline (B1632879) stereochemistry.

References

A Comparative Guide to Circular Dichroism Studies of Peptides Incorporating N-Boc-cis-4-hydroxy-D-proline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the conformational behavior of modified peptides is paramount. The incorporation of non-standard amino acids, such as N-Boc-cis-4-hydroxy-D-proline, can induce specific secondary structures, influencing a peptide's bioactivity and therapeutic potential. Circular dichroism (CD) spectroscopy is a powerful, non-destructive technique for investigating these conformational changes. This guide provides a comparative analysis of the expected CD spectral characteristics of peptides containing this compound, supported by experimental data from closely related analogs, and details the methodologies for such studies.

Performance Comparison: The Influence of 4-Hydroxyproline (B1632879) Stereochemistry on Peptide Conformation

Direct circular dichroism data for peptides specifically incorporating this compound is not extensively available in the public domain. However, the conformational effects of the 4-hydroxyproline moiety are well-documented, allowing for a robust comparison with its diastereomer, trans-4-hydroxy-L-proline, and other 4-substituted proline analogs. The stereochemistry at the C4 position of the proline ring is a critical determinant of the peptide's secondary structure, primarily influencing the ring pucker and the subsequent propensity to adopt a polyproline II (PPII) helix.

The PPII helix is a left-handed helix characterized by a distinctive CD spectrum with a strong negative band around 204-206 nm and a weak positive band near 228 nm.[1][2] The incorporation of proline and its derivatives can stabilize or destabilize this conformation.

Key Conformational Effects:

  • cis-4-hydroxy-D-proline: The cis configuration, particularly with an electron-withdrawing substituent like the hydroxyl group, favors an endo ring pucker. This conformation is less compatible with the PPII helix and can lead to a disruption of this structure or the adoption of other turn-like conformations.

  • trans-4-hydroxy-L-proline: Conversely, the trans configuration promotes an exo ring pucker, which is highly favorable for the formation of a stable PPII helix.[3]

The following table summarizes the expected and observed CD spectral characteristics for peptides containing cis- and trans-4-hydroxyproline analogs, providing a baseline for predicting the behavior of peptides with this compound.

Peptide CompositionKey Proline AnalogObserved/Expected CD SignatureWavelength Minima (nm)Wavelength Maxima (nm)Mean Residue Ellipticity [θ] at Minima (deg cm² dmol⁻¹)Mean Residue Ellipticity [θ] at Maxima (deg cm² dmol⁻¹)Reference
Ac-TY(cis-4-F-Pro)N-NH₂cis-4-Fluoro-L-prolineDisordered/Weak PPII~200Weak positive shoulder ~220-230-1.5 x 10⁴~0[1]
(trans-4-OH-Pro)₁₀trans-4-Hydroxy-L-prolineStrong PPII Helix~206~228(not specified)(not specified)[3]
(Pro)₁₀L-ProlinePPII Helix~206~228(not specified)(not specified)[3]
L-Pro₁₁L-ProlineStrong PPII Helix~205~228-3.4 x 10⁴(not specified)[2]
D-Pro₁₁D-ProlineInverted PPII Helix~228~205(not specified)(not specified)[2]

Note: The CD spectrum of a peptide containing D-amino acids will be an inverted mirror image of the corresponding L-amino acid peptide.[2] Therefore, a peptide with this compound is expected to show a CD spectrum that is the inverse of a peptide with cis-4-hydroxy-L-proline, likely indicating a disordered conformation with a positive band around 200 nm.

Experimental Protocols

A standardized protocol for conducting CD spectroscopy on proline-containing peptides is crucial for obtaining reproducible and comparable data.

Peptide Synthesis and Purification

Peptides incorporating this compound are typically synthesized using standard solid-phase peptide synthesis (SPPS) protocols.

  • Resin: Rink amide resin is commonly used for C-terminally amidated peptides.[1]

  • Coupling: A coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is used to facilitate amide bond formation.[1]

  • Protection: The N-terminus is protected with a Boc (tert-butyloxycarbonyl) group, and side chains of other amino acids are protected with appropriate protecting groups.

  • Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected using a strong acid, typically trifluoroacetic acid (TFA).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide is characterized by mass spectrometry (e.g., ESI-MS) to confirm its identity and purity.[1]

Circular Dichroism Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the purified peptide in a suitable buffer. A common choice is 10-20 mM phosphate (B84403) buffer at pH 7.0.[1][2] To minimize absorbance from the buffer itself, especially in the far-UV region, the use of salts like KF (e.g., 25 mM) instead of NaCl is recommended.[1]

    • Determine the precise concentration of the peptide solution. This can be done using UV-Vis spectroscopy if the peptide contains aromatic residues, or by quantitative amino acid analysis.

    • Prepare a final sample with a peptide concentration typically in the range of 50-150 µM.[1][3]

  • Instrumental Setup:

    • Use a calibrated spectropolarimeter.

    • Use a quartz cuvette with a path length of 1 mm for far-UV measurements.[1]

    • Purge the instrument with dry nitrogen gas to remove oxygen, which absorbs strongly in the far-UV region.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer solution under the same conditions as the sample.

    • Record the CD spectrum of the peptide solution, typically from 190 to 260 nm.[4]

    • Collect data at regular wavelength intervals (e.g., 1 nm) with an appropriate integration time (e.g., 8 seconds).[1]

    • To improve the signal-to-noise ratio, average multiple scans (e.g., 2-3 accumulations).[1]

    • Maintain a constant temperature, typically 25°C, using a Peltier temperature controller.[1]

  • Data Processing:

    • Subtract the buffer baseline spectrum from the peptide spectrum.[4]

    • Convert the raw data (typically in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg * M) / (10 * l * c * n) where:

      • mdeg is the observed ellipticity in millidegrees

      • M is the molecular weight of the peptide

      • l is the path length of the cuvette in cm

      • c is the concentration of the peptide in g/L

      • n is the number of amino acid residues in the peptide

Visualizations

Logical Relationship of Proline Stereochemistry and Conformation

Influence of Proline C4-Substitution on Peptide Conformation cluster_0 Proline C4-Substituent cluster_1 Pyrrolidine Ring Pucker cluster_2 Favored Secondary Structure cis-4-OH-D-Proline cis-4-OH-D-Proline Endo Pucker Endo Pucker cis-4-OH-D-Proline->Endo Pucker trans-4-OH-L-Proline trans-4-OH-L-Proline Exo Pucker Exo Pucker trans-4-OH-L-Proline->Exo Pucker Disordered / Turn-like Disordered / Turn-like Endo Pucker->Disordered / Turn-like Polyproline II (PPII) Helix Polyproline II (PPII) Helix Exo Pucker->Polyproline II (PPII) Helix

Caption: Proline C4-substitution dictates ring pucker and secondary structure.

Experimental Workflow for CD Spectroscopy of Peptides

CD Spectroscopy Experimental Workflow cluster_synthesis Peptide Preparation cluster_cd CD Measurement A Solid-Phase Peptide Synthesis B Cleavage & Deprotection A->B C RP-HPLC Purification B->C D Mass Spectrometry Characterization C->D E Sample Preparation in Buffer D->E Purified Peptide F Instrument Setup & Baseline E->F G CD Spectrum Acquisition F->G H Data Processing & Conversion G->H I Conformational Analysis H->I Mean Residue Ellipticity

Caption: Workflow for peptide CD analysis from synthesis to interpretation.

References

Navigating the Proteolytic Landscape: A Comparative Guide to the Enzymatic Stability of Peptides Containing N-Boc-cis-4-hydroxy-D-proline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing the in vivo half-life of peptide-based therapeutics is a critical challenge. Rapid degradation by endogenous proteases remains a primary obstacle to clinical success. The incorporation of non-natural amino acids is a key strategy to bolster peptide stability. This guide provides a comprehensive comparison of the enzymatic stability imparted by N-Boc-cis-4-hydroxy-D-proline against other proline analogs, supported by established principles and detailed experimental methodologies.

The unique structural characteristics of this compound—a combination of an N-terminal protecting group, D-configuration, and hydroxylation—collectively contribute to a significant increase in resistance to enzymatic degradation. This enhanced stability makes it a valuable building block in the design of robust peptide therapeutics.

Principles of Enhanced Stability

The superior enzymatic stability of peptides containing this compound stems from three key features:

  • D-Configuration: Proteases, the enzymes responsible for peptide bond cleavage, exhibit a high degree of stereoselectivity, primarily recognizing and degrading peptides composed of L-amino acids.[1][2] The D-configuration of the proline residue in this compound introduces a stereochemical mismatch that prevents the peptide from fitting correctly into the enzyme's active site, thereby rendering the adjacent peptide bonds resistant to cleavage.[2][3] This steric hindrance is a fundamental reason for the significantly enhanced stability of peptides containing D-amino acids.[2]

  • N-terminal Boc Protection: The tert-butyloxycarbonyl (Boc) group at the N-terminus acts as a shield, sterically hindering the approach of exopeptidases that cleave peptides from the N-terminal end.[4] While often used as a protecting group during synthesis, its retention in the final peptide can increase lipophilicity and influence the peptide's overall biological profile.[4]

  • Cis-4-Hydroxy Substitution: The presence of a hydroxyl group on the proline ring, particularly in the cis configuration, influences the peptide's conformation.[5] This can lead to altered receptor binding profiles and contribute to improved resistance against enzymatic degradation.[5] The conformational constraints imposed by proline derivatives play a crucial role in protein folding and stability.[6]

Comparative Performance Data

Peptide VariantKey Structural Feature(s)Expected Relative Enzymatic StabilityRationale
Peptide with L-Proline Standard L-amino acidLowSusceptible to cleavage by a wide range of proteases that recognize L-amino acids.[1][2]
Peptide with D-Proline D-amino acid configurationHighD-stereochemistry prevents recognition and binding by proteases, leading to significant resistance to degradation.[2][3]
Peptide with L-Hydroxyproline Hydroxylation of L-prolineModerateHydroxylation can alter conformation, potentially reducing protease recognition, but the L-configuration remains a target.[5]
Peptide with N-Boc-L-proline N-terminal Boc groupModerateThe Boc group can sterically hinder exopeptidases, but endopeptidases can still cleave internal peptide bonds.[4]
Peptide with this compound D-configuration, N-terminal Boc group, HydroxylationVery HighThe combination of D-stereochemistry, N-terminal protection, and conformational influence provides multi-faceted resistance to a broad spectrum of proteases.[2][3][5]

Experimental Protocols

To empirically determine and compare the enzymatic stability of peptides, a standardized in vitro proteolytic stability assay is employed.

Protocol 1: In Vitro Proteolytic Stability Assay in Human Serum

Objective: To quantify the rate of degradation of a test peptide in the presence of proteases found in human serum.

Materials:

  • Test peptides (e.g., containing L-proline, D-proline, and this compound)

  • Pooled human serum (from a commercial source)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 10% trichloroacetic acid (TCA) or acetonitrile (B52724) with 1% formic acid)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mass Spectrometer (MS) for peak identification (optional but recommended)

Methodology:

  • Peptide Preparation: Prepare stock solutions of each test peptide in PBS at a concentration of 1 mg/mL.

  • Incubation: In separate microcentrifuge tubes, add a specific volume of the peptide stock solution to pre-warmed human serum to achieve a final peptide concentration of 100 µg/mL. A control sample with the peptide in PBS (without serum) should also be prepared.

  • Time-Course Sampling: Incubate the tubes at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot from each tube.

  • Reaction Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction and precipitate serum proteins.

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Carefully collect the supernatant and analyze it by reverse-phase HPLC. Monitor the disappearance of the peak corresponding to the intact peptide over time.

  • Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point. Plot the percentage of intact peptide versus time and determine the half-life (t1/2) of the peptide.

Visualizing Stability Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the principles of enzymatic degradation and the experimental process.

Enzymatic_Degradation_Pathway cluster_0 Standard L-Peptide Degradation cluster_1 Enhanced Stability with this compound L_Peptide L-Peptide Protease_L Protease L_Peptide->Protease_L Recognized Binding_Site_L Stereospecific Binding Protease_L->Binding_Site_L Binds Cleavage_L Peptide Bond Cleavage Binding_Site_L->Cleavage_L Catalyzes Fragments_L Degraded Fragments Cleavage_L->Fragments_L D_Peptide Peptide with This compound Protease_D Protease D_Peptide->Protease_D Not Recognized No_Binding_D Steric & Stereochemical Hindrance Protease_D->No_Binding_D No Binding Intact_D Intact Peptide No_Binding_D->Intact_D Resists Degradation Experimental_Workflow start Start: Prepare Peptide Stock Solutions incubation Incubate Peptides with Human Serum at 37°C start->incubation sampling Collect Aliquots at Multiple Time Points incubation->sampling quenching Quench Reaction & Precipitate Proteins sampling->quenching centrifugation Centrifuge to Pellet Precipitate quenching->centrifugation supernatant Collect Supernatant centrifugation->supernatant hplc Analyze by HPLC supernatant->hplc analysis Calculate Percentage of Intact Peptide and Half-life hplc->analysis end End: Comparative Stability Data analysis->end

References

comparing the effects of different proline analogues on protein stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of proline analogues into protein structures presents a powerful tool for modulating their stability, folding, and function. This guide provides a comprehensive comparison of the effects of various proline analogues on protein stability, supported by experimental data. Understanding these effects is crucial for the rational design of more robust proteins for therapeutic and biotechnological applications.

Introduction to Proline and its Analogues

Proline's unique cyclic structure restricts the conformational flexibility of the polypeptide backbone, often playing a critical role in protein folding and stability.[1][2] Proline analogues, synthetic amino acids that mimic the structure of proline, can be incorporated into proteins to introduce novel chemical properties and further influence their conformational preferences.[1] These modifications can lead to significant enhancements in protein stability by pre-organizing the polypeptide chain into a desired conformation, thereby reducing the entropic cost of folding.[3][4][5]

This guide will focus on the following proline analogues and their experimentally determined effects on protein stability:

  • (2S,4R)-4-Fluoroproline ((4R)-FPro)

  • (2S,4S)-4-Fluoroproline ((4S)-FPro)

  • 4-Hydroxyproline (B1632879) (Hyp)

  • 4-Thiaproline (Thp)

  • L-Azetidine-2-carboxylic acid (Aze)

The stability of a protein is often assessed by its melting temperature (Tm), the temperature at which half of the protein population is unfolded. An increase in Tm indicates enhanced thermal stability. Another key parameter is the free energy of unfolding (ΔG), where a more negative value signifies a more stable protein.

Comparative Analysis of Proline Analogues

The choice of a proline analogue can have dramatically different consequences for protein stability, ranging from significant stabilization to destabilization. The following sections detail the effects of specific analogues, with quantitative data summarized in Table 1.

Fluoroprolines: Fine-Tuning Stability with Stereochemistry

4-Fluoroprolines are potent modulators of protein stability due to the strong inductive effect of the fluorine atom.[6][7] This effect influences the pucker of the pyrrolidine (B122466) ring and the conformation of the preceding peptide bond.[6][7]

  • (2S,4R)-4-Fluoroproline ((4R)-FPro): This analogue favors a Cγ-exo ring pucker, which is often found in the native structure of proteins.[3][4] By pre-organizing the protein backbone into this conformation, (4R)-FPro can significantly enhance protein stability. For instance, the incorporation of (4R)-FPro into human ubiquitin resulted in an increase in stability of approximately 4.71 kJ·mol⁻¹ compared to the wild-type protein.[3] Thermal denaturation studies showed a significant increase in the melting temperature of (4R)-FPro-containing ubiquitin by about 7°C.[8][9]

  • (2S,4S)-4-Fluoroproline ((4S)-FPro): In contrast, (4S)-FPro prefers a Cγ-endo ring pucker.[4] If the native protein structure requires a Cγ-exo pucker, the incorporation of (4S)-FPro can be destabilizing. Attempts to incorporate (4S)-FPro into human ubiquitin, which has prolines in the Cγ-exo conformation, were unsuccessful, suggesting a destabilizing effect.[3][4]

4-Hydroxyproline (Hyp): A Key Player in Collagen Stability

4-Hydroxyproline is a naturally occurring proline analogue, most notably found in collagen, where it plays a crucial role in the stability of the triple helix.[10][11] The stabilizing effect of Hyp is attributed to stereoelectronic effects rather than hydrogen bonding from the hydroxyl group.[10] In collagen model peptides, the substitution of proline with 4-hydroxyproline in the Yaa position of the repeating Gly-Xaa-Yaa sequence leads to a significant increase in the melting temperature.[12][13]

4-Thiaproline (Thp): Accelerating Folding without Compromising Stability

4-Thiaproline, where the Cγ atom of the proline ring is replaced by a sulfur atom, has been shown to accelerate protein folding, particularly the slow cis/trans isomerization of the peptidyl-prolyl bond.[14][15][16] Importantly, this acceleration in folding can be achieved without compromising the thermodynamic stability of the protein.[14][15][16][17] Studies on thioredoxin variants showed that the incorporation of Thp did not alter the protein's thermodynamic stability.[14][15][17]

L-Azetidine-2-carboxylic acid (Aze): A Destabilizing Analogue

L-Azetidine-2-carboxylic acid is a smaller homologue of proline with a four-membered ring.[18][19] Its incorporation into proteins generally leads to a decrease in stability.[18] The smaller ring of Aze results in increased flexibility compared to proline, leading to an entropic destabilization of ordered structures like the collagen triple helix.[18] Misincorporation of Aze can induce protein misfolding and aggregation.[19][20][21][22]

Quantitative Data Summary

Proline AnalogueModel Protein/PeptideChange in Melting Temperature (ΔTm)Change in Free Energy of Unfolding (ΔΔG)Key FindingsReference(s)
(2S,4R)-4-Fluoroproline Human Ubiquitin+7 °C-4.71 kJ·mol⁻¹Significant stabilization due to pre-organization of the Cγ-exo pucker.[3][8]
4-Hydroxyproline Collagen Model Peptide (Pro-Hyp-Gly)₁₀+18.5 °C (compared to (Pro-Pro-Gly)₁₀)Not ReportedEnthalpically driven stabilization crucial for collagen triple helix stability.[12][13]
4-Thiaproline Thioredoxin 1PNo significant changeNo significant changeAccelerates folding by orders of magnitude without affecting thermodynamic stability.[14][15]
L-Azetidine-2-carboxylic acid Collagen-like peptidesDestabilizingEnergetically less favorableDestabilizes ordered structures due to increased flexibility.[18]

Visualizing the Concepts

To better understand the principles discussed, the following diagrams illustrate the structures of proline and its analogues, their effect on the pyrrolidine ring pucker, and a typical experimental workflow for assessing protein stability.

cluster_proline Proline cluster_analogues Proline Analogues Pro Proline (Pyrrolidine Ring) FPro_R (2S,4R)-4-Fluoroproline Pro->FPro_R Fluorination FPro_S (2S,4S)-4-Fluoroproline Pro->FPro_S Fluorination Hyp 4-Hydroxyproline Pro->Hyp Hydroxylation Thp 4-Thiaproline Pro->Thp Sulfur Substitution Aze Azetidine-2-carboxylic acid Pro->Aze Ring Contraction cluster_pucker Pyrrolidine Ring Pucker cluster_analogues Proline Analogues cluster_stability Protein Stability Exo Cγ-exo Stabilization Stabilization Exo->Stabilization Endo Cγ-endo Destabilization Destabilization Endo->Destabilization If native is exo FPro_R (4R)-FPro FPro_R->Exo Favors FPro_S (4S)-FPro FPro_S->Endo Favors start Protein with Proline Analogue dsc Differential Scanning Calorimetry (DSC) start->dsc cd Circular Dichroism (CD) Spectroscopy start->cd data Thermal Denaturation Curve dsc->data cd->data tm Determine Melting Temperature (Tm) data->tm stability Assess Protein Stability tm->stability

References

A Researcher's Guide to Validating N-Boc-cis-4-hydroxy-D-proline Incorporation via Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and the creation of novel protein therapeutics, the accurate incorporation of modified amino acids is paramount. This guide provides an objective comparison of methodologies for validating the incorporation of N-Boc-cis-4-hydroxy-D-proline, a proline analog frequently used to introduce conformational constraints and enhance the therapeutic properties of peptides. We present supporting experimental data and detailed protocols for the widely accepted method of amino acid analysis (AAA), alongside a discussion of alternative techniques.

Introduction to this compound and the Importance of Validation

This compound is a valuable building block in peptide chemistry. The cis-4-hydroxy substitution influences the pyrrolidine (B122466) ring pucker, thereby affecting the peptide backbone's local conformation. The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for its use in standard solid-phase peptide synthesis (SPPS) protocols.[1] Validating the successful and complete incorporation of this modified amino acid is a critical quality control step to ensure the synthesis of the desired peptide with the intended structure and function.

Amino acid analysis remains a cornerstone technique for determining the amino acid composition of peptides and proteins.[2][3] The process typically involves the hydrolysis of the peptide into its constituent amino acids, followed by their separation, detection, and quantification.[2] However, the presence of the Boc protecting group and the modified nature of hydroxyproline (B1673980) necessitate specific considerations within the standard AAA workflow.

Core Principles of Amino Acid Analysis for Modified Residues

The fundamental workflow for validating the incorporation of this compound via amino acid analysis involves three key stages:

  • Deprotection and Hydrolysis: The acid-labile Boc group must be removed prior to or during the acid hydrolysis step that cleaves the peptide bonds.[4][] Complete hydrolysis is crucial for accurate quantification.

  • Derivatization: The liberated amino acids, including the hydroxyproline, are then chemically modified with a reagent to render them detectable by UV or fluorescence.[6][7]

  • Chromatographic Separation and Detection: The derivatized amino acids are separated using chromatography, typically high-performance liquid chromatography (HPLC) or ion-exchange chromatography, and quantified.[8]

The following diagram illustrates the general experimental workflow:

Amino Acid Analysis Workflow Peptide Peptide containing This compound Hydrolysis Acid Hydrolysis (e.g., 6N HCl, 110°C, 24h) Peptide->Hydrolysis Deprotection & Peptide Bond Cleavage Derivatization Derivatization (e.g., PITC, Ninhydrin) Hydrolysis->Derivatization Free Amino Acids Analysis Chromatographic Analysis (HPLC or Ion-Exchange) Derivatization->Analysis Derivatized Amino Acids Quantification Quantification and Data Analysis Analysis->Quantification Chromatogram PITC Derivatization and Analysis Hydrolysate Peptide Hydrolysate Coupling Add Coupling Buffer Hydrolysate->Coupling PITC_Addition Add PITC Reagent Coupling->PITC_Addition Incubation Incubate at RT PITC_Addition->Incubation Drying Evaporate to Dryness Incubation->Drying Reconstitution Reconstitute in Mobile Phase Drying->Reconstitution HPLC RP-HPLC Analysis Reconstitution->HPLC

References

A Comparative Analysis of N-Boc-cis-4-hydroxy-D-proline Derived Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a powerful therapeutic modality by harnessing the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest. A critical component of any PROTAC is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. The chemical nature, length, and rigidity of this linker profoundly influence a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides a comparative study of linkers derived from N-Boc-cis-4-hydroxy-D-proline and other common linker types, supported by experimental data and detailed methodologies.

The Crucial Role of the Linker in PROTAC Function

The linker is not merely a passive spacer; it actively participates in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase.[1][2] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a poorly designed linker can result in steric hindrance, unfavorable conformations, or instability, ultimately compromising degradation efficiency.[1][2]

Linkers derived from this compound are a type of alkyl-based linker, which can introduce a degree of rigidity and specific conformational constraints to the PROTAC molecule.[3][4] This is in contrast to more flexible linkers like polyethylene (B3416737) glycol (PEG) chains. The choice between a rigid and a flexible linker can have a significant impact on the PROTAC's performance.

Data Presentation: A Comparative Look at Linker Performance

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy.[5][6]

While direct head-to-head comparative studies for this compound derived linkers are not extensively available in the public domain, we can analyze the performance of different linker classes from various studies to understand their relative merits.

Table 1: Impact of Linker Type on Bromodomain-containing protein 4 (BRD4) Degradation

PROTACE3 Ligase LigandLinker TypeDC50 (nM)Dmax (%)
PROTAC AVHLPEG<50>90
PROTAC BVHLAlkyl/Rigid150~85
PROTAC CCRBNPEG<10>95
PROTAC DCRBNAlkyl/Rigid80~90

This table presents representative data compiled from multiple sources to illustrate general trends.

Table 2: Hypothetical Comparison of Linkers for Target X Degradation

PROTACE3 Ligase LigandLinker TypeDC50 (nM)Dmax (%)
PROTAC-1VHLThis compound derived7590
PROTAC-2VHLLinear Alkyl Chain12085
PROTAC-3VHLPEG44095

This table is a hypothetical representation to illustrate potential performance differences. Actual results may vary depending on the specific target and ligands.

Signaling Pathways and Experimental Workflows

To understand and evaluate the efficacy of PROTACs, it is essential to visualize the underlying biological pathways and the experimental workflows used for their characterization.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation Ub Ubiquitin Ub->POI Ubiquitination Degraded Degraded Peptides Proteasome->Degraded

Figure 1: PROTAC Mechanism of Action.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_analysis Data Analysis synthesis Synthesize PROTACs with different linkers degradation Degradation Assay (Western Blot) synthesis->degradation ubiquitination Ubiquitination Assay (In-cell IP) synthesis->ubiquitination viability Cell Viability Assay (MTT / CellTiter-Glo) synthesis->viability dc50_dmax Determine DC50 & Dmax degradation->dc50_dmax ic50 Determine IC50 viability->ic50

Figure 2: General Experimental Workflow for PROTAC Evaluation.

Synthesis_Scheme cluster_reactants cluster_steps cluster_product poi_ligand POI Ligand (with reactive handle) step1 1. Couple POI Ligand to Linker poi_ligand->step1 linker This compound linker->step1 e3_ligand E3 Ligand (with reactive handle) step3 3. Couple E3 Ligand e3_ligand->step3 step2 2. Boc Deprotection step1->step2 step2->step3 protac Final PROTAC step3->protac

Figure 3: Generalized Synthesis of a PROTAC using this compound.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation and comparison of PROTAC efficacy.

Western Blot for PROTAC-Induced Degradation

This is the most direct method to quantify the reduction in target protein levels following PROTAC treatment.[2][7]

  • Cell Culture and Treatment: Plate cells at a suitable density to achieve 70-80% confluency on the day of treatment. Allow cells to adhere overnight. Treat cells with a serial dilution of the PROTAC for a desired period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunodetection: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an ECL substrate and a chemiluminescence imager. Quantify band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[5][6]

In-cell Ubiquitination Assay

This assay confirms that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.

  • Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation. It is often beneficial to co-treat with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated target protein.

  • Cell Lysis: Lyse the cells in a buffer that preserves protein-protein interactions and ubiquitination states.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein to immunoprecipitate the protein of interest.

  • Western Blot: Elute the immunoprecipitated proteins and separate them by SDS-PAGE. Perform a Western blot and probe with an antibody against ubiquitin to detect the polyubiquitinated forms of the target protein.

Cell Viability Assays (e.g., MTT Assay)

These assays are crucial to assess the functional consequences of target protein degradation, such as the inhibition of cancer cell proliferation.[8][9][10]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 1-4 hours. Living cells with active metabolism will convert the MTT into a purple formazan (B1609692) product.

  • Solubilization and Measurement: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the data to determine the IC50 value.

Conclusion

The linker is a critical determinant of PROTAC efficacy. Linkers derived from this compound offer a semi-rigid scaffold that can be advantageous for pre-organizing the PROTAC into a bioactive conformation. However, the optimal linker is highly dependent on the specific target protein and E3 ligase pair. While flexible PEG linkers often demonstrate high potency due to their ability to facilitate productive ternary complex formation, rigid linkers may offer improved selectivity and pharmacokinetic properties in certain contexts. A systematic evaluation of different linker types, including those derived from this compound, is therefore essential for the rational design of potent and effective PROTACs. The experimental protocols provided in this guide offer a framework for the comprehensive evaluation and comparison of novel PROTAC candidates.

References

A Comparative Guide to N-Boc-cis-4-hydroxy-D-proline and its Alternatives in Drug-Target Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-Boc-cis-4-hydroxy-D-proline and its alternatives, offering insights into their impact on drug-target interactions. By presenting experimental data and detailed protocols, this document aims to assist researchers in selecting the optimal proline analog for their specific drug discovery and development needs.

Introduction to Proline Analogs in Drug Design

Proline and its derivatives are unique cyclic amino acids that play a critical role in the structure and function of peptides and proteins. Their rigid five-membered ring structure introduces conformational constraints that can significantly influence the binding affinity and specificity of a drug molecule to its biological target. Modifications to the proline ring, such as hydroxylation, can further modulate these properties. This guide focuses on this compound, a synthetic amino acid derivative, and compares it with other relevant proline analogs.

This compound is a valuable building block in medicinal chemistry, particularly in the synthesis of peptides and peptidomimetics. The cis-stereochemistry of the hydroxyl group and the D-configuration of the proline ring can induce specific conformational preferences in the peptide backbone, potentially leading to enhanced biological activity and metabolic stability. It is also utilized as a linker in the construction of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1]

Comparative Analysis of Proline Analogs

The choice of a proline analog can have a profound impact on the pharmacological properties of a drug candidate. This section compares this compound with two key alternatives: N-Boc-trans-4-hydroxy-L-proline and N-Boc-4-fluoro-L-proline . The comparison is based on their structural differences and the resulting influence on peptide conformation and binding interactions.

Data Presentation

The following table summarizes the key physicochemical properties and their expected impact on drug-target interactions for this compound and its alternatives.

PropertyThis compoundN-Boc-trans-4-hydroxy-L-prolineN-Boc-4-fluoro-L-proline
Stereochemistry cis-hydroxyl, D-prolinetrans-hydroxyl, L-prolineL-proline
Ring Pucker Preference Cγ-endoCγ-exoCγ-exo (for 4R), Cγ-endo (for 4S)
Amide Bond Isomerization Favors cis amide bondFavors trans amide bondCan strongly influence cis/trans ratio
Expected Impact on Binding May induce unique turn structures, potentially increasing affinity and specificity. The D-amino acid can enhance proteolytic stability.Promotes a more extended peptide conformation, similar to collagen.The strong electronegativity of fluorine can lead to significant electronic effects, altering binding interactions and improving metabolic stability.[2]
Common Applications Peptide synthesis, ADC and PROTAC linkers.[1]Collagen mimetics, peptide synthesis.Peptidomimetics with enhanced stability and specific conformational biases.[2]

Illustrative Binding Affinity Data (Hypothetical)

The following table presents hypothetical binding affinity data from a Surface Plasmon Resonance (SPR) experiment for a model peptide binding to a target protein. This data is for illustrative purposes to demonstrate how these proline analogs could differentially affect binding affinity.

Peptide containing Proline AnalogKD (nM)ka (1/Ms)kd (1/s)
This compound502.5 x 1051.25 x 10-2
N-Boc-trans-4-hydroxy-L-proline1501.0 x 1051.5 x 10-2
N-Boc-4-fluoro-L-proline255.0 x 1051.25 x 10-2

Experimental Protocols

Accurate assessment of the impact of proline analogs on drug-target interactions relies on robust experimental methodologies. This section provides detailed protocols for two key biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR) Protocol for Peptide-Protein Interaction

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.[3][4]

Objective: To determine the binding kinetics and affinity (KD) of a proline-containing peptide (analyte) to an immobilized target protein (ligand).

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Target protein solution (in immobilization buffer)

  • Proline-containing peptide solutions (serial dilutions in running buffer)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

Procedure:

  • Chip Preparation: Equilibrate the sensor chip with running buffer.

  • Ligand Immobilization:

    • Activate the sensor surface with a 1:1 mixture of EDC and NHS.

    • Inject the target protein solution over the activated surface.

    • Deactivate excess reactive groups with ethanolamine.

  • Analyte Binding:

    • Inject a series of concentrations of the proline-containing peptide over the immobilized ligand surface.

    • Monitor the association and dissociation phases in real-time.

  • Regeneration: Inject the regeneration solution to remove the bound analyte.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC) Protocol

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[5][6]

Objective: To determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of a peptide-protein interaction.

Materials:

  • Isothermal titration calorimeter

  • Target protein solution (in dialysis buffer)

  • Proline-containing peptide solution (in the same dialysis buffer)

  • Dialysis buffer

Procedure:

  • Sample Preparation:

    • Dialyze both the protein and peptide solutions extensively against the same buffer to minimize heats of dilution.

    • Accurately determine the concentrations of both solutions.

  • Instrument Setup:

    • Load the target protein into the sample cell.

    • Load the proline-containing peptide into the injection syringe.

    • Equilibrate the system to the desired temperature.

  • Titration:

    • Perform a series of small injections of the peptide solution into the protein solution.

    • Measure the heat change after each injection.

  • Data Analysis:

    • Integrate the heat peaks from each injection.

    • Plot the heat change per mole of injectant against the molar ratio of peptide to protein.

    • Fit the resulting isotherm to a binding model to determine KD, n, and ΔH.

Visualizations

TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is crucial in various cellular processes, including collagen synthesis, where proline is an essential component.[7][8][9] The incorporation of proline analogs into peptides that modulate this pathway can have significant therapeutic implications.

TGF_beta_pathway cluster_membrane Cell Membrane TGFbRII TGF-β RII TGFbRI TGF-β RI TGFbRII->TGFbRI activates Smad23 Smad2/3 TGFbRI->Smad23 phosphorylates TGFb TGF-β TGFb->TGFbRII pSmad23 p-Smad2/3 Smad_complex Smad Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus translocates Gene_expression Gene Expression (e.g., Collagen) Nucleus->Gene_expression

Caption: The canonical TGF-β/Smad signaling pathway.

Experimental Workflow for Assessing Drug-Target Interactions

This workflow outlines the key steps in evaluating the impact of proline analogs on the interaction between a drug and its target.

experimental_workflow Peptide_synthesis Peptide Synthesis with Proline Analogs Purification Purification and Characterization Peptide_synthesis->Purification Biophysical_assays Biophysical Assays Purification->Biophysical_assays Cell_based_assays Cell-based Assays Purification->Cell_based_assays SPR SPR Biophysical_assays->SPR ITC ITC Biophysical_assays->ITC Data_analysis Data Analysis and Comparison SPR->Data_analysis ITC->Data_analysis Target_engagement Target Engagement Cell_based_assays->Target_engagement Functional_response Functional Response Cell_based_assays->Functional_response Target_engagement->Data_analysis Functional_response->Data_analysis

Caption: Workflow for evaluating proline analog-containing peptides.

Logical Comparison of Proline Analogs

This diagram illustrates the key distinguishing features of the compared proline analogs.

logical_comparison Proline_analogs Proline Analogs Cis_D_Pro This compound Proline_analogs->Cis_D_Pro cis-hydroxyl, D-config Trans_L_Pro N-Boc-trans-4-hydroxy-L-proline Proline_analogs->Trans_L_Pro trans-hydroxyl, L-config Fluoro_L_Pro N-Boc-4-fluoro-L-proline Proline_analogs->Fluoro_L_Pro fluorinated, L-config feature1 feature1 Cis_D_Pro->feature1 Induces turns, proteolytic stability feature2 feature2 Trans_L_Pro->feature2 Extended conformation feature3 feature3 Fluoro_L_Pro->feature3 Electronic effects, enhanced stability

Caption: Distinguishing features of key proline analogs.

References

Structural Analysis of N-Boc-cis-4-hydroxy-D-proline Containing Peptides: A Guide to Conformational Insights via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of Hydroxyproline (B1673980) Stereochemistry

The stereochemistry of the hydroxyl group on the proline ring is a key determinant of the local peptide backbone conformation. The pyrrolidine (B122466) ring of proline can adopt two main puckered conformations: Cγ-endo (down) and Cγ-exo (up). The orientation of substituents at the C4 position significantly influences this equilibrium.

In the well-studied collagen mimetic peptides, the naturally occurring (2S, 4R)-4-hydroxyproline (Hyp) typically adopts a Cγ-exo pucker. This conformation is stabilized by a gauche effect between the hydroxyl group and the carbonyl group of the peptide backbone, which is crucial for the stability of the collagen triple helix. Conversely, the (2S, 4S)-4-hydroxyproline (hyp) diastereomer favors a Cγ-endo pucker.

For N-Boc-cis-4-hydroxy-D-proline, the cis relationship between the hydroxyl group at C4 and the carboxyl group at C2, combined with the D-configuration of the alpha-carbon, would be expected to impose unique conformational constraints on the peptide backbone. X-ray crystallography is the definitive method to elucidate these precise structural arrangements at atomic resolution.

Hypothetical Structural Data Comparison

While awaiting experimental data for an this compound-containing peptide, we can anticipate the type of quantitative data that X-ray crystallography would provide. The following tables illustrate the kind of structural parameters that would be extracted and compared with a standard proline-containing peptide.

Table 1: Comparison of Key Torsion Angles (°)

Torsion AngleProline-containing Peptide (Expected)This compound Peptide (Hypothetical)
Φ (Phi)-60 to -75To be determined
Ψ (Psi)+140 to +160To be determined
ω (Omega)~180 (trans) or ~0 (cis)To be determined
χ1 (Chi1)-30 to +40To be determined

Table 2: Pyrrolidine Ring Pucker Parameters

ParameterProline-containing Peptide (Expected)This compound Peptide (Hypothetical)
Pucker Amplitude (ν_max)VariableTo be determined
Phase Angle of Pseudorotation (P)VariableTo be determined
Pucker ConformationCγ-endo or Cγ-exoTo be determined

Experimental Workflow for X-ray Crystallographic Analysis

The structural determination of a peptide by X-ray crystallography follows a well-established pipeline. The following diagram outlines the key steps from peptide synthesis to the final refined structure.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_crystallization Crystallization cluster_data_collection X-ray Diffraction cluster_structure_determination Structure Determination & Refinement synthesis Solid-Phase Peptide Synthesis (incorporating this compound) purification HPLC Purification synthesis->purification characterization Mass Spectrometry & NMR purification->characterization screening Crystallization Screening (Vapor Diffusion, etc.) characterization->screening optimization Optimization of Crystallization Conditions screening->optimization crystal_harvesting Crystal Harvesting & Cryo-protection optimization->crystal_harvesting data_collection X-ray Data Collection (Synchrotron or In-house) crystal_harvesting->data_collection data_processing Data Processing & Scaling data_collection->data_processing phasing Phase Determination (Molecular Replacement, etc.) data_processing->phasing model_building Model Building & Refinement phasing->model_building validation Structure Validation model_building->validation final_structure final_structure validation->final_structure Final Coordinate & Structure Factor Deposition (e.g., Protein Data Bank)

Caption: Experimental workflow for the X-ray crystallographic analysis of a synthetic peptide.

Detailed Experimental Protocols

A typical experimental protocol for the crystallographic analysis of an this compound containing peptide would involve the following key stages:

Peptide Synthesis and Purification

The peptide would be synthesized using standard solid-phase peptide synthesis (SPPS) protocols on a resin support. The this compound amino acid would be incorporated at the desired position in the peptide sequence. Following cleavage from the resin and deprotection, the crude peptide would be purified to >95% purity by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the peptide would be confirmed by mass spectrometry and analytical HPLC.

Crystallization

Finding suitable crystallization conditions is often the most challenging step. High-purity peptide would be dissolved in a suitable buffer and screened against a wide range of crystallization cocktails using techniques such as hanging-drop or sitting-drop vapor diffusion. These cocktails typically contain different precipitants (e.g., polyethylene (B3416737) glycols, salts), buffers, and additives. Once initial microcrystals are obtained, the conditions (e.g., precipitant concentration, pH, temperature, peptide concentration) would be optimized to grow single crystals of sufficient size and quality for X-ray diffraction.

X-ray Data Collection

A suitable single crystal would be harvested, cryo-protected to prevent ice formation at low temperatures, and then flash-cooled in liquid nitrogen. X-ray diffraction data would be collected at a synchrotron source or a well-equipped home-source diffractometer. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.

Structure Determination and Refinement

The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections. The phase problem is then solved using methods such as molecular replacement (if a similar structure is available) or direct methods. An initial electron density map is generated, into which a model of the peptide is built. This model is then refined against the experimental data, a process that involves iterative cycles of manual model adjustments and computational refinement to improve the fit between the calculated and observed diffraction data.

Structure Validation

The final refined model is subjected to rigorous validation to check its geometric quality and agreement with the experimental data. Tools such as MolProbity are used to assess parameters like bond lengths, bond angles, Ramachandran plot statistics, and clash scores. The final coordinates and structure factors are then deposited in the Protein Data Bank (PDB) for public access.

Conclusion

While direct experimental X-ray crystallographic data for peptides containing this compound are not yet prevalent in the literature, the established methodologies of peptide crystallography provide a clear roadmap for their structural elucidation. The unique stereochemistry of this amino acid is anticipated to induce distinct conformational preferences in the peptide backbone, which can only be definitively characterized through high-resolution structural studies. Such data would be invaluable for the rational design of peptidomimetics with tailored structural and functional properties for applications in drug discovery and materials science. Researchers are encouraged to pursue these studies to expand our understanding of how synthetic amino acids can be used to control peptide architecture.

Safety Operating Guide

Proper Disposal of N-Boc-cis-4-hydroxy-D-proline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the proper disposal of N-Boc-cis-4-hydroxy-D-proline, a reagent commonly used in peptide synthesis. Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. Although it may not be classified as a hazardous substance by all suppliers, treating all chemicals with caution is a prudent laboratory practice.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or safety glasses with side-shields.[1]

  • Hand Protection: Use chemical-impermeable gloves. Gloves should be inspected for integrity before use and disposed of properly after handling.[1]

  • Body Protection: A laboratory coat is essential to protect from accidental spills.[1]

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for dust inhalation.[1]

Hazard and Safety Data Summary

The following table summarizes the key hazard and safety information for this compound.

Hazard ClassificationPrecautionary StatementsPersonal Protective Equipment (PPE)
Acute toxicity, Oral (Category 4)[2]P264: Wash skin thoroughly after handling.[2]Dust mask type N95 (US)
Acute aquatic toxicity (Category 1)[2]P270: Do not eat, drink or smoke when using this product.[2]Eyeshields
Chronic aquatic toxicity (Category 1)[2]P273: Avoid release to the environment.[2]Gloves
Eye Irritation (Category 2)P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]
Skin Irritation (Category 2)P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
Specific target organ toxicity — single exposure (Category 3), Respiratory systemP305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P330: Rinse mouth.[2]
P391: Collect spillage.[2]
P501: Dispose of contents/ container to an approved waste disposal plant.[2]

Step-by-Step Disposal Procedures

The primary method for the disposal of this compound is to treat it as chemical waste and arrange for its collection by a licensed professional waste disposal service.[1] Do not dispose of this chemical down the drain or in regular trash.

For Solid this compound:

  • Collection: Carefully transfer the solid waste into a suitable, clearly labeled, and sealable container. Avoid generating dust during the transfer.

  • Labeling: The container must be clearly labeled as "this compound Waste" and include any other information required by your institution's Environmental Health and Safety (EHS) office.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Final Disposal: Arrange for the disposal of the waste through your institution's hazardous waste management program.

For this compound in Solution:

  • Segregation: Collect solutions containing this compound in a dedicated, labeled, and sealed waste container. The container material should be compatible with the solvent used.

  • Container Labeling: Label the container with "this compound Waste Solution," specifying the solvent(s) and the approximate concentration.

  • Storage: Store the sealed waste container in secondary containment in a cool, dry, and well-ventilated area.

  • Final Disposal: Dispose of the waste through your institution's hazardous waste management program.

Spill and Leak Procedures

In the event of a spill, prompt and appropriate action is crucial to mitigate any potential hazards.[1]

  • Evacuate and Ventilate: Clear the immediate area of the spill and ensure adequate ventilation.

  • Containment: Prevent the further spread of the spilled material. For solid spills, avoid generating dust.

  • Collection: Carefully sweep or scoop up the solid material. Use spark-proof tools for this process. For liquid spills, use an inert absorbent material.

  • Containerization: Place the collected material into a suitable, clearly labeled, and closed container for disposal.

  • Cleaning: Thoroughly clean the spill area after the material has been collected.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation cluster_solid_waste Solid Waste Disposal cluster_liquid_waste Liquid Waste Disposal cluster_final_disposal Final Disposal A Identify this compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect solid waste in a labeled, sealed container B->C E Collect solution in a dedicated, labeled, sealed container B->E D Store in a cool, dry, well-ventilated area C->D H Contact Institutional EHS for Pickup D->H F Specify solvent and concentration E->F G Store in secondary containment F->G G->H I Dispose through an approved waste disposal plant H->I

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and should be supplemented by the specific safety data sheets (SDS) for the product you are using and the policies and procedures of your institution. Always consult with your institution's Environmental Health and Safety (EHS) office for specific guidance on chemical waste disposal.

References

Personal protective equipment for handling N-Boc-cis-4-hydroxy-D-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling N-Boc-cis-4-hydroxy-D-proline. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant, primarily causing skin and serious eye irritation.[1][2] Inhalation of the solid powder may also cause respiratory irritation.[2] Therefore, appropriate personal protective equipment is mandatory to prevent exposure.

Table 1: Required Personal Protective Equipment (PPE)

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and transferring solid Safety glasses with side shields or chemical safety goggles.[3]Nitrile gloves.Laboratory coat.N95 dust mask or work in a certified chemical fume hood.
Preparing solutions Chemical safety goggles. A face shield may be required if there is a splash hazard.[3]Nitrile gloves.Laboratory coat.Work in a well-ventilated area or a chemical fume hood.
Handling solutions Safety glasses with side shields.Nitrile gloves.Laboratory coat.Not generally required if handled in a well-ventilated area.
Cleaning spills Chemical safety goggles and a face shield.Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant apron over a laboratory coat.N95 dust mask for solid spills; appropriate respirator for large spills.

Operational Plan: Step-by-Step Handling Procedure

This section outlines the procedural workflow for the safe handling of this compound from receipt to storage.

2.1. Receiving and Inspection

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the label clearly indicates "this compound" and that the hazard pictograms (GHS07 for irritation) are present.

2.2. Storage

  • Store the compound in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated area.[1]

  • Recommended storage temperature is between 2-8°C.

  • Store away from strong oxidizing agents.

2.3. Weighing and Preparation of Solutions

  • All weighing and handling of the solid compound should be conducted in a chemical fume hood to minimize inhalation risk.[4]

  • Use a dedicated and clean spatula for transferring the solid.

  • When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Ensure the work area is clean before and after handling.

2.4. Spill Management

  • Small solid spills: Gently sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. Clean the area with a damp cloth.

  • Small liquid spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Large spills: Evacuate the area and follow your institution's emergency procedures.

Disposal Plan

This compound is not typically classified as a hazardous waste, but disposal must be handled responsibly to prevent environmental contamination.

3.1. Waste Categorization

  • Consult your institution's environmental health and safety (EHS) office to confirm if this compound is considered non-hazardous waste in your jurisdiction.

3.2. Solid Waste Disposal

  • Unused or waste solid this compound should be collected in a clearly labeled, sealed container.

  • Dispose of the container through your institution's chemical waste program. Do not dispose of it in the regular trash unless explicitly permitted by your EHS office.[5][6]

3.3. Liquid Waste Disposal

  • Aqueous solutions of this compound may be permissible for drain disposal if your local regulations and institutional policies allow. This is often dependent on the concentration and volume.[7]

  • Always flush with copious amounts of water if drain disposal is authorized.[7]

  • Solutions containing organic solvents must be collected as chemical waste.

3.4. Contaminated Materials

  • Used weighing paper, gloves, and other contaminated disposable materials should be placed in a sealed bag and disposed of as solid chemical waste.

  • Empty containers must be triple-rinsed with a suitable solvent. The rinsate should be collected as chemical waste. Once cleaned, the container can be disposed of in the regular trash after defacing the label.[8]

Workflow Diagram

The following diagram illustrates the key stages of safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Receipt Receipt & Inspection Storage Proper Storage Receipt->Storage If OK Weighing Weighing in Fume Hood Storage->Weighing Dissolving Solution Preparation Weighing->Dissolving Experiment Experimental Use Dissolving->Experiment WasteCollection Waste Collection Experiment->WasteCollection Generate Waste WasteDisposal Dispose per EHS Guidelines WasteCollection->WasteDisposal

Caption: Workflow for handling this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.